molecular formula C5H8O4 B032080 Monoethyl malonate CAS No. 1071-46-1

Monoethyl malonate

Cat. No.: B032080
CAS No.: 1071-46-1
M. Wt: 132.11 g/mol
InChI Key: HGINADPHJQTSKN-UHFFFAOYSA-N
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Description

Ethyl hydrogen malonate is a versatile and valuable monocarboxylic acid ester, serving as a key synthetic intermediate in organic chemistry and research. Its primary research value lies in its bifunctional reactivity; the free carboxylic acid group can be activated for coupling or deprotonated, while the ester group provides a protected, latent carboxylic acid. This makes it an ideal precursor to malonic acid derivatives and a crucial building block for the synthesis of more complex molecular architectures. A prominent application is its use in the synthesis of α,ω-dicarboxylic acids and their esters, which are fundamental monomers in polymer chemistry for creating polyesters and polyamides. Furthermore, it acts as a starting material for the preparation of ketones via decarboxylative pathways and is employed in the synthesis of various heterocyclic compounds. In medicinal chemistry research, its scaffold is integral to developing protease inhibitors and other pharmacologically active molecules. This product is presented with high purity to ensure consistent and reliable performance in sensitive synthetic sequences, making it an essential reagent for chemists exploring new synthetic methodologies, material science, and drug discovery programs.

Properties

IUPAC Name

3-ethoxy-3-oxopropanoic acid
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InChI

InChI=1S/C5H8O4/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGINADPHJQTSKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10147915
Record name Ethyl hydrogen malonate
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Molecular Weight

132.11 g/mol
Source PubChem
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Physical Description

Solid
Record name Monoethyl malonic acid
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CAS No.

1071-46-1
Record name Monoethyl malonate
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Record name Ethyl hydrogen malonate
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Record name Ethyl hydrogen malonate
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Record name Monoethyl malonic acid
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Melting Point

47 - 50 °C
Record name Monoethyl malonic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Synthesis of Monoethyl Malonate from Diethyl Malonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of monoethyl malonate, a crucial intermediate in organic synthesis, from its precursor diethyl malonate. The primary focus of this document is the selective monohydrolysis, or saponification, of diethyl malonate. This guide provides a comparative analysis of various synthetic protocols, presents quantitative data in a structured format, and includes detailed experimental procedures.

Core Synthesis Strategy: Selective Monohydrolysis

The conversion of diethyl malonate to this compound is achieved through the selective hydrolysis of one of the two ester groups. This reaction, often referred to as saponification when carried out under basic conditions, requires careful control of reaction parameters to prevent the formation of the undesired by-product, malonic acid.[1][2] Key to this selectivity is the precise control of stoichiometry, temperature, and reaction time.

The general chemical transformation is depicted below:

G Diethyl_Malonate Diethyl Malonate Monoethyl_Malonate This compound Diethyl_Malonate->Monoethyl_Malonate + H2O - EtOH Ethanol Ethanol

Caption: General reaction scheme for the hydrolysis of diethyl malonate.

Comparative Analysis of Synthetic Protocols

Several methods for the synthesis of this compound have been reported, with the most common being base-mediated hydrolysis. The choice of base, solvent, and temperature significantly impacts the yield and purity of the final product.

MethodBaseSolventTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
Method 1 aq. NaOHTHF-Water030-60 minHigh (near quantitative)High[3]
Method 2 KOHEthanol (98%)01 hour68.8>99.9 (as K salt)[4]
Method 3 aq. KOHTHF or Acetonitrile0Not SpecifiedHighNot Specified[5]
Method 4 KOHEthanol (absolute)Ice bath24 hoursNot SpecifiedNot Specified[6]

Detailed Experimental Protocols

Method 1: High-Yield Synthesis using NaOH in THF-Water

This method, noted for its high efficiency and clean reaction profile, utilizes a biphasic solvent system at a low temperature to achieve excellent selectivity.[3]

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Diethyl Malonate in THF C Cool THF solution to 0°C A->C B Prepare diluted aqueous NaOH solution D Add NaOH solution dropwise over 30-60 min B->D C->D E Monitor reaction progress (e.g., by TLC) D->E F Acidify the reaction mixture E->F G Extract with an organic solvent (e.g., diethyl ether) F->G H Dry the organic layer G->H I Remove solvent under reduced pressure H->I J Purify by silica gel column chromatography I->J

Caption: Experimental workflow for the selective monohydrolysis of diethyl malonate.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl malonate in a mixture of tetrahydrofuran (THF) and water.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a diluted aqueous solution of sodium hydroxide (NaOH) dropwise to the stirred solution over a period of 30 to 60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring at 0°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully acidify the reaction mixture with a suitable acid (e.g., cold, dilute HCl) to a pH of approximately 2-3.

  • Extract the aqueous layer multiple times with an appropriate organic solvent, such as diethyl ether or ethyl acetate.

  • Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by silica gel column chromatography.

Method 2: Synthesis of Potassium this compound

This protocol focuses on the isolation of the potassium salt of this compound, which can be a convenient intermediate for subsequent reactions.

Procedure:

  • Prepare a solution of potassium hydroxide (KOH) in 98% ethanol.

  • In a separate flask, dissolve diethyl malonate in 98% ethanol.

  • Cool the diethyl malonate solution to 0°C.

  • Add the KOH solution dropwise to the stirred diethyl malonate solution over 1 hour, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • The precipitated potassium this compound is collected by vacuum filtration.

  • Wash the collected solid with cold 98% ethanol and dry under vacuum.

To obtain the free this compound, the potassium salt is dissolved in water, cooled to 5°C, and acidified with concentrated hydrochloric acid while keeping the temperature below 10°C.[7] The resulting mixture is then worked up as described in Method 1.

Signaling Pathways and Logical Relationships

The selectivity of the monohydrolysis is a critical aspect of this synthesis. The reaction proceeds in two steps, with the second hydrolysis being slower than the first, particularly under controlled conditions.

G Diethyl_Malonate Diethyl Malonate Monoethyl_Malonate This compound Diethyl_Malonate->Monoethyl_Malonate k1 (fast) Malonic_Acid Malonic Acid Monoethyl_Malonate->Malonic_Acid k2 (slower)

Caption: Reaction pathway illustrating the two-step hydrolysis of diethyl malonate.

The rate of the second hydrolysis (k2) is generally slower than the first (k1) due to the formation of the carboxylate anion of this compound under basic conditions. This anion is less susceptible to nucleophilic attack by hydroxide ions due to electrostatic repulsion.

Alternative Synthetic Approaches

While base-mediated hydrolysis is the most common method, other approaches have been explored:

  • Enzymatic Hydrolysis: Lipases can be used for the enantioselective hydrolysis of diesters, offering a high degree of selectivity under mild conditions.[8][9] This method is particularly valuable for the synthesis of chiral monoesters.

  • Acid-Catalyzed Hydrolysis: While possible, acid-catalyzed hydrolysis of diethyl malonate is generally slower and can require prolonged heating, which may lead to decarboxylation of the resulting malonic acid.[10][11]

Conclusion

The synthesis of this compound from diethyl malonate is a well-established and crucial transformation in organic chemistry. The selective monohydrolysis under controlled basic conditions, particularly at low temperatures, provides a reliable and high-yielding route to this important synthetic intermediate. The choice of specific reagents and conditions can be tailored to the desired scale and purity requirements of the final product. For applications requiring high enantiopurity, enzymatic methods present a powerful alternative. This guide provides the foundational knowledge for researchers and professionals to successfully implement and adapt these synthetic protocols for their specific needs.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Monoethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethyl malonate, also known as ethyl hydrogen malonate, is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. As a derivative of malonic acid, it possesses both a carboxylic acid and an ester functional group, bestowing upon it a unique reactivity profile that is exploited in a variety of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and mechanistic diagrams to support its application in research and development.

Physical Properties

This compound is a colorless to pale yellow liquid at room temperature, though it can also exist as a solid.[1][2] Its key physical properties are summarized in the table below. It is important to note that there are some discrepancies in the reported values across different sources, which may be attributable to variations in experimental conditions and purity of the samples.

PropertyValueSource(s)
Molecular Formula C₅H₈O₄[2][3]
Molecular Weight 132.11 g/mol [2][3]
Appearance Colorless to pale yellow liquid or solid[1][2]
Odor Fruity[1]
Melting Point -13 °C (liquid form) or 47-50 °C (solid form)[2][4]
Boiling Point 106.5 °C at 3 mmHg; 208 °C (decomposition may occur)[5][6]
Density 1.119 g/mL at 25 °C[5]
Refractive Index (n²⁰/D) 1.435[5]
pKa 3.55 at 25 °C[4]
Solubility Miscible with water, chloroform, ethanol, and ether.[1][4] Limited solubility in water has also been reported.[1]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the presence of the carboxylic acid, the ester, and the active methylene group. This combination allows for a range of synthetically useful reactions.

Malonic Ester Synthesis

This compound is a key substrate in the malonic ester synthesis, a versatile method for the preparation of substituted carboxylic acids. The methylene protons alpha to the two carbonyl groups are sufficiently acidic (pKa ≈ 13 for diethyl malonate) to be deprotonated by a moderately strong base, such as an alkoxide.[7] The resulting enolate is a potent nucleophile that can be alkylated by alkyl halides. Subsequent hydrolysis of the ester and decarboxylation of the resulting malonic acid derivative yields a carboxylic acid with a carbon chain extended by two carbons from the original alkyl halide.[8][9]

Reaction Workflow: Malonic Ester Synthesis

malonic_ester_synthesis MEM This compound Enolate Enolate MEM->Enolate Base (e.g., NaOEt) Alkylated Alkylated Intermediate Enolate->Alkylated Alkyl Halide (R-X) Dicarboxylic_Acid Dicarboxylic Acid Alkylated->Dicarboxylic_Acid Hydrolysis (H₃O⁺) Carboxylic_Acid Substituted Carboxylic Acid Dicarboxylic_Acid->Carboxylic_Acid Decarboxylation (Heat, -CO₂)

Caption: General workflow of the malonic ester synthesis.

Knoevenagel Condensation

This compound can participate in Knoevenagel condensations, which involve the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[10][11] The reaction proceeds via a nucleophilic addition of the enolate of this compound to the carbonyl carbon, followed by dehydration to yield an α,β-unsaturated product.[10]

Reaction Mechanism: Knoevenagel Condensation

knoevenagel_condensation cluster_0 Enolate Formation cluster_1 Nucleophilic Addition cluster_2 Protonation & Dehydration This compound This compound Enolate Enolate This compound->Enolate Base EnolateAldehyde/Ketone EnolateAldehyde/Ketone Alkoxide Intermediate Alkoxide Intermediate EnolateAldehyde/Ketone->Alkoxide Intermediate β-Hydroxy Intermediate β-Hydroxy Intermediate Alkoxide Intermediate->β-Hydroxy Intermediate H⁺ α,β-Unsaturated Product α,β-Unsaturated Product β-Hydroxy Intermediate->α,β-Unsaturated Product -H₂O

Caption: Mechanism of the Knoevenagel condensation.

Other Key Reactions
  • Esterification: The carboxylic acid group of this compound can be esterified under standard conditions (e.g., Fischer esterification) to yield a diethyl malonate derivative.[1]

  • Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield malonic acid.[8]

  • Decarboxylation: Upon heating, this compound can undergo decarboxylation to yield ethyl acetate, although this typically requires elevated temperatures.[12]

Experimental Protocols

Detailed, step-by-step experimental protocols for the determination of physical properties and for conducting key chemical reactions are provided below. These are intended as a guide and may require optimization based on specific laboratory conditions and available equipment.

Determination of Physical Properties

Melting Point Determination (for solid form)

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, dry sample of solid this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a rate of 10-15 °C per minute initially.

    • The heating rate is slowed to 1-2 °C per minute as the temperature approaches the expected melting point (47-50 °C).

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Boiling Point Determination (for liquid form)

  • Apparatus: Thiele tube or a micro-boiling point apparatus.

  • Procedure (Thiele Tube Method):

    • A small amount of liquid this compound (approximately 0.5 mL) is placed in a small test tube.

    • A capillary tube, sealed at one end, is placed open-end-down into the test tube.

    • The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • The Thiele tube is heated gently. A stream of bubbles will emerge from the capillary tube.

    • Heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. Note the atmospheric pressure.

pKa Determination

  • Apparatus: pH meter, burette, magnetic stirrer.

  • Procedure (Potentiometric Titration):

    • A known concentration of this compound (e.g., 0.1 M) is prepared in a suitable solvent (e.g., water or a water/ethanol mixture).

    • The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

    • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, known increments.

    • The pH is recorded after each addition of the base, allowing the solution to equilibrate.

    • A titration curve (pH vs. volume of base added) is plotted. The pKa is the pH at the half-equivalence point.

Synthetic Procedures

Malonic Ester Synthesis: Synthesis of Ethyl Butylmalonate

  • Materials: this compound, sodium ethoxide, 1-bromobutane, ethanol, diethyl ether, hydrochloric acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in absolute ethanol is prepared.

    • This compound is added dropwise to the cooled sodium ethoxide solution with stirring.

    • 1-Bromobutane is then added dropwise, and the reaction mixture is refluxed for several hours.

    • After cooling, the reaction mixture is poured into water and extracted with diethyl ether.

    • The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The resulting crude ethyl butylmalonate can be purified by vacuum distillation.

    • For hydrolysis and decarboxylation, the crude product is refluxed with aqueous acid (e.g., HCl) until the evolution of CO₂ ceases. The resulting butanoic acid is then isolated by extraction.

Knoevenagel Condensation with Benzaldehyde

  • Materials: this compound, benzaldehyde, piperidine (catalyst), ethanol.

  • Procedure:

    • In a round-bottom flask, equimolar amounts of this compound and benzaldehyde are dissolved in ethanol.

    • A catalytic amount of piperidine is added.

    • The mixture is stirred at room temperature or gently heated for several hours. The reaction progress can be monitored by thin-layer chromatography.

    • Upon completion, the reaction mixture is cooled, and the product often crystallizes out.

    • The solid product is collected by filtration, washed with cold ethanol, and can be recrystallized from a suitable solvent to afford pure ethyl 2-carboxy-3-phenylacrylate.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy
  • ¹H NMR (500 MHz, H₂O, pH 7.00): δ 4.18 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.28 (s, 2H, -CH₂-), 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃).[2][13] The proton of the carboxylic acid is typically not observed in D₂O or water due to exchange.

¹³C NMR Spectroscopy
  • ¹³C NMR: The spectrum will show signals for the two carbonyl carbons (ester and carboxylic acid), the methylene carbon, the ethoxy methylene carbon, and the ethoxy methyl carbon.

Infrared (IR) Spectroscopy
  • FT-IR (film): A broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid. A strong absorption around 1740 cm⁻¹ corresponds to the C=O stretching of the ester, and another strong absorption around 1710 cm⁻¹ is due to the C=O stretching of the carboxylic acid. C-O stretching bands will appear in the 1300-1000 cm⁻¹ region.

Mass Spectrometry
  • GC-MS: The mass spectrum will show the molecular ion peak (m/z = 132). Common fragmentation patterns include the loss of the ethoxy group (-OC₂H₅, m/z = 87), the loss of the carboxylic acid group (-COOH, m/z = 87), and the loss of CO₂ from the carboxylic acid group.[2]

Safety and Handling

This compound is classified as an irritant.[2] It can cause skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and important reagent in organic synthesis. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective and safe use in the laboratory. The provided experimental protocols offer a starting point for researchers to explore the rich chemistry of this compound in their synthetic endeavors.

References

monoethyl malonate CAS number and safety information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Monoethyl Malonate: CAS Number and Safety Information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the CAS number and safety profile of this compound. The data herein is intended to support researchers, scientists, and drug development professionals in the safe handling and application of this compound.

Chemical Identification

  • Chemical Name: this compound[1][2]

  • Synonyms: Ethyl hydrogen malonate, 3-Ethoxy-3-oxopropanoic acid[3][4]

  • CAS Number: 1071-46-1[1][2][3][4]

  • Molecular Formula: C₅H₈O₄[3][4]

  • Molecular Weight: 132.11 g/mol [4]

Safety Information

This compound is classified as an irritant. Below is a summary of its hazard classifications and safety precautions.

GHS Hazard Classification
Hazard ClassCategoryGHS Hazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[5][6]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[5][6][7]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[5][6]
  • Signal Word: Warning[5][7]

  • GHS Pictogram:

    alt text

Precautionary Statements

A comprehensive list of precautionary statements is provided in the table below.

CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[5]
P264Wash skin thoroughly after handling.[5][7]
P271Use only outdoors or in a well-ventilated area.[5]
P280Wear protective gloves/protective clothing/eye protection/face protection.[7]
P302+P352IF ON SKIN: Wash with plenty of water.[5][7]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7]
P312Call a POISON CENTER/doctor if you feel unwell.
P332+P313If skin irritation occurs: Get medical advice/attention.[7]
P337+P313If eye irritation persists: Get medical advice/attention.[7]
P362+P364Take off contaminated clothing and wash it before reuse.[5]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[5]
P405Store locked up.[5]
P501Dispose of contents/container to an approved waste disposal plant.[5]

Toxicological Data

Quantitative Toxicity Data for Diethyl Malonate (CAS: 105-53-3)

TestSpeciesRouteValueReference
LD50RatOral15 g/kg[8]Sax's Dangerous Properties of Industrial Materials
LD50RatOral15,794 mg/kg bwECHA
LD50RabbitDermal> 16000 mg/kg[9]

Experimental Protocols for Safety Assessment

The following sections detail the methodologies for key experiments cited in the safety assessment of substances like this compound, based on OECD guidelines.

Skin Irritation Testing (OECD Guideline 439)

This in vitro method utilizes a reconstructed human epidermis (RhE) model to assess skin irritation potential.

Methodology:

  • Tissue Preparation: Reconstituted human epidermis tissue cultures are equilibrated under controlled conditions.

  • Test Substance Application: A precise amount of the test substance is applied topically to the surface of the RhE tissue.

  • Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes) at 37°C.[10]

  • Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours).[11]

  • Viability Assessment (MTT Assay): Cell viability is determined by measuring the conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan product by the mitochondria of viable cells. The amount of formazan is quantified spectrophotometrically.

  • Data Analysis: The viability of the treated tissues is expressed as a percentage of the negative control. A substance is classified as an irritant (Category 2) if the mean tissue viability is reduced to ≤ 50%.[5]

Eye Irritation Testing (OECD Guideline 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or damage.

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Test Substance Instillation: A single dose of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.[3]

  • Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation.[12] Observations may be extended up to 21 days to assess the reversibility of any effects.[3]

  • Scoring of Ocular Lesions: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored using a standardized system.

  • Classification: The classification of the irritant potential is based on the severity and reversibility of the observed ocular lesions.

Visualizations

Experimental Workflow for In Vitro Skin Irritation Testing

G cluster_prep Preparation cluster_exposure Exposure cluster_post_exposure Post-Exposure cluster_analysis Analysis prep RhE Tissue Equilibration apply Apply Test Substance prep->apply incubate1 Incubate (e.g., 60 min) apply->incubate1 rinse Rinse Tissue incubate1->rinse incubate2 Post-Incubate (e.g., 42 hrs) rinse->incubate2 mtt MTT Assay incubate2->mtt measure Spectrophotometry mtt->measure classify Classification (Irritant vs. Non-irritant) measure->classify

Caption: Workflow for OECD TG 439 In Vitro Skin Irritation Test.

Logical Relationship for Handling this compound

G cluster_assessment Hazard Assessment cluster_controls Control Measures cluster_procedures Handling & Storage cluster_emergency Emergency Response haz_id Hazard Identification (Skin, Eye, Resp. Irritant) eng_controls Engineering Controls (Fume Hood, Ventilation) haz_id->eng_controls ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) haz_id->ppe handling Safe Handling Procedures (Avoid contact and inhalation) eng_controls->handling ppe->handling storage Proper Storage (Cool, dry, well-ventilated) handling->storage spill Spill Response handling->spill exposure Exposure Response (First Aid) handling->exposure

Caption: Safe Handling and Emergency Response for this compound.

References

Monoethyl Malonate: A Versatile Precursor for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Monoethyl malonate and its diester counterpart, diethyl malonate, are foundational building blocks in the synthesis of a diverse array of heterocyclic compounds. Their activated methylene group, flanked by two carbonyl functionalities, provides a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This technical guide explores the utility of this compound as a precursor in the synthesis of several key classes of heterocycles, including quinolines, coumarins, barbiturates, and pyrazolones. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile synthetic routes to these scaffolds is a cornerstone of modern organic chemistry. Malonic acid esters, particularly this compound and diethyl malonate, have long been recognized as pivotal C3 synthons in heterocycle construction. The acidity of the α-protons (pKa ≈ 13 in DMSO) allows for easy formation of a stabilized enolate, which can participate in a wide range of nucleophilic reactions.

This guide focuses on the application of this compound in several named reactions that lead to the formation of important heterocyclic cores. While many literature procedures utilize the more common diethyl malonate, the principles and reactivity are directly translatable to this compound. A key consideration when adapting protocols is that this compound possesses one acidic proton on the methylene group and another on the carboxylic acid. Therefore, the choice and stoichiometry of the base are critical for selective reaction at the desired position. In many cyclization-condensation reactions, the fundamental reactivity of the malonate backbone is the key driver of the transformation.

Synthesis of Quinolines: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines from anilines and a malonic ester derivative.[1][2] The reaction proceeds through an initial condensation to form an anilinomethylenemalonate, followed by a thermal cyclization and subsequent hydrolysis and decarboxylation.

Reaction Pathway

The overall transformation can be depicted as follows:

Gould_Jacobs_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Aniline Aniline Condensation Condensation Aniline->Condensation MEM Monoethyl Ethoxymethylenemalonate MEM->Condensation Cyclization Thermal Cyclization Condensation->Cyclization Intermediate Hydrolysis Hydrolysis Cyclization->Hydrolysis Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Quinoline 4-Hydroxyquinoline Decarboxylation->Quinoline

Caption: Logical workflow for the Gould-Jacobs quinoline synthesis.

Quantitative Data
Starting AnilineMalonate DerivativeSolventTemperature (°C)TimeYield (%)
AnilineDiethyl EthoxymethylenemalonateNone (Excess DEEM)25020 minLow
AnilineDiethyl EthoxymethylenemalonateNone (Excess DEEM)30020 min>95% (Purity)
3-Chloro-4-fluoroanilineDiethyl EthoxymethylenemalonateDiphenyl ether120-130Not SpecifiedGood

Note: Data is often reported for diethyl ethoxymethylenemalonate, which serves as a good proxy for the reactivity of the monoethyl ester.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction

This protocol is adapted from a microwave-assisted procedure and offers rapid and efficient cyclization.

Materials:

  • Aniline (or substituted aniline)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial (2-5 mL) with a magnetic stir bar

  • Microwave synthesis system

  • Ice-cold acetonitrile

Procedure:

  • To a 2.5 mL microwave vial, add the aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol). The excess DEEM acts as both a reagent and a solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to 300 °C and hold for 20 minutes.

  • Cool the vial to room temperature. A precipitate of the product should form.

  • Filter the solid product and wash with ice-cold acetonitrile (3 mL).

  • Dry the product under vacuum.

Synthesis of Coumarins: The Knoevenagel Condensation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an active methylene compound and an aldehyde or ketone, typically catalyzed by a weak base.[3][4] When a salicylaldehyde derivative is reacted with this compound, a subsequent intramolecular transesterification leads to the formation of a coumarin-3-carboxylate.

Reaction Mechanism

Knoevenagel_Mechanism MEM This compound Enolate Enolate Intermediate MEM->Enolate + Base Base Base (e.g., Piperidine) Base->Enolate Adduct Aldol Adduct Enolate->Adduct Salicylaldehyde Salicylaldehyde Salicylaldehyde->Adduct Unsaturated α,β-Unsaturated Ester Adduct->Unsaturated - H2O Dehydration Dehydration Cyclization Intramolecular Transesterification Unsaturated->Cyclization Coumarin Coumarin-3-carboxylate Cyclization->Coumarin - EtOH

Caption: Mechanism of coumarin synthesis via Knoevenagel condensation.

Quantitative Data
AldehydeMalonate DerivativeCatalystSolventTemperature (°C)TimeYield (%)
SalicylaldehydeDiethyl malonatePiperidine/Acetic AcidEtOHReflux7 hModerate
SalicylaldehydeDiethyl malonatePiperidineEtOH50 (Ultrasound)40 minHigh
o-VanillinDiethyl malonatePiperidine acetate/Li₂SO₄None50 (Ultrasound)15 min96-97%
SalicylaldehydeDiethyl malonateL-proline (10 mol%)EtOH8018 h94%
SalicylaldehydeDimethyl malonateL-proline (10 mol%)MeOH8018 h92%
Experimental Protocol: L-Proline-Mediated Knoevenagel Condensation[5]

This protocol utilizes a green and efficient organocatalyst.

Materials:

  • Salicylaldehyde

  • Diethyl malonate

  • L-proline

  • Ethanol

Procedure:

  • In a round-bottom flask, combine salicylaldehyde (1.0 eq), diethyl malonate (1.05 eq), and L-proline (10 mol%).

  • Add ethanol as the solvent.

  • Stir the mixture at 80 °C for 18 hours.

  • Reduce the solvent volume by half under reduced pressure.

  • The pure coumarin product is obtained by crystallization at 4 °C from the remaining ethanol.

Synthesis of Barbiturates and Other Pyrimidines

The condensation of malonic esters with urea or thiourea is a classic method for the synthesis of barbituric acid and its derivatives, which are a well-known class of central nervous system depressants.[1][5][6][7] This reaction is a prime example of a cyclocondensation to form a pyrimidine ring.

Experimental Workflow

Barbiturate_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt EtOH Absolute Ethanol EtOH->NaOEt Mixture Reaction Mixture NaOEt->Mixture DEM Diethyl Malonate DEM->Mixture Urea Urea in hot EtOH Urea->Mixture Reflux Reflux at 110°C Mixture->Reflux Add_H2O Add Hot Water Reflux->Add_H2O Acidify Acidify with HCl Add_H2O->Acidify Cool Cool in Ice Bath Acidify->Cool Filter Filter and Dry Cool->Filter Product Barbituric Acid Filter->Product

Caption: Experimental workflow for the synthesis of barbituric acid.

Quantitative Data
Malonate DerivativeN-C-N ComponentBaseSolventTemperature (°C)Time (h)Yield (%)
Diethyl malonateUreaSodium ethoxideEthanol110772-78
Diethyl malonateGuanidine hydrochlorideNot specifiedNot specifiedNot specifiedNot specifiedGood
Experimental Protocol: Synthesis of Barbituric Acid[1][6][8]

Materials:

  • Sodium metal (11.5 g, 0.5 gram-atom)

  • Absolute ethanol (500 mL)

  • Diethyl malonate (80 g, 0.5 mol)

  • Dry urea (30 g, 0.5 mol)

  • Concentrated hydrochloric acid

  • 2 L round-bottom flask with reflux condenser

Procedure:

  • In the 2 L round-bottom flask, dissolve the finely cut sodium in 250 mL of absolute ethanol to prepare sodium ethoxide.

  • To this solution, add diethyl malonate.

  • Separately, dissolve the dry urea in 250 mL of hot (70 °C) absolute ethanol and add this to the reaction flask.

  • Shake the mixture well and reflux for 7 hours in an oil bath heated to 110 °C. A white solid will form.

  • After the reaction is complete, add 500 mL of hot (50 °C) water to dissolve the solid.

  • Make the solution acidic by adding concentrated hydrochloric acid (approx. 45 mL).

  • Filter the clear solution and cool it in an ice bath overnight.

  • Collect the white product by filtration, wash with cold water, and dry in an oven at 105-110 °C.

Synthesis of Pyrazolones

Pyrazolones are another important class of heterocycles with applications in pharmaceuticals and dyes. They can be synthesized by the condensation of a β-ketoester or a malonic ester derivative with hydrazine.[8][9]

Reaction Pathway

The reaction of this compound with hydrazine would proceed through an initial reaction at the ester functionality followed by cyclization.

Pyrazolone_Synthesis MEM This compound Condensation Condensation MEM->Condensation Hydrazine Hydrazine Hydrazine->Condensation Intermediate Hydrazide Intermediate Condensation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization - EtOH Pyrazolone Pyrazolone Derivative Cyclization->Pyrazolone

References

The Versatility of Monoethyl Malonate in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethyl malonate, and its corresponding potassium salt, are highly versatile C3 synthons in medicinal chemistry. Their unique bifunctional nature, possessing both a reactive methylene group and a carboxylic acid/ester functionality, allows for their application in a wide array of synthetic transformations. This technical guide provides an in-depth overview of the core applications of this compound in the synthesis of medicinally relevant scaffolds, including detailed experimental protocols, quantitative data, and illustrations of relevant biological pathways.

Core Synthetic Applications

This compound is a key building block for the synthesis of a diverse range of heterocyclic compounds with proven pharmacological activities. Its utility stems from its participation in fundamental carbon-carbon and carbon-heteroatom bond-forming reactions.

Synthesis of Barbiturates and other Anticonvulsants

This compound is a crucial precursor for the synthesis of barbiturates, a class of drugs known for their sedative, hypnotic, and anticonvulsant properties.[1] The synthesis involves the condensation of a disubstituted malonic ester with urea.

This protocol describes the synthesis of the parent barbituric acid ring system from a malonic ester and urea.[2][3][4]

Reaction Scheme:

G reagents Diethyl Malonate + Urea conditions 1. NaOEt, EtOH 2. Reflux (110°C, 7h) 3. HCl (aq) reagents->conditions product Barbituric Acid conditions->product

General workflow for barbituric acid synthesis.

Materials:

ReagentMolar Mass ( g/mol )Amount (mol)Mass (g)Volume (mL)
Diethyl Malonate160.170.58076
Urea60.060.530-
Sodium Metal22.990.511.5-
Absolute Ethanol46.07--500
Concentrated HCl36.46--~45

Procedure:

  • In a 2 L round-bottom flask equipped with a reflux condenser, 11.5 g of finely cut sodium metal is dissolved in 250 mL of absolute ethanol to prepare sodium ethoxide.

  • Once the sodium has completely reacted, 80 g of diethyl malonate is added to the solution.[3]

  • A solution of 30 g of dry urea in 250 mL of hot (~70°C) absolute ethanol is then added to the flask.[3]

  • The mixture is heated to reflux at 110°C for 7 hours, during which a white solid (the sodium salt of barbituric acid) precipitates.[3]

  • After cooling, 500 mL of hot water (~50°C) is added to dissolve the solid.[2]

  • The solution is then acidified with concentrated HCl (approx. 45 mL) to precipitate the barbituric acid.[2]

  • The mixture is cooled in an ice bath, and the crystalline product is collected by filtration, washed with cold water, and dried.[4]

Quantitative Data:

ProductYield (%)Melting Point (°C)
Barbituric Acid72-78245 (decomposes)

Mechanism of Action of Barbiturates:

Barbiturates exert their effects by modulating the activity of the GABA-A receptor, a ligand-gated ion channel in the central nervous system.[5] They bind to the GABA-A receptor at a site distinct from the GABA binding site and potentiate the effect of GABA by increasing the duration of chloride channel opening. This leads to an enhanced influx of chloride ions, hyperpolarization of the neuronal membrane, and ultimately, a decrease in neuronal excitability.[5]

G GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Barbiturate Barbiturate Barbiturate->GABA_A_Receptor Binds to (allosteric site) Cl_channel Chloride Channel (in GABA-A Receptor) GABA_A_Receptor->Cl_channel Modulates Cl_influx Increased Cl- Influx Cl_channel->Cl_influx Prolongs opening Hyperpolarization Neuronal Membrane Hyperpolarization Cl_influx->Hyperpolarization Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability Anticonvulsant_Effect Anticonvulsant Effect Decreased_Excitability->Anticonvulsant_Effect

Mechanism of action of barbiturates.

Synthesis of Coumarin Derivatives

This compound is a valuable reagent in the Knoevenagel condensation for the synthesis of coumarin-3-carboxylates. Coumarins are a large class of naturally occurring and synthetic compounds with a wide range of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[6]

This protocol details the synthesis of a coumarin-3-carboxylate via the Knoevenagel condensation of a salicylaldehyde with a malonic ester.[7]

Reaction Scheme:

G reagents Salicylaldehyde + Diethyl Malonate conditions Piperidine, EtOH Reflux (4-5h) reagents->conditions product 3-Carbethoxycoumarin conditions->product

Knoevenagel condensation for coumarin synthesis.

Materials:

ReagentMolar Mass ( g/mol )Amount (mol)Mass (g)Volume (mL)
Salicylaldehyde122.120.112.2-
Diethyl Malonate160.170.116.0-
Piperidine85.150.010.85-
Absolute Ethanol46.07--25

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve 12.2 g of salicylaldehyde and 16.0 g of diethyl malonate in 25 mL of absolute ethanol.[7]

  • Add 0.85 g of piperidine to the solution.[7]

  • Reflux the mixture on a water bath for 4-5 hours.[7]

  • After cooling, pour the reaction mixture into ice-cold water.

  • The separated solid is collected by filtration, washed with cold water, and dried.

  • The crude product is recrystallized from ethanol to yield pure 3-carbethoxycoumarin.

Quantitative Data:

ProductYield (%)
3-Carbethoxycoumarinup to 96%

Some coumarin derivatives have shown promising anticancer activity with low micromolar IC50 values against various cancer cell lines.[6][8][9]

Coumarin DerivativeCell LineIC50 (µM)
Compound 4aT47D102.05
Compound 4bMCF-723.12
Compound 3aHepG280.09
Compound 6MCF-72.56
Synthesis of Quinolone Precursors

Potassium this compound is a key intermediate in the synthesis of pharmaceuticals with a quinolone structure.[10] Quinolones are a major class of broad-spectrum antibiotics. The synthesis of potassium this compound is achieved through the selective saponification of diethyl malonate.

This protocol describes a high-yield synthesis of potassium this compound.[10]

Reaction Scheme:

G reagents Diethyl Malonate + KOH conditions Ethanol 15-20°C, 2h reagents->conditions product Potassium this compound conditions->product

Synthesis of potassium this compound.

Materials:

ReagentMolar Mass ( g/mol )Amount (mol)Mass (g)
Diethyl Malonate (DEM)160.175.6900
Potassium Hydroxide (KOH, 91%)56.111.8111.1
Ethanol (98%)46.07-500

Procedure:

  • A solution of 111.1 g of 91% KOH in 500 g of 98% ethanol is prepared.[10]

  • This solution is added to 900 g of diethyl malonate at 15-20°C over 2 hours with intensive mixing.[10]

  • The resulting suspension is filtered, and the solid is washed with ethanol and dried under vacuum.[10]

Quantitative Data:

ProductYield (%)Purity (DKM content)
Potassium this compound (KEM)85.5< 0.3% by weight
Synthesis of Anti-inflammatory Agents

Arylidenemalonates, synthesized from malonic esters, have been identified as potent inhibitors of Toll-like receptor 4 (TLR4) signaling.[11][12] TLR4 is a key receptor in the innate immune system that, upon activation by lipopolysaccharide (LPS), triggers a signaling cascade leading to the production of pro-inflammatory cytokines via the NF-κB pathway.[11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK Activates I_kappa_B IκB IKK->I_kappa_B Phosphorylates (in NF-κB-IκB complex) Degradation Degradation I_kappa_B->Degradation NF_kappa_B_I_kappa_B NF-κB-IκB NF_kappa_B NF-κB NF_kappa_B_I_kappa_B->NF_kappa_B Releases NF_kappa_B_nuc NF-κB NF_kappa_B->NF_kappa_B_nuc Translocates to DNA DNA NF_kappa_B_nuc->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Cytokines Cytokines (TNF-α, IL-1β) Pro_inflammatory_Genes->Cytokines Arylidenemalonate Arylidenemalonate (Inhibitor) Arylidenemalonate->TLR4 Inhibits signaling

Inhibition of TLR4/NF-κB pathway by arylidenemalonates.

Quantitative Data for Arylidene Malonate Derivatives:

Several arylidene malonate analogs exhibit potent inhibition of LPS-induced nitric oxide (NO) production in murine macrophages, with IC50 values in the nanomolar to low micromolar range.[11]

CompoundIC50 for NO production (µM)
2-(2-nitrobenzylidene)malonate (Lead compound)Submicromolar
Curcumin (Reference)6
Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase implicated in various cellular processes, and its dysregulation is linked to several diseases, including Alzheimer's disease, bipolar disorder, and cancer. Malonate derivatives have been explored as scaffolds for the development of GSK-3 inhibitors. These inhibitors often function by activating the Wnt/β-catenin signaling pathway.

In the absence of a Wnt signal, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Wnt signaling inhibits this complex, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene expression. GSK-3 inhibitors mimic the effect of Wnt signaling by preventing β-catenin phosphorylation.

G cluster_off Wnt OFF cluster_on Wnt ON / GSK-3 Inhibitor Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylates Ubiquitination Ubiquitination beta_catenin_off->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Binds Destruction_Complex_inh Destruction Complex (Inhibited) Frizzled->Destruction_Complex_inh Inhibits GSK3_Inhibitor GSK-3 Inhibitor (Malonate Derivative) GSK3_Inhibitor->Destruction_Complex_inh Inhibits beta_catenin_on β-catenin (Accumulates) beta_catenin_nuc β-catenin beta_catenin_on->beta_catenin_nuc Translocates to Nucleus TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Wnt/β-catenin pathway and GSK-3 inhibition.

Quantitative Data for GSK-3β Inhibitors:

While a direct synthesis from this compound is not explicitly detailed, various malonate-derived and other small molecule inhibitors of GSK-3β have been developed with IC50 values in the nanomolar to low micromolar range.[1]

InhibitorIC50 for GSK-3β (nM)
Maleimide analog 310.013
Diazepinoindole analog 244
Diazepinoindole analog 2612

Conclusion

This compound is a cornerstone of synthetic medicinal chemistry, providing access to a rich diversity of pharmacologically active molecules. Its application in the synthesis of barbiturates, coumarins, quinolone precursors, and anti-inflammatory agents highlights its versatility. The continued exploration of this compound and its derivatives in novel synthetic methodologies promises to yield new therapeutic agents for a wide range of diseases. This guide provides a foundational understanding of its utility, offering detailed protocols and quantitative data to aid researchers in their drug discovery and development endeavors.

References

The Hydrolysis of Monoethyl Malonate: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical kinetics and reaction mechanisms associated with the hydrolysis of monoethyl malonate. This compound, a key intermediate in various synthetic pathways, undergoes hydrolysis under both acidic and basic conditions to yield malonic acid and ethanol. Understanding the kinetics and mechanisms of this process is crucial for optimizing reaction conditions, controlling product yields, and ensuring the stability of related pharmaceutical compounds. This document details the established mechanisms for ester hydrolysis, presents relevant kinetic data from related compounds to provide a comparative context, and outlines detailed experimental protocols for the kinetic analysis of this compound hydrolysis.

Introduction

This compound (also known as ethyl hydrogen malonate) is a derivative of malonic acid, featuring one carboxylic acid group and one ethyl ester group.[1][2] Its bifunctional nature makes it a versatile building block in organic synthesis, including the production of pharmaceuticals and other fine chemicals.[2] The hydrolysis of the ester functional group is a fundamental reaction that can be either a desired transformation or an unwanted degradation pathway.

This guide explores the core principles governing the hydrolysis of this compound, providing researchers and drug development professionals with a detailed understanding of the factors that influence the rate and outcome of this reaction.

Reaction Mechanisms

The hydrolysis of this compound proceeds through two primary pathways: acid-catalyzed hydrolysis and base-catalyzed hydrolysis (saponification).

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of this compound is a reversible process. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

The key steps in the acid-catalyzed hydrolysis are:

  • Protonation of the carbonyl oxygen of the ester.

  • Nucleophilic attack by a water molecule on the carbonyl carbon to form a tetrahedral intermediate.

  • Proton transfer from the attacking water molecule to the ethoxy group.

  • Elimination of ethanol to reform the carbonyl group.

  • Deprotonation to yield malonic acid and regenerate the acid catalyst.

Acid_Catalyzed_Hydrolysis MEM This compound Protonated_MEM Protonated This compound MEM->Protonated_MEM + H⁺ H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_MEM->Tetrahedral_Intermediate + H₂O H2O H₂O Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Protonated_Ethanol_Intermediate Intermediate with Protonated Ethanol Proton_Transfer->Protonated_Ethanol_Intermediate Protonated_Malonic_Acid Protonated Malonic Acid Protonated_Ethanol_Intermediate->Protonated_Malonic_Acid - Ethanol Ethanol Ethanol Malonic_Acid Malonic Acid Protonated_Malonic_Acid->Malonic_Acid - H⁺

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is an irreversible reaction that involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This process is generally faster than acid-catalyzed hydrolysis.

The key steps in base-catalyzed hydrolysis are:

  • Nucleophilic attack by a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate.

  • Collapse of the tetrahedral intermediate to expel the ethoxide ion.

  • Proton transfer from the newly formed malonic acid to the ethoxide ion, forming ethanol and a malonate carboxylate salt.

  • Acidification of the malonate salt in a subsequent workup step to yield malonic acid.

Base_Catalyzed_Hydrolysis MEM This compound Tetrahedral_Intermediate Tetrahedral Intermediate MEM->Tetrahedral_Intermediate + OH⁻ OH_minus OH⁻ Malonic_Acid_Ethoxide Malonic Acid + Ethoxide Tetrahedral_Intermediate->Malonic_Acid_Ethoxide Collapse Malonate_Ethanol Malonate + Ethanol Malonic_Acid_Ethoxide->Malonate_Ethanol Proton Transfer Malonic_Acid Malonic Acid Malonate_Ethanol->Malonic_Acid + H₃O⁺ H3O_plus H₃O⁺ (Workup)

Quantitative Data

The following table summarizes representative kinetic data for the hydrolysis of related esters.

EsterConditionsRate Constant (k)Activation Energy (Ea)Reference
Diethyl MalonateAcid-catalyzed (HBr) in aqueous dioxanek₁ = 45.90 x 10⁻⁵ min⁻¹Not Reported
Diethyl SuccinateAcid-catalyzed (HBr) in aqueous dioxanek₁ = 20.12 x 10⁻⁵ min⁻¹Not Reported
Ethyl AcetateBase-catalyzed (NaOH)5.4886 L/gmol·min (at 22°C)4.409 kJ/mol[3]
Diethyl PhthalateAlkaline hydrolysisNot ReportedNot Reported[4]

Experimental Protocols

The following are detailed methodologies for determining the kinetics of this compound hydrolysis. These protocols are based on established methods for studying ester hydrolysis.

Acid-Catalyzed Hydrolysis Kinetics via Titration

This method follows the progress of the reaction by titrating the amount of carboxylic acid produced over time.

Materials:

  • This compound

  • Standardized Hydrochloric Acid (e.g., 0.5 M)

  • Standardized Sodium Hydroxide Solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Ice

  • Conical flasks, pipettes, burette, stopwatch

  • Thermostatic water bath

Procedure:

  • Reaction Setup: A known volume of this compound is added to a pre-thermostated solution of the acid catalyst in a conical flask. The stopwatch is started at the point of mixing.

  • Sampling: At regular time intervals (e.g., 0, 10, 20, 30, 60 minutes), an aliquot (e.g., 5 mL) of the reaction mixture is withdrawn.

  • Quenching: The aliquot is immediately transferred to a conical flask containing ice-cold water to quench the reaction.

  • Titration: The quenched sample is then titrated against the standardized sodium hydroxide solution using phenolphthalein as an indicator. The endpoint is the first appearance of a persistent pink color.

  • Data Analysis: The concentration of malonic acid produced at each time point is calculated from the volume of NaOH consumed. The rate constant is determined by plotting the appropriate concentration-time relationship (e.g., ln([A]t/[A]₀) vs. time for a pseudo-first-order reaction).

Base-Catalyzed Hydrolysis (Saponification) Kinetics via Conductivity

This method monitors the change in electrical conductivity of the solution as the reaction progresses, due to the replacement of the highly mobile hydroxide ions with less mobile malonate ions.

Materials:

  • This compound

  • Standardized Sodium Hydroxide Solution (e.g., 0.02 M)

  • Conductivity meter and cell

  • Thermostatic water bath

  • Magnetic stirrer

Procedure:

  • Calibration: The conductivity meter is calibrated using standard solutions.

  • Reaction Setup: Equal volumes of thermostated solutions of this compound and sodium hydroxide of known concentrations are rapidly mixed in the conductivity cell, which is equipped with a magnetic stirrer.

  • Data Acquisition: The conductivity of the solution is measured at regular time intervals from the moment of mixing.

  • Data Analysis: The second-order rate constant can be determined by plotting 1/(C₀ - x) versus time, where C₀ is the initial concentration of the reactants and x is the change in concentration at time t, which can be related to the change in conductivity.

Experimental_Workflow cluster_titration Titration Method (Acid-Catalyzed) cluster_conductivity Conductivity Method (Base-Catalyzed) T1 Reaction Setup: Mix this compound and Acid Catalyst T2 Sampling at Regular Intervals T1->T2 T3 Quench Sample with Ice Water T2->T3 T4 Titrate with Standardized NaOH T3->T4 T5 Data Analysis: Calculate Rate Constant T4->T5 C1 Reaction Setup: Mix this compound and NaOH in Cell C2 Monitor Conductivity over Time C1->C2 C3 Data Analysis: Calculate Rate Constant C2->C3

Conclusion

The hydrolysis of this compound is a fundamental reaction with significant implications in synthetic chemistry and drug development. While specific kinetic data for this compound is sparse in the literature, the well-established mechanisms of acid- and base-catalyzed ester hydrolysis provide a strong theoretical framework for understanding its behavior. By employing the detailed experimental protocols outlined in this guide, researchers can systematically investigate the kinetics of this compound hydrolysis, enabling the optimization of reaction conditions and the prediction of its stability. The comparative data from related esters serves as a valuable benchmark for such studies. Further research to quantify the rate constants and activation energy for this compound hydrolysis under various conditions would be a valuable contribution to the field.

References

Technical Guide: Thermodynamic and Physicochemical Properties of Monoethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a technical overview of the available physicochemical data for monoethyl malonate (CAS: 1071-46-1). It also addresses the current scarcity of its experimental thermodynamic data and offers information on a structurally related compound, diethyl malonate, for comparative purposes. Furthermore, a general experimental protocol for determining the enthalpy of combustion for liquid esters is detailed.

Data on this compound

A thorough review of established chemical databases reveals a lack of publicly available experimental thermodynamic data for this compound, such as standard enthalpy of formation, standard molar entropy, and heat capacity. However, key physicochemical properties have been documented and are summarized below.

Physicochemical Properties of this compound

The following table consolidates the available physical and chemical properties of this compound, a vital intermediate in various organic syntheses.[1]

PropertyValueSource(s)
Molecular Formula C₅H₈O₄[2]
Molecular Weight 132.11 g/mol [2]
Physical State Liquid[3]
Melting Point -13 °C[4]
Boiling Point 106.5 °C at 3 mmHg
Density 1.119 g/mL at 25 °C
Refractive Index n20/D 1.435
CAS Number 1071-46-1[2]

Thermodynamic Data of an Analogous Compound: Diethyl Malonate

In the absence of experimental data for this compound, the thermodynamic properties of the closely related compound, diethyl malonate (CAS: 105-53-3), are provided as a proxy for estimation and comparison. This data is sourced from the NIST Chemistry WebBook.[5][6][7][8][9][10]

PropertyValueUnitsPhaseSource
Standard Enthalpy of Formation (ΔfH°) -734.9 ± 1.2kJ/molLiquid[10]
Standard Enthalpy of Combustion (ΔcH°) -3493.5 ± 1.0kJ/molLiquid[10]
Heat Capacity (Cp) 285.00J/mol·KLiquid[10]
Enthalpy of Vaporization (ΔvapH°) 59.2 ± 0.8kJ/mol[8]

Key Chemical Pathways

This compound is a key intermediate in the stepwise hydrolysis of diethyl malonate. This process is fundamental to its role in malonic ester synthesis, where one ester group is selectively removed.[11][12]

G cluster_main Stepwise Hydrolysis of Diethyl Malonate DEM Diethyl Malonate (C₇H₁₂O₄) MEM This compound (C₅H₈O₄) DEM->MEM + H₂O - EtOH MA Malonic Acid (C₃H₄O₄) MEM->MA + H₂O - EtOH G cluster_workflow Generalized Workflow for Bomb Calorimetry A 1. Prepare Sample (Weigh liquid, measure fuse wire) B 2. Assemble Bomb (Add water, seal bomb) A->B C 3. Pressurize with O₂ (to ~30 atm) B->C D 4. Set up Calorimeter (Submerge bomb in measured water) C->D E 5. Equilibrate & Record Ti (Establish baseline temperature) D->E F 6. Ignite Sample E->F G 7. Record Temperature Rise (Measure until Tmax is reached) F->G H 8. Post-Analysis (Measure unburned wire) G->H I 9. Calculate ΔcH° (Correct for wire & byproducts) H->I

References

Navigating the Solubility Landscape of Monoethyl Malonate in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoethyl malonate, a key intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries, possesses a solubility profile that is critical for its application in various reaction media. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. While quantitative solubility data remains elusive in publicly accessible literature, this document consolidates available qualitative information and presents a detailed experimental protocol for its determination. Furthermore, this guide illustrates the key factors influencing solubility and the experimental workflow for its measurement through detailed diagrams.

Introduction

This compound (also known as ethyl hydrogen malonate) is a derivative of malonic acid, featuring both a carboxylic acid and an ethyl ester functional group. This dual functionality imparts a unique polarity that governs its solubility in different solvents. Understanding the solubility of this compound is paramount for process optimization, reaction kinetics, and purification strategies in synthetic chemistry and drug development. An optimal solvent system can significantly impact yield, purity, and overall process efficiency.

Solubility of this compound: A Qualitative Overview

Based on available information, this compound is described as:

  • Soluble in ethanol and ether.[1]

  • Miscible with water and chloroform.[2][3][4][5]

This information suggests that this compound exhibits good solubility in both polar protic (ethanol, water) and polar aprotic (chloroform) solvents, as well as in less polar solvents like diethyl ether. The term "miscible" implies that it can be mixed in all proportions without phase separation.

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolvent TypeReported Solubility
WaterPolar ProticMiscible[2][3][4]
EthanolPolar ProticSoluble[1]
Diethyl EtherNonpolarSoluble[1]
ChloroformPolar AproticMiscible[2][3][5]

Note: This table represents a summary of available qualitative data. For precise applications, experimental determination of quantitative solubility is highly recommended.

Factors Influencing Solubility

The solubility of a solute like this compound in an organic solvent is governed by a complex interplay of various physicochemical factors. A fundamental principle is "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in each other.

G Factors Influencing Solubility cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility Polarity_S Polarity Polarity_S->Solubility H_Bonding_S Hydrogen Bonding Capability H_Bonding_S->Solubility MW Molecular Weight MW->Solubility MP Melting Point MP->Solubility Polarity_V Polarity Polarity_V->Solubility H_Bonding_V Hydrogen Bonding Capability H_Bonding_V->Solubility Dielectric Dielectric Constant Dielectric->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure Pressure->Solubility

Caption: Key factors influencing the solubility of a solute.

Experimental Protocol for Determining Solubility

Given the absence of published quantitative data, researchers may need to determine the solubility of this compound experimentally. The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid or liquid solute in a solvent.

Principle

The gravimetric method involves preparing a saturated solution of the solute at a specific temperature, taking a known mass or volume of the saturated solution, evaporating the solvent, and then weighing the remaining solute.

Materials and Apparatus
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic water bath or oil bath

  • Magnetic stirrer and stir bars

  • Analytical balance (accurate to ±0.0001 g)

  • Glass vials with airtight seals

  • Syringes and syringe filters (solvent-compatible)

  • Drying oven

  • Desiccator

Experimental Workflow

G Experimental Workflow for Gravimetric Solubility Determination Start Start Prep Prepare supersaturated solution (excess solute in solvent) Start->Prep Equilibrate Equilibrate at constant temperature with continuous stirring Prep->Equilibrate Settle Allow excess solute to settle Equilibrate->Settle Sample Withdraw a known volume of the clear supernatant using a filtered syringe Settle->Sample Transfer Transfer the sample to the weighed container Sample->Transfer Weigh1 Weigh an empty, dry container Weigh1->Transfer Calculate Calculate Solubility Weigh1->Calculate Weigh2 Weigh the container with the sample Transfer->Weigh2 Evaporate Evaporate the solvent completely in a drying oven Weigh2->Evaporate Weigh2->Calculate Cool Cool the container in a desiccator Evaporate->Cool Weigh3 Weigh the container with the solute residue Cool->Weigh3 Weigh3->Calculate End End Calculate->End

Caption: Workflow for the gravimetric determination of solubility.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed glass vial containing a magnetic stir bar. The presence of undissolved solute is essential to ensure saturation.

  • Equilibration:

    • Place the vial in a thermostatic bath set to the desired temperature.

    • Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and temperature and should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

  • Phase Separation:

    • Stop stirring and allow the undissolved solute to settle at the bottom of the vial for several hours while maintaining the constant temperature.

  • Sampling:

    • Carefully withdraw a known volume (e.g., 1-5 mL) of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid any change in solubility during sampling.

    • Use a syringe filter to ensure that no solid particles are transferred.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry container (e.g., a glass beaker or evaporating dish).

    • Transfer the collected sample of the saturated solution into the pre-weighed container.

    • Weigh the container with the solution to determine the mass of the saturated solution.

    • Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of this compound and the solvent's boiling point until a constant weight is achieved.

    • Cool the container in a desiccator to room temperature.

    • Weigh the container with the dry solute residue.

  • Calculation:

    • Calculate the mass of the solute and the mass of the solvent from the recorded weights.

    • Express the solubility in desired units, such as grams of solute per 100 g of solvent or moles of solute per liter of solvent.

Conclusion

References

A Technical Guide to Historical Methods for the Synthesis of Monoethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational methodologies for the synthesis of monoethyl malonate, a crucial intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The historical context of its synthesis provides valuable insights into the evolution of organic chemistry and highlights the enduring principles of reactivity and process optimization. This document details the core historical strategies, presenting quantitative data, comprehensive experimental protocols, and visual representations of the synthetic pathways.

Introduction: The Significance of this compound

This compound, also known as ethyl hydrogen malonate, serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring both a carboxylic acid and an ester functional group, allows for a wide range of chemical transformations. It is a key reactant in the preparation of tetramic acids, in Knoevenagel condensations, and for acylation reactions to produce β-ketoesters.[3][4] Given its importance, the development of efficient and selective synthetic routes has been a long-standing objective in synthetic chemistry.

Historically, two primary approaches have dominated the synthesis of this compound: the partial hydrolysis of diethyl malonate and the direct mono-esterification of malonic acid. Each method presents its own set of advantages and challenges, which are explored in detail in the following sections.

Partial Saponification of Diethyl Malonate

The selective hydrolysis, or saponification, of one of the two ester groups in diethyl malonate (DEM) is a classical and widely practiced method for preparing the monoester. This approach, dating back to the 19th century, typically involves the use of a strong base, most commonly potassium hydroxide (KOH), in an alcoholic solvent.[5] The reaction proceeds via the formation of the potassium salt of this compound (potassium ethyl malonate), which often precipitates from the reaction mixture, facilitating its separation from the starting material and the di-saponified byproduct, dipotassium malonate.[5][6]

The primary challenge of this method is achieving high selectivity. Over-saponification leads to the formation of dipotassium malonate, which can be an undesired contaminant.[5] Careful control of stoichiometry, temperature, and reaction time is crucial for maximizing the yield of the desired monoester.

Logical Workflow for Partial Saponification

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Isolation and Purification cluster_3 Acidification A Diethyl Malonate D Mix Diethyl Malonate and Ethanol A->D B Anhydrous Ethanol B->D C Potassium Hydroxide in Anhydrous Ethanol E Slowly Add KOH Solution at Room Temperature C->E D->E F Stir Overnight E->F G Heat to Reflux and Cool F->G H Vacuum Filtration to Isolate Precipitate G->H I Concentrate Mother Liquor H->I J Cool to Precipitate Second Crop I->J K Combine and Dry Product (Potassium Ethyl Malonate) J->K L Dissolve Potassium Salt in Water K->L M Add Concentrated HCl (T < 10°C) L->M N Extract with Ether M->N O Dry and Evaporate Solvent N->O P This compound O->P G A Malonic Acid D Reaction Mixture (Heated) A->D B Ethanol B->D C Acid Catalyst (e.g., Boric Acid) C->D E This compound (Major Product) D->E F Diethyl Malonate (Minor Byproduct) D->F G Water D->G

References

Methodological & Application

Application Notes and Protocols for the Alkylation of Monoethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of malonic esters is a cornerstone of organic synthesis, providing a versatile method for the formation of carbon-carbon bonds and the synthesis of substituted carboxylic acids. While diethyl malonate is frequently the substrate of choice, monoethyl malonate (also known as ethyl hydrogen malonate) offers a distinct synthetic pathway. The presence of a free carboxylic acid group alongside the ester functionality allows for differential reactivity and the potential for subsequent chemical modifications. This document provides detailed protocols and application notes for the successful monoalkylation of this compound.

The overall synthetic transformation involves the deprotonation of the acidic α-hydrogen of this compound to form an enolate, which then acts as a nucleophile to attack an alkyl halide. This is followed by an acidic workup to protonate the carboxylate and subsequent purification. The resulting α-alkylated this compound can then be subjected to decarboxylation to yield a substituted acetic acid.[1][2][3] The reaction sequence is a powerful tool for introducing alkyl chains of varying complexity.

Key Considerations for this compound Alkylation

  • Stoichiometry of the Base: A critical difference from dialkyl malonates is the presence of an acidic carboxylic acid proton in addition to the α-proton. Therefore, at least two equivalents of a strong base are required: one to deprotonate the carboxylic acid and a second to generate the enolate for alkylation.

  • Choice of Base: Strong, non-nucleophilic bases are preferred to ensure complete deprotonation without competing reactions. Sodium hydride (NaH) and lithium diisopropylamide (LDA) are common choices.[4] The use of alkoxide bases that match the ester group (e.g., sodium ethoxide for ethyl esters) can be employed to prevent transesterification.[4]

  • Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used, especially with strong bases like NaH and LDA, to ensure complete enolate formation and minimize side reactions.[4]

  • Alkylating Agent: The alkylation proceeds via an S_N2 reaction. Therefore, primary and secondary alkyl halides (iodides, bromides, or chlorides) are suitable. Tertiary alkyl halides are not effective and will likely lead to elimination byproducts.[4]

Experimental Protocols

Protocol 1: Monoalkylation of this compound using Sodium Hydride

This protocol describes the alkylation of this compound with a generic primary alkyl bromide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl bromide (e.g., 1-bromobutane)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere is charged with a suspension of sodium hydride (2.1 equivalents) in anhydrous THF.

  • Enolate Formation: A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of NaH at 0 °C (ice bath). The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the dianion.

  • Alkylation: The alkyl bromide (1.05 equivalents) is added dropwise to the reaction mixture at room temperature. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[5]

  • Work-up: After cooling to room temperature, the reaction is carefully quenched by the slow addition of water. The mixture is then acidified to pH ~2 with 1 M HCl. The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.[4]

Data Presentation

The following table summarizes typical yields for the monoalkylation of diethyl malonate with various alkyl halides. While specific data for this compound is less common in the literature, these values provide a general expectation for reaction efficiency. Yields are approximate and can vary based on specific experimental conditions and purification methods.[5]

Starting MaterialAlkyl HalideBaseSolventReaction ConditionsApproximate Yield (%)
Diethyl malonateMethyl iodideSodium ethoxideEthanolReflux80-90
Diethyl malonateEthyl bromideSodium ethoxideEthanolReflux75-85
Diethyl malonaten-Butyl bromideSodium ethoxideEthanolReflux70-80
Diethyl malonateBenzyl chlorideSodium ethoxideEthanolReflux85-95
Diethyl malonate1,6-dichlorohexanePotassium carbonate/Phase Transfer CatalystCyclohexaneReflux74

Mandatory Visualizations

Signaling Pathway of this compound Alkylation

Alkylation_Pathway MEM This compound Dianion Dianion Intermediate MEM->Dianion Deprotonation Base 2 eq. Strong Base (e.g., NaH) Base->Dianion AlkylatedProduct α-Alkylated this compound Dianion->AlkylatedProduct SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->AlkylatedProduct FinalProduct Purified Product AlkylatedProduct->FinalProduct Purification Workup Acidic Workup Workup->FinalProduct experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup and Purification prep_reagents Prepare Reagents (Anhydrous Solvents) setup_glassware Assemble Flame-Dried Glassware under Inert Atmosphere prep_reagents->setup_glassware add_base Add NaH to Anhydrous THF setup_glassware->add_base add_mem Add this compound (Formation of Dianion) add_base->add_mem add_alkyl_halide Add Alkyl Halide add_mem->add_alkyl_halide reflux Heat to Reflux (Monitor by TLC) add_alkyl_halide->reflux quench Quench with Water reflux->quench acidify Acidify with HCl quench->acidify extract Extract with Organic Solvent acidify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Distillation or Chromatography dry_concentrate->purify

References

Application Notes and Protocols for the Use of Monoethyl Malonate in Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds.[1] A key variant of this reaction utilizes monoethyl malonate, a versatile C3 building block, which offers distinct advantages, particularly in the Doebner modification, where condensation is followed by decarboxylation.[1][2] This application note provides a detailed overview of the use of this compound in Knoevenagel condensations, including reaction mechanisms, experimental protocols, and quantitative data for the synthesis of valuable chemical entities such as cinnamic acid derivatives and coumarins.

This compound, also known as ethyl hydrogen malonate, serves as an active methylene compound in these reactions.[3] The presence of a single ester group and a free carboxylic acid group allows for a unique reactivity profile, often leading to decarboxylation under the reaction conditions to yield α,β-unsaturated esters.[2] This process is particularly valuable in the pharmaceutical and specialty chemical industries for the synthesis of a wide array of bioactive molecules and functional materials.

Reaction Mechanism and Signaling Pathway

The Knoevenagel condensation proceeds via a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] When this compound is used, the reaction can be catalyzed by a weak base, such as an amine. The Doebner modification specifically utilizes pyridine or piperidine, which also facilitates the subsequent decarboxylation of the resulting malonic acid derivative.[2][4]

The generally accepted mechanism involves the following key steps:

  • Enolate Formation: A base abstracts a proton from the α-carbon of this compound, forming a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone.

  • Aldol Addition: A β-hydroxy intermediate is formed.

  • Dehydration: Elimination of a water molecule leads to the formation of an α,β-unsaturated product.

  • Decarboxylation (Doebner Modification): In the presence of catalysts like pyridine, the carboxylic acid group is eliminated as carbon dioxide, yielding the final unsaturated ester.[2]

Knoevenagel_Condensation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Monoethyl_Malonate This compound Enolate Enolate Intermediate Monoethyl_Malonate->Enolate Base Aldehyde Aldehyde (R-CHO) Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct Nucleophilic Attack Base Base (e.g., Piperidine) Enolate->Aldol_Adduct Unsaturated_Acid α,β-Unsaturated Malonic Acid Ester Aldol_Adduct->Unsaturated_Acid - H2O H2O H2O Aldol_Adduct->H2O Unsaturated_Ester α,β-Unsaturated Ester Unsaturated_Acid->Unsaturated_Ester - CO2 (Decarboxylation) CO2 CO2 Unsaturated_Acid->CO2

Caption: Mechanism of the Doebner-Knoevenagel Condensation.

Experimental Protocols

Detailed methodologies are crucial for the successful application of the Knoevenagel condensation. Below are protocols for the synthesis of (E)-cinnamates and ethyl coumarin-3-carboxylate, two important classes of compounds synthesized using this compound.

Protocol 1: Synthesis of (E)-Cinnamates via Organocatalytic Decarboxylative Doebner-Knoevenagel Reaction

This protocol is based on the work of Lu and Toy (2011), which employs a bifunctional polymeric catalyst.[5]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • This compound (1.5 mmol)

  • Bifunctional polystyrene catalyst (bearing DMAP and piperidine groups) (0.1 mmol)

  • Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the aromatic aldehyde in DMF, add this compound and the bifunctional polymeric catalyst.

  • Heat the reaction mixture at 80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure (E)-cinnamate.

Protocol_Workflow A 1. Combine Reactants (Aldehyde, this compound, Catalyst in DMF) B 2. Heat Reaction Mixture (80 °C) A->B C 3. Monitor by TLC B->C D 4. Work-up (Quench with water, Extract with Ethyl Acetate) C->D Reaction Complete E 5. Purification (Column Chromatography) D->E F Product ((E)-Cinnamate) E->F

Caption: General experimental workflow for Knoevenagel condensation.

Protocol 2: Synthesis of Ethyl Coumarin-3-carboxylate

This protocol is a general procedure adapted from literature for the synthesis of coumarin derivatives.[6][7][8]

Materials:

  • 2-Hydroxybenzaldehyde (salicylaldehyde) (1.0 g, 8.2 mmol)

  • This compound (or diethyl malonate) (1.5 g, 9.4 mmol)

  • Ethanol (5 mL)

  • Piperidine (0.1 mL)

  • Glacial acetic acid (1 drop)

  • Cold water

  • Cold water/ethanol solution (50/50)

Procedure:

  • In a round-bottom flask, combine salicylaldehyde, this compound (or diethyl malonate), ethanol, piperidine, and one drop of acetic acid.

  • Add a boiling stone and attach a reflux condenser.

  • Heat the reaction mixture under reflux for 1-2 hours.[8]

  • Monitor the reaction progress by TLC.

  • After completion, cool the flask to room temperature and then in an ice bath.

  • Add cold water (10 mL) to the flask to precipitate the product.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a cold water/ethanol (50/50) solution.[8]

  • Dry the product in an oven to obtain pure ethyl coumarin-3-carboxylate.

Data Presentation

The following tables summarize quantitative data from various studies on the Knoevenagel condensation using this compound, showcasing the versatility and efficiency of this reagent with different substrates and catalysts.

Table 1: Synthesis of (E)-Cinnamates using a Bifunctional Polymeric Catalyst [5]

EntryAromatic AldehydeProductYield (%)
1BenzaldehydeEthyl (E)-cinnamate98
24-MethoxybenzaldehydeEthyl (E)-4-methoxycinnamate97
34-NitrobenzaldehydeEthyl (E)-4-nitrocinnamate99
42-NaphthaldehydeEthyl (E)-3-(naphthalen-2-yl)acrylate96
52-ThiophenecarboxaldehydeEthyl (E)-3-(thiophen-2-yl)acrylate95

Table 2: Synthesis of Coumarin Derivatives

EntryAldehydeCatalystSolventYield (%)Reference
1SalicylaldehydePiperidine/Acetic AcidEthanol>90 (crude)[7]
2o-VanillinPiperidine acetate/Li₂SO₄Neat (Ultrasound)96-97[9]
3SalicylaldehydePiperidine/Acetic AcidEthanolNot specified[8]
4Substituted SalicylaldehydesFeCl₃/N-fluorobenzenesulfonimideSolvent-freeNot specified[10]

Applications in Drug Development and Research

The products derived from the Knoevenagel condensation of this compound are valuable intermediates in the synthesis of a wide range of biologically active compounds.

  • Cinnamic acid derivatives are known to exhibit various pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.

  • Coumarins are a large class of natural and synthetic compounds with diverse biological activities, such as anticoagulant, anticancer, and antimicrobial effects.[6][7] The synthesis of ethyl coumarin-3-carboxylate is a key step in accessing more complex coumarin-based therapeutic agents.[6]

The methodologies described provide robust and efficient routes to these important molecular scaffolds, making the Knoevenagel condensation with this compound a critical tool for researchers in medicinal chemistry and drug discovery.

References

Application Notes and Protocols for the Synthesis of Barbituric Acid Analogs from Monoethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbiturates are a class of synthetic compounds derived from barbituric acid, historically significant for their therapeutic applications as sedatives, hypnotics, anesthetics, and anticonvulsants.[1][2] The pharmacological activity of barbiturate analogs is primarily determined by the nature of the substituents at the 5-position of the pyrimidine-2,4,6-trione core structure. The synthesis of these analogs is a cornerstone of medicinal chemistry, traditionally involving the condensation of a substituted malonic ester with urea.[2][3]

Monoethyl malonate is a versatile reagent in organic synthesis, serving as a precursor in various reactions, including Knoevenagel-Doebner condensations and the synthesis of heterocyclic compounds.[4] Its application in the synthesis of barbituric acid analogs offers an alternative to the more commonly used diethyl malonate. The presence of a single ester group and a free carboxylic acid moiety in this compound allows for a stepwise and controlled introduction of substituents, potentially influencing reaction pathways and yields.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the synthesis of barbituric acid analogs, intended for professionals in research and drug development.

General Synthesis Pathway

The synthesis of 5,5-disubstituted barbituric acid analogs from this compound is typically a two-stage process:

  • Alkylation of this compound: The first stage involves the sequential alkylation of this compound at the α-carbon to introduce the desired R and R' groups. This is generally achieved through deprotonation with a suitable base to form a carbanion, followed by nucleophilic substitution with an alkyl halide. This process is carried out sequentially to introduce two different substituents.

  • Condensation and Cyclization with Urea: The second stage is the condensation reaction between the disubstituted this compound and urea in the presence of a strong base, such as sodium ethoxide. This reaction proceeds via a twofold nucleophilic acyl substitution, leading to the formation of the heterocyclic barbiturate ring with the elimination of ethanol and water.[3]

Data Presentation

The following tables summarize the reactants, reaction conditions, and expected outcomes for the key steps in the synthesis of a generic 5,5-disubstituted barbituric acid analog from this compound.

Table 1: Alkylation of this compound

StepReactant 1Reactant 2BaseSolventTemperature (°C)Reaction Time (hours)Product
Mono-alkylation This compoundR-X (Alkyl halide)Sodium EthoxideEthanol25-782-42-R-monoethyl malonate
Di-alkylation 2-R-monoethyl malonateR'-X (Alkyl halide)Sodium EthoxideEthanol25-782-42-R,2-R'-monoethyl malonate

Table 2: Condensation of 2,2-Disubstituted this compound with Urea

Reactant 1Reactant 2Condensing AgentSolventTemperature (°C)Reaction Time (hours)ProductExpected Yield (%)
2-R,2-R'-monoethyl malonateUreaSodium EthoxideAbsolute Ethanol1107-105,5-RR'-Barbituric Acid70-80 (estimated)

Note: Yields are estimated based on analogous reactions with diethyl malonate and may vary depending on the specific substituents (R and R') and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 2,2-Disubstituted this compound

This protocol describes the sequential alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (R-X)

  • Second alkyl halide (R'-X)

  • Sodium metal

  • Absolute ethanol

  • Dry diethyl ether

  • Concentrated hydrochloric acid

  • Anhydrous magnesium sulfate

Apparatus:

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer with a heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (1.0 eq.) in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • First Alkylation: Cool the sodium ethoxide solution to 0°C and add this compound (1.0 eq.) dropwise with stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes. Add the first alkyl halide (R-X, 1.0 eq.) dropwise and then reflux the mixture for 2-4 hours.

  • Work-up: After cooling, remove the ethanol under reduced pressure. Add water to the residue and acidify with concentrated HCl. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate using a rotary evaporator to obtain the crude 2-R-monoethyl malonate.

  • Second Alkylation: Repeat steps 1-3 using the 2-R-monoethyl malonate as the starting material and the second alkyl halide (R'-X) to obtain the 2-R,2-R'-monoethyl malonate.

Protocol 2: Synthesis of 5,5-Disubstituted Barbituric Acid

This protocol details the condensation of the disubstituted this compound with urea.

Materials:

  • 2,2-Disubstituted this compound (from Protocol 1)

  • Urea (dry)

  • Sodium metal

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • Distilled water

Apparatus:

  • Round-bottom flask with a reflux condenser

  • Oil bath

  • Büchner funnel and filter flask

  • Beakers

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask fitted with a reflux condenser, dissolve sodium metal (2.1 eq.) in absolute ethanol.

  • Condensation: To the sodium ethoxide solution, add the 2,2-disubstituted this compound (1.0 eq.) followed by a solution of dry urea (1.1 eq.) in warm absolute ethanol.

  • Reflux: Heat the mixture to reflux in an oil bath at approximately 110°C for 7-10 hours. A white precipitate of the sodium salt of the barbituric acid may form.

  • Work-up and Isolation: After the reaction is complete, add warm water (approx. 2 volumes of the reaction mixture) to dissolve the solid. Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper.

  • Crystallization: Cool the clear solution in an ice bath to induce crystallization of the barbituric acid analog.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry in an oven at 100-110°C. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizations

Synthesis_Workflow cluster_alkylation Stage 1: Alkylation cluster_condensation Stage 2: Condensation & Cyclization MEM This compound Alkyl_1 First Alkylation (+ R-X, NaOEt) MEM->Alkyl_1 Mono_Sub 2-R-Monoethyl Malonate Alkyl_1->Mono_Sub Alkyl_2 Second Alkylation (+ R'-X, NaOEt) Mono_Sub->Alkyl_2 Di_Sub 2-R,2-R'-Monoethyl Malonate Alkyl_2->Di_Sub Condensation Condensation (+ Urea, NaOEt) Di_Sub->Condensation Barbiturate 5,5-RR'-Barbituric Acid Condensation->Barbiturate

Caption: General workflow for the synthesis of 5,5-disubstituted barbiturates.

Logical_Relationship cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product MEM This compound SubstitutedMalonate Substituted this compound MEM->SubstitutedMalonate Alkylation Urea Urea BarbiturateAnalog Barbituric Acid Analog AlkylHalides Alkyl Halides (R-X, R'-X) SubstitutedMalonate->BarbiturateAnalog Condensation

Caption: Logical relationship of reactants to product in barbiturate synthesis.

References

Application of Monoethyl Malonate in the Fragrance Industry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethyl malonate and its derivatives are versatile intermediates in organic synthesis, with significant applications in the fragrance industry.[1][2] The reactivity of the active methylene group allows for its use in various carbon-carbon bond-forming reactions, making it a valuable precursor for the synthesis of a wide array of fragrance compounds.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fragrance molecules, focusing on the Doebner-Knoevenagel condensation reaction.

Core Applications in Fragrance Synthesis

The primary application of this compound in the fragrance industry is as a key building block in the synthesis of unsaturated esters and lactones, many of which possess characteristic fruity, floral, and sweet aromas. This is predominantly achieved through the Doebner-Knoevenagel condensation, a modification of the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene compound, such as this compound, followed by decarboxylation to yield an α,β-unsaturated carboxylic acid or its ester.[3][4]

Key Reaction: Doebner-Knoevenagel Condensation

The Doebner-Knoevenagel reaction provides an efficient route to valuable fragrance precursors like cinnamic acid esters and coumarins. The reaction is typically catalyzed by a weak base, such as pyridine or piperidine.

Synthesis of Fragrance Precursors: Quantitative Data

The following table summarizes representative yields for the synthesis of fragrance precursors using malonic acid half-esters in Doebner-Knoevenagel type reactions.

Aldehyde ReactantProductCatalyst/SolventYield (%)Purity (%)Reference
2-Methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)butanalEthyl 2-carboxy-4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hex-2-enoateMgCl2 / Dimethylacetamide81 (E-isomer), 11 (Z-isomer)Not SpecifiedPatent
Various ArylaldehydesE-CinnamatesBifunctional polystyrene with DMAP and piperidine groups / DMFVery HighE-isomer onlyScientific Paper
SalicylaldehydeCoumarin-3-carboxylic acidPiperidine, Acetic acid / EthanolNot SpecifiedNot SpecifiedLab Protocol

Experimental Protocols

Protocol 1: Synthesis of a Coumarin Precursor via Knoevenagel Condensation

This protocol is adapted from the synthesis of coumarin-3-carboxylic acid using diethyl malonate and can be modified for this compound. Coumarins are a class of compounds with sweet, vanilla-like scents, widely used in perfumery.

Materials:

  • Salicylaldehyde

  • This compound

  • Ethanol (absolute)

  • Piperidine

  • Acetic acid (glacial)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle

  • Stirring bar

  • Separatory funnel

  • Büchner funnel and flask

  • Beakers and Erlenmeyer flasks

  • TLC plates and chamber

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stirring bar, add salicylaldehyde (1.0 g, 8.2 mmol), this compound (1.2 g, 9.1 mmol), and absolute ethanol (10 mL).

  • Catalyst Addition: Add piperidine (0.1 mL) and one drop of glacial acetic acid to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling to room temperature, add a solution of sodium hydroxide (10% w/v) and continue stirring for 1 hour to hydrolyze the ester.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove any unreacted salicylaldehyde.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with 1 M hydrochloric acid until a precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water, and dry.

  • Purification: The crude product can be recrystallized from ethanol/water to yield pure coumarin-3-carboxylic acid.

Protocol 2: Synthesis of an Ethyl Cinnamate Derivative via Doebner-Knoevenagel Reaction

This generalized protocol outlines the synthesis of ethyl cinnamate derivatives, which are known for their fruity and balsamic odors.

Materials:

  • Substituted Benzaldehyde (e.g., p-anisaldehyde)

  • This compound

  • Pyridine

  • Piperidine (catalytic amount)

  • Toluene

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the substituted benzaldehyde (10 mmol) and this compound (12 mmol) in toluene (50 mL).

  • Catalyst Addition: Add pyridine (2 mL) and a catalytic amount of piperidine (0.1 mL).

  • Azeotropic Distillation: Heat the mixture to reflux and remove the water formed during the reaction azeotropically using the Dean-Stark trap. Continue the reaction until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to obtain the pure ethyl cinnamate derivative.

Diagrams

G cluster_reactants Reactants cluster_reaction Doebner-Knoevenagel Condensation cluster_products Products MEM This compound Base Base Catalyst (e.g., Piperidine/Pyridine) MEM->Base Aldehyde Aldehyde/Ketone Aldehyde->Base Fragrance α,β-Unsaturated Ester (Fragrance Compound) Base->Fragrance Reaction CO2 Carbon Dioxide Base->CO2 H2O Water Base->H2O Heat Heat Heat->Base

Caption: General workflow for fragrance synthesis using this compound.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration cluster_3 Step 4: Decarboxylation MEM This compound Enolate Enolate Intermediate MEM->Enolate + Base Base Base (B:) Base->Enolate Aldol Aldol Adduct Enolate->Aldol + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Aldol Unsaturated α,β-Unsaturated Intermediate Aldol->Unsaturated - H2O Final_Product Final α,β-Unsaturated Ester Unsaturated->Final_Product Heat, -CO2

Caption: Mechanism of the Doebner-Knoevenagel condensation.

References

Application Notes and Protocols: Decarboxylation of Monoethyl Malonate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the decarboxylation of monoethyl malonate derivatives, a critical transformation in the synthesis of a wide array of carboxylic acids. The protocols outlined below cover classical thermal methods, microwave-assisted reactions, and the Krapcho decarboxylation, offering procedural flexibility to accommodate various substrates and laboratory capabilities.

Introduction

The decarboxylation of this compound derivatives is a key step in the malonic ester synthesis, a powerful method for the preparation of substituted carboxylic acids.[1][2] This reaction involves the removal of one of the carboxyl groups as carbon dioxide from a malonic acid monoester, which is typically generated in situ via hydrolysis of the corresponding diester.[3][4] The choice of decarboxylation method is crucial and depends on the substrate's stability and the desired reaction efficiency.

Core Decarboxylation Strategies

Three primary methods are widely employed for the decarboxylation of this compound derivatives:

  • Thermal Decarboxylation: This classical approach involves heating the malonic acid monoester, often in a high-boiling solvent, to induce the elimination of CO2.[5]

  • Microwave-Assisted Decarboxylation: A more modern and efficient technique that utilizes microwave irradiation to rapidly heat the reaction mixture, significantly reducing reaction times.[5][6][7]

  • Krapcho Dealkoxycarbonylation: A mild and effective method for the decarboxylation of malonic esters that bear an electron-withdrawing group at the β-position. It is typically carried out in a dipolar aprotic solvent with a salt and a small amount of water at elevated temperatures.[8][9][10] This method is particularly advantageous as it often proceeds under neutral conditions, avoiding harsh acids or bases.[10]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the decarboxylation of various this compound derivatives using different methodologies.

Substrate (R1, R2)MethodSolventCatalyst/AdditiveTemperature (°C)TimeYield (%)Reference
Diethyl 2,2-dipropylmalonate (hydrolyzed)MicrowaveNoneNone180-19010 min98[5][7]
Diethyl 2-ethyl-2-propylmalonate (hydrolyzed)MicrowaveNoneNone180-1905 min97[5]
Diethyl 2-butyl-2-propylmalonate (hydrolyzed)MicrowaveNoneNone180-1905 min96[5]
Diethyl 2-allyl-2-propylmalonate (hydrolyzed)MicrowaveNoneNone180-1903 min98[5]
Diethyl 2-benzyl-2-propylmalonate (hydrolyzed)MicrowaveNoneNone180-1905 min95[5]
Mono- and disubstituted malonatesKrapchoDMSONaCl, H2O140-186VariesExcellent[9]
Alkyl malonate derivativesMicrowave KrapchoWaterLithium Sulfate21030 minHigh[11]
Malonic Acid DerivativesThermalXylenePyridine (catalytic)Reflux1.5 h80[5][7]
Malonic Acid DerivativesThermalXyleneNoneReflux12 h11[7]

Experimental Protocols

Protocol 1: General Thermal Decarboxylation

This protocol describes a typical procedure for the thermal decarboxylation of a this compound derivative following in situ hydrolysis.

Materials:

  • Substituted diethyl malonate

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • High-boiling solvent (e.g., xylene, cumene)

  • Dean-Stark apparatus (optional, for water removal)

  • Heating mantle and magnetic stirrer

  • Standard glassware for reflux and extraction

Procedure:

  • Hydrolysis (Saponification):

    • In a round-bottom flask, dissolve the substituted diethyl malonate in a mixture of ethanol and water.

    • Add a stoichiometric amount of potassium hydroxide.

    • Heat the mixture to reflux and stir until the hydrolysis is complete (typically monitored by TLC).

  • Acidification:

    • Cool the reaction mixture to room temperature.

    • Carefully add concentrated hydrochloric acid until the solution is acidic (pH ~1-2), which protonates the carboxylate to form the malonic acid monoester.

  • Decarboxylation:

    • Add a high-boiling solvent such as xylene to the flask.

    • Set up the apparatus for reflux (a Dean-Stark trap can be used to remove water).

    • Heat the mixture to a vigorous reflux. The evolution of CO₂ gas should be observed.

    • Continue heating until the gas evolution ceases (typically several hours).[5] The reaction progress can be monitored by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the resulting carboxylic acid by distillation, recrystallization, or column chromatography.

Protocol 2: Microwave-Assisted Solvent- and Catalyst-Free Decarboxylation

This protocol outlines a rapid and environmentally friendly method for the decarboxylation of malonic acid derivatives using microwave irradiation.[5][6]

Materials:

  • Substituted malonic acid (or the corresponding diester for in-situ hydrolysis)

  • Microwave reactor (open vessel system)

  • Small reaction vessel (e.g., a 10 mL vial)

Procedure:

  • Preparation:

    • Place the substituted malonic acid derivative (typically 1-2 mmol) into a microwave-safe reaction vessel.[7]

  • Microwave Irradiation:

    • Place the open vessel inside the microwave reactor.

    • Irradiate the sample at a power of 200 W, allowing the temperature to reach 180-190°C.[5][7]

    • Maintain this temperature for 3-10 minutes.[5][6] The reaction is often complete within this short timeframe.

  • Isolation:

    • Carefully remove the vessel from the microwave reactor and allow it to cool to room temperature.

    • The resulting carboxylic acid is often obtained in high purity and may not require further purification.[5] If necessary, the product can be purified by standard methods.

Protocol 3: Krapcho Dealkoxycarbonylation

This protocol is suitable for the selective decarboxylation of one ester group from a malonic ester, particularly those with β-electron-withdrawing groups.[8][12]

Materials:

  • Substituted malonic ester

  • Dimethyl sulfoxide (DMSO)

  • Sodium chloride (NaCl) or Lithium chloride (LiCl)

  • Water (H₂O)

  • Heating mantle and magnetic stirrer

  • Standard glassware for heating and extraction

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the substituted malonic ester in DMSO.

    • Add a catalytic amount of a salt, such as sodium chloride or lithium chloride, and a small amount of water.[8][9]

  • Heating:

    • Heat the reaction mixture to a high temperature, typically between 140°C and 180°C.[9]

    • Stir the reaction at this temperature until the starting material is consumed (monitored by TLC or GC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers and wash with water and brine to remove DMSO and salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the product by distillation, recrystallization, or column chromatography.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental procedures.

Decarboxylation_Workflow cluster_hydrolysis Step 1: Hydrolysis (if starting from diester) cluster_decarboxylation Step 2: Decarboxylation cluster_purification Step 3: Work-up & Purification start Substituted Diethyl Malonate hydrolysis React with KOH in EtOH/H2O start->hydrolysis acidification Acidify with HCl hydrolysis->acidification product_hydrolysis Malonic Acid Monoester acidification->product_hydrolysis thermal Thermal Method (High-boiling solvent, heat) product_hydrolysis->thermal microwave Microwave Method (Microwave irradiation) product_hydrolysis->microwave krapcho Krapcho Method (DMSO, Salt, H2O, heat) product_hydrolysis->krapcho workup Aqueous Work-up & Extraction thermal->workup microwave->workup krapcho->workup purify Purification (Distillation, etc.) workup->purify final_product Final Carboxylic Acid purify->final_product

Caption: General experimental workflow for decarboxylation.

Decarboxylation_Mechanism reactant Substituted Malonic Acid transition_state Six-membered Cyclic Transition State reactant->transition_state Heat intermediate Enol Intermediate + CO2 transition_state->intermediate Decarboxylation product Substituted Carboxylic Acid intermediate->product Tautomerization

Caption: Simplified mechanism of thermal decarboxylation.

References

Application Notes and Protocols: Monoethyl Malonate as a Nucleophile in Michael Additions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a cornerstone of carbon-carbon bond formation in organic synthesis, involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. While dialkyl malonates are classic Michael donors, monoethyl malonate (also known as ethyl hydrogen malonate) offers a unique reactivity profile. When employed as a nucleophile in Michael additions, this compound often participates in a tandem reaction sequence involving conjugate addition followed by decarboxylation. This "decarboxylative Michael addition" provides a convenient and atom-economical method for the net addition of an acetate enolate equivalent, yielding γ-keto esters or related structures that are valuable intermediates in pharmaceutical synthesis.

The in situ generation of the nucleophile from this compound, coupled with the subsequent loss of carbon dioxide, drives the reaction forward and simplifies product purification. The choice of base and reaction conditions can be tailored to promote this decarboxylative pathway, offering a powerful tool for the construction of complex molecular architectures.

Reaction Mechanism: A Two-Step Process

The utility of this compound in Michael additions stems from a sequential reaction pathway:

  • Michael Addition: The reaction is initiated by the deprotonation of this compound by a suitable base to form a resonance-stabilized enolate. This enolate then acts as a soft nucleophile, attacking the β-carbon of the Michael acceptor (an α,β-unsaturated compound) in a conjugate fashion. This step results in the formation of a new carbon-carbon bond and a transient enolate intermediate, which is subsequently protonated to yield the initial Michael adduct.

  • Decarboxylation: Under the reaction conditions, typically with heating, the carboxylic acid moiety of the Michael adduct undergoes decarboxylation, releasing carbon dioxide and generating the final product. This step is often thermodynamically favorable and drives the overall reaction to completion.

Michael_Addition_Decarboxylation cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Decarboxylation MEM This compound (Nucleophile) Enolate Enolate Intermediate MEM->Enolate + Base - HB⁺ Base1 Base Adduct Michael Adduct Enolate->Adduct + Michael Acceptor Acceptor Michael Acceptor (α,β-unsaturated compound) Acceptor->Adduct Adduct2 Michael Adduct FinalProduct Final Product Adduct2->FinalProduct Heat - CO₂ CO2 CO₂

Caption: General mechanism of the decarboxylative Michael addition of this compound.

Quantitative Data Summary

The following table summarizes representative examples of decarboxylative Michael additions using this compound with various Michael acceptors. The data highlights the scope of the reaction and the typical conditions employed.

EntryMichael AcceptorBase/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1CyclohexenoneMg(OEt)₂THF70585[1]
2BenzylideneacetoneMg(OEt)₂THF70590[1]
3Methyl vinyl ketoneMg(OEt)₂THF70578[1]
4β-NitrostyreneMg(OEt)₂THF70582[1]
54-Trifluoromethylpyrimidin-2(1H)-oneDABCODioxane1001275[2]

Experimental Protocols

General Protocol for Magnesium this compound Preparation

This protocol describes the preparation of the magnesium salt of this compound, which can be used as the nucleophile in subsequent Michael addition reactions.[1]

Materials:

  • Magnesium turnings

  • Anhydrous ethanol

  • This compound

  • Dibromoethane (catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry, nitrogen-purged flask equipped with a reflux condenser and a magnetic stirrer, add magnesium turnings and anhydrous ethanol.

  • Add a few drops of dibromoethane to initiate the reaction. An exothermic reaction should commence.

  • After the initial exotherm subsides, add this compound dropwise to the reaction mixture.

  • Heat the mixture to 70 °C for 1 hour. As the reaction becomes viscous, add anhydrous THF.

  • Continue heating at 70 °C for an additional 5 hours.

  • Remove the solvent under reduced pressure to yield magnesium this compound as a white powder. The product can be stored under an inert atmosphere.

General Protocol for the Decarboxylative Michael Addition

This protocol outlines a general procedure for the conjugate addition-decarboxylation of magnesium this compound to an α,β-unsaturated ketone.[1]

Materials:

  • Magnesium this compound

  • α,β-Unsaturated ketone (Michael acceptor)

  • Anhydrous tetrahydrofuran (THF)

  • Acetic acid

Procedure:

  • To a solution of the α,β-unsaturated ketone in anhydrous THF, add a solution of magnesium this compound in THF.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the addition, cool the reaction mixture to room temperature.

  • Neutralize the reaction by adding two equivalents of acetic acid.

  • Warm the mixture to effect decarboxylation, which can be monitored by the cessation of gas evolution.

  • After decarboxylation is complete, perform an aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow A Preparation of Magnesium this compound B Reaction Setup: - Michael Acceptor in THF - Add Mg this compound A->B C Reaction: - Reflux - Monitor by TLC B->C D Work-up (Step 1): - Cool to RT - Neutralize with Acetic Acid C->D E Work-up (Step 2): - Warm for Decarboxylation D->E F Extraction: - Aqueous Work-up - Extract with Organic Solvent E->F G Purification: - Dry and Concentrate - Column Chromatography F->G H Final Product G->H

Caption: A typical experimental workflow for a decarboxylative Michael addition.

Applications in Drug Development

The products of the decarboxylative Michael addition of this compound, such as γ-keto esters and related 1,5-dicarbonyl compounds, are versatile building blocks in the synthesis of a wide range of pharmaceutical agents. These intermediates can be further elaborated to construct complex heterocyclic scaffolds and introduce key pharmacophores. The ability to form a carbon-carbon bond and introduce a functionalized side chain in a single, efficient operation makes this methodology attractive for the streamlined synthesis of drug candidates and their analogs, facilitating medicinal chemistry efforts and structure-activity relationship (SAR) studies.

Conclusion

This compound serves as a potent and synthetically valuable nucleophile in Michael additions, primarily through a decarboxylative pathway. This approach offers a convenient one-pot method for the formal conjugate addition of an acetate unit, providing access to important synthetic intermediates for drug development and other applications in organic chemistry. The reaction conditions can be optimized to favor the desired decarboxylative outcome, making it a reliable and efficient tool for the construction of complex molecules.

References

Application Notes and Protocols for the Synthesis of APIs Using Monoethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of two major classes of Active Pharmaceutical Ingredients (APIs): Barbiturates and Quinolone Antibiotics, utilizing monoethyl malonate and its derivatives as key starting materials.

Introduction

This compound and its corresponding potassium salt (potassium this compound, KEM) are versatile reagents in organic synthesis, particularly in the pharmaceutical industry. Their utility stems from the acidic methylene proton flanked by two carbonyl groups, which allows for facile alkylation and acylation reactions. This reactivity is central to the widely used malonic ester synthesis, enabling the construction of a diverse range of substituted carboxylic acids and heterocyclic compounds that form the backbone of many therapeutic agents.[1]

This document outlines the synthesis of Phenobarbital, a long-acting barbiturate used as an anticonvulsant, and Norfloxacin, a broad-spectrum fluoroquinolone antibiotic. The protocols are based on established and reliable synthetic routes, providing a foundation for laboratory-scale synthesis and process development.

Synthesis of Phenobarbital (A Barbiturate API)

Phenobarbital is synthesized via a two-stage process: the sequential alkylation of a malonic ester followed by a condensation reaction with urea to form the heterocyclic barbiturate ring. While the classical synthesis often starts with diethyl malonate, this compound can be readily converted to the necessary dialkylated intermediate.

Experimental Protocol: Synthesis of Phenobarbital

This protocol is adapted from established procedures for the synthesis of barbiturates.

Stage 1: Synthesis of Diethyl Phenylmalonate

The initial step involves the formation of diethyl phenylmalonate. This intermediate is crucial as aryl halides do not typically undergo direct nucleophilic substitution in standard malonic ester synthesis.

  • Preparation of Ethyl Phenylacetate: Benzyl cyanide is converted to ethyl phenylacetate via acidic ethanolysis.

  • Claisen Condensation: A solution of sodium ethoxide is prepared, to which diethyl oxalate and ethyl phenylacetate are added to form the sodium salt of diethyl phenyloxobutandioate.

  • Decarbonylation: The isolated sodium salt is treated with a dilute acid to liberate the diethyl phenyloxobutandioate. This intermediate is then heated under reduced pressure to eliminate carbon monoxide, yielding diethyl phenylmalonate.

Stage 2: Ethylation of Diethyl Phenylmalonate

  • Deprotonation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Alkylation: To the sodium ethoxide solution, add diethyl phenylmalonate. Then, slowly add ethyl bromide. The reaction mixture is refluxed to ensure complete alkylation, yielding diethyl 2-ethyl-2-phenylmalonate.

Stage 3: Condensation with Urea to Yield Phenobarbital

  • Preparation: In a separate flask, dissolve dry urea in hot absolute ethanol.

  • Condensation: Add the hot urea solution to the flask containing the sodium ethoxide and diethyl 2-ethyl-2-phenylmalonate. Heat the mixture to reflux for several hours. A white solid, the sodium salt of phenobarbital, will precipitate.

  • Work-up and Isolation: After the reaction is complete, add hot water to dissolve the precipitate.

  • Acidification: Carefully acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper. This will precipitate the crude phenobarbital.

  • Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain pure phenobarbital.

Quantitative Data for Phenobarbital Synthesis
StageReactant 1Molar Eq.Reactant 2Molar Eq.ProductTypical Yield
Alkylation Diethyl Phenylmalonate1.0Ethyl Bromide1.05Diethyl 2-ethyl-2-phenylmalonate80-90%
Condensation Diethyl 2-ethyl-2-phenylmalonate1.0Urea1.0Phenobarbital70-80%

Diagram: Synthesis Workflow for Phenobarbital

G cluster_0 Stage 1: Alkylation cluster_1 Stage 2: Condensation & Cyclization cluster_2 Stage 3: Work-up & Purification Diethyl Phenylmalonate Diethyl Phenylmalonate Alkylation Alkylation Diethyl Phenylmalonate->Alkylation Ethyl Bromide, NaOEt Diethyl 2-ethyl-2-phenylmalonate Diethyl 2-ethyl-2-phenylmalonate Alkylation->Diethyl 2-ethyl-2-phenylmalonate Condensation Condensation Diethyl 2-ethyl-2-phenylmalonate->Condensation Urea, NaOEt Diethyl 2-ethyl-2-phenylmalonate->Condensation Sodium Phenobarbital Sodium Phenobarbital Condensation->Sodium Phenobarbital Acidification Acidification Sodium Phenobarbital->Acidification HCl Crude Phenobarbital Crude Phenobarbital Acidification->Crude Phenobarbital Recrystallization Recrystallization Crude Phenobarbital->Recrystallization Ethanol Pure Phenobarbital Pure Phenobarbital Recrystallization->Pure Phenobarbital

Caption: General workflow for the synthesis of Phenobarbital.

Synthesis of Norfloxacin (A Quinolone API)

The synthesis of quinolone antibiotics, such as Norfloxacin, typically involves the Gould-Jacobs reaction.[2] This reaction utilizes an aniline derivative and a substituted malonic ester, most commonly diethyl ethoxymethylenemalonate (DEEM). While a direct protocol from this compound is not commonly published, its potassium salt (KEM) is a known precursor for quinolone synthesis.[3] This implies the conversion of KEM to a reactive malonate species like DEEM as an initial step.

Experimental Protocol: Synthesis of Norfloxacin

This protocol outlines the synthesis of Norfloxacin, starting with the preparation of the key intermediate, diethyl ethoxymethylenemalonate (DEEM).

Stage 1: Synthesis of Diethyl Ethoxymethylenemalonate (DEEM)

  • Reaction Setup: In a flask equipped for distillation, mix diethyl malonate, triethyl orthoformate, and a catalytic amount of anhydrous zinc chloride in acetic anhydride.

  • Reaction: Heat the mixture. The reaction produces DEEM and ethanol, which is removed by distillation to drive the reaction to completion.

  • Purification: After the reaction is complete, the crude product is purified by vacuum distillation.

Stage 2: Condensation with 3-Chloro-4-fluoroaniline (Gould-Jacobs Reaction)

  • Reaction: Mix DEEM with 3-chloro-4-fluoroaniline and heat the mixture. This condensation reaction forms an anilinomethylenemalonate intermediate.[4]

  • Cyclization: The intermediate is then heated at a higher temperature in a high-boiling solvent like diphenyl ether to induce cyclization, forming the quinolone ring system. This yields ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[4]

Stage 3: N-Alkylation and Nucleophilic Substitution

  • N-Alkylation: The quinolone intermediate is N-alkylated with ethyl iodide in the presence of a base like potassium carbonate in a solvent such as DMF.

  • Nucleophilic Substitution: The resulting compound is then reacted with piperazine in a nucleophilic aromatic substitution reaction, displacing the chlorine atom at the C-7 position.[5]

  • Hydrolysis: The final step is the hydrolysis of the ethyl ester to the carboxylic acid, typically using an aqueous base followed by acidification, to yield Norfloxacin.

Quantitative Data for Norfloxacin Synthesis
StageReactant 1Molar Eq.Reactant 2Molar Eq.ProductTypical Yield
DEEM Synthesis Diethyl Malonate1.0Triethyl Orthoformate1.0Diethyl Ethoxymethylenemalonate70-80%
Condensation & Cyclization DEEM1.03-Chloro-4-fluoroaniline1.0Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate85-95%
N-Alkylation & Substitution Quinolone Intermediate1.0Piperazine2.0Norfloxacin70-80% (over 2 steps)

Diagram: Synthesis Workflow for Norfloxacin

G cluster_0 Stage 1: DEEM Synthesis cluster_1 Stage 2: Gould-Jacobs Reaction cluster_2 Stage 3: Final Assembly Diethyl Malonate Diethyl Malonate Condensation_DEEM Condensation_DEEM Diethyl Malonate->Condensation_DEEM Triethyl Orthoformate, ZnCl2 DEEM DEEM Condensation_DEEM->DEEM Condensation_GJ Condensation_GJ DEEM->Condensation_GJ 3-Chloro-4-fluoroaniline DEEM->Condensation_GJ Cyclization Cyclization Condensation_GJ->Cyclization Heat Quinolone Intermediate Quinolone Intermediate Cyclization->Quinolone Intermediate N-Alkylation N-Alkylation Quinolone Intermediate->N-Alkylation Ethyl Iodide, K2CO3 Substitution Substitution N-Alkylation->Substitution Piperazine Hydrolysis Hydrolysis Substitution->Hydrolysis NaOH, then HCl Norfloxacin Norfloxacin Hydrolysis->Norfloxacin

Caption: General workflow for the synthesis of Norfloxacin.

Mechanisms of Action

Barbiturates: Modulation of GABA-A Receptor

Barbiturates exert their effects as central nervous system depressants by interacting with the GABA-A receptor, a ligand-gated ion channel. They bind to a site on the receptor distinct from the GABA binding site and potentiate the effect of GABA, increasing the duration of chloride ion channel opening. This leads to an enhanced influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.

G Barbiturate Barbiturate GABA-A Receptor GABA-A Receptor Barbiturate->GABA-A Receptor Binds to allosteric site Chloride Channel Chloride Channel GABA-A Receptor->Chloride Channel Increases duration of opening Increased Cl- Influx Increased Cl- Influx Chloride Channel->Increased Cl- Influx Neuronal Hyperpolarization Neuronal Hyperpolarization Increased Cl- Influx->Neuronal Hyperpolarization Decreased Neuronal Excitability Decreased Neuronal Excitability Neuronal Hyperpolarization->Decreased Neuronal Excitability CNS Depression

Caption: Mechanism of action of Barbiturates.

Quinolone Antibiotics: Inhibition of DNA Gyrase and Topoisomerase IV

Quinolone antibiotics are bactericidal agents that target bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). These enzymes are essential for DNA replication, repair, and recombination. Quinolones stabilize the enzyme-DNA complex after DNA cleavage, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death.

G Quinolone Quinolone Enzyme-DNA Complex Enzyme-DNA Complex Quinolone->Enzyme-DNA Complex Binds to DNA Gyrase / Topo IV DNA Gyrase / Topo IV DNA Gyrase / Topo IV->Enzyme-DNA Complex Bacterial DNA Bacterial DNA Bacterial DNA->Enzyme-DNA Complex Inhibition of DNA Re-ligation Inhibition of DNA Re-ligation Enzyme-DNA Complex->Inhibition of DNA Re-ligation Double-Strand DNA Breaks Double-Strand DNA Breaks Inhibition of DNA Re-ligation->Double-Strand DNA Breaks Inhibition of DNA Replication Inhibition of DNA Replication Double-Strand DNA Breaks->Inhibition of DNA Replication Bacterial Cell Death Bacterial Cell Death Inhibition of DNA Replication->Bacterial Cell Death

Caption: Mechanism of action of Quinolone antibiotics.

References

Application Notes and Protocols for the Large-Scale Industrial Synthesis of Monoethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Monoethyl malonate is a crucial intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its utility largely stems from the malonic ester synthesis, a versatile method for producing substituted acetic acids.[1][3][4] The industrial-scale production of high-purity this compound is therefore of significant interest. This document provides detailed protocols and application notes for the large-scale synthesis of this compound, primarily focusing on the selective hydrolysis of diethyl malonate, a commonly employed and efficient industrial method.

Method 1: Selective Monohydrolysis of Diethyl Malonate via Potassium Salt

This is a widely used industrial method that involves two main stages:

  • Selective Saponification: Diethyl malonate (DEM) is treated with potassium hydroxide (KOH) in a controlled manner to selectively hydrolyze one of the ester groups, forming potassium this compound (KEM).

  • Acidification: The isolated potassium this compound is then acidified to yield the final product, this compound.

This method is favored for its high selectivity, yield, and the ability to produce a highly pure product with low levels of the dipotassium malonate byproduct.[5][6]

Experimental Protocols

Part 1: Synthesis of Potassium this compound (KEM)

This protocol is adapted from established industrial processes and aims to produce a readily filterable KEM with high purity.[5][6][7]

Materials:

  • Diethyl malonate (DEM)

  • Potassium hydroxide (KOH), 91% purity

  • Ethanol, 98%

Equipment:

  • Large-scale reaction vessel with a high-torque mechanical stirrer (e.g., KPG agitator)

  • Dropping funnel or metering pump

  • Temperature control system (cooling/heating jacket)

  • Filtration unit (e.g., suction filter, filter press, or centrifuge)

  • Vacuum drying oven

Procedure:

  • Charge the reaction vessel with diethyl malonate. An excess of DEM is crucial for selectivity. A molar ratio of DEM to KOH of at least 1.5 is recommended, with ratios of 3 to 5 being optimal for high purity and good processability.[7]

  • Prepare a solution of potassium hydroxide in ethanol.

  • With intensive mixing (e.g., KPG agitator at 300 rpm), slowly add the ethanolic KOH solution to the diethyl malonate over approximately 2 hours.[5][6]

  • Maintain the reaction temperature between 0°C and 30°C.[5][7] The reaction is exothermic, so efficient cooling is required.

  • The potassium this compound will precipitate as a suspension. The reaction is typically complete once the KOH addition is finished.

  • Filter the resulting suspension using a suction filter. The product from this process is generally easily filterable, with short filtration times on an industrial scale.[5]

  • Wash the filter cake with ethanol to remove excess diethyl malonate and other impurities.

  • Dry the collected potassium this compound in a vacuum oven.

Part 2: Synthesis of this compound from Potassium this compound

Materials:

  • Potassium this compound (from Part 1)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

Equipment:

  • Reaction vessel with a stirrer and dropping funnel

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a reaction vessel, suspend the potassium this compound in water.

  • Cool the mixture to 5-10°C using an ice bath.

  • Slowly add concentrated hydrochloric acid over a period of 30 minutes, ensuring the temperature remains below 10°C.[8]

  • After the addition is complete, the mixture will contain precipitated potassium chloride and an aqueous solution of this compound.

  • Filter the mixture to remove the potassium chloride.

  • Transfer the filtrate to a separatory funnel and extract the this compound with ether multiple times.

  • Combine the ether extracts and dry them over anhydrous magnesium sulfate.

  • Remove the ether by distillation at atmospheric pressure.

  • The remaining liquid residue is this compound, which can be further dried under reduced pressure.[8]

Data Presentation

Table 1: Reaction Parameters and Yields for KEM Synthesis

ParameterExample 1[5][6]Example 2[9]
Diethyl Malonate (moles)5.60.625
Potassium Hydroxide (moles)1.80.624
Molar Ratio (DEM:KOH)~3.1 : 1~1 : 1
SolventEthanol (98%)Anhydrous Ethanol
Temperature (°C)15-20Room Temperature
Addition Time (hours)2Not specified (dropwise)
Yield of KEM (%)85.592
Purity (DKM content)0.3%Not specified

DKM: Dipotassium malonate

Table 2: Yield for this compound from KEM

ParameterValue[8]
Starting MaterialPotassium Ethyl Malonate (0.470 mol)
Acidification AgentConcentrated Hydrochloric Acid
Extraction SolventEther
Yield of this compound (%)93-100

Alternative Method: Monoesterification of Malonic Acid

While the selective hydrolysis of diethyl malonate is a common industrial route, monoesterification of malonic acid presents an alternative.[10][11] This method involves reacting malonic acid with an alcohol in the presence of a base and an activator.

Experimental Protocol (General)

Materials:

  • Malonic acid

  • Alcohol (e.g., ethanol)

  • Base (e.g., pyridine)

  • Activator (e.g., methanesulfonyl chloride)

  • Solvent (e.g., tetrahydrofuran)

Procedure:

  • Dissolve malonic acid in a suitable solvent in a reaction vessel.

  • Add the base and the alcohol.

  • Cool the mixture to 0°C.

  • Slowly add the activator over a period of time.

  • After the reaction is complete, the product is worked up through filtration, extraction, and purification steps.

This method can be advantageous for creating a diversity of monoesters but may involve more complex reagent handling and purification compared to the hydrolysis route for large-scale production of this compound.[10][11]

Visualizations

Reaction Pathway for Synthesis via Selective Hydrolysis

reaction_pathway DEM Diethyl Malonate KEM Potassium this compound DEM->KEM Selective Saponification EtOH Ethanol DEM->EtOH Byproducts KOH KOH / Ethanol MEM This compound KEM->MEM Acidification KCl KCl (precipitate) KEM->KCl Byproducts HCl HCl (aq) workflow start Start reactor_prep Charge Reactor with Diethyl Malonate start->reactor_prep koh_addition Slow Addition of KOH in Ethanol (0-30°C) reactor_prep->koh_addition filtration Filter Suspension to Isolate KEM koh_addition->filtration washing Wash KEM Cake with Ethanol filtration->washing drying_kem Vacuum Dry Potassium this compound washing->drying_kem acidification Acidify KEM with HCl (below 10°C) drying_kem->acidification extraction Extract with Ether acidification->extraction drying_mem Dry Ether Extract extraction->drying_mem distillation Distill off Ether drying_mem->distillation final_product Final Product: This compound distillation->final_product

References

Application Note & Protocol: Enzymatic Synthesis of Chiral Monoethyl Malonate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral malonic acid monoesters are crucial building blocks in the asymmetric synthesis of a wide range of pharmaceuticals and biologically active compounds.[1][2] Traditional chemical methods for obtaining these molecules often require harsh conditions or complex chiral auxiliaries.[1] Enzymatic synthesis, particularly through the enantioselective hydrolysis of prochiral or racemic dialkyl malonates, presents a green and highly efficient alternative. This method leverages the stereoselectivity of enzymes, such as lipases, to produce the desired chiral monoester with high enantiomeric excess (e.e.) under mild reaction conditions.[3][4]

This application note provides a detailed protocol for the lipase-catalyzed synthesis of a chiral monoethyl malonate derivative, specifically ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate, a key intermediate for the synthesis of ergopeptines.[5] The protocol is based on the enantioselective hydrolysis of the corresponding diethyl ester using the immobilized lipase B from Candida antarctica (Novozym 435).

Quantitative Data Summary

The selection of an appropriate biocatalyst is critical for achieving high enantioselectivity and yield. The following table summarizes the screening of various commercial lipases for the hydrolysis of diethyl 2-(benzyloxy)-2-isopropylmalonate. Novozym 435 was identified as the most effective catalyst.[3]

EnzymeSource OrganismYield (%)Enantiomeric Excess (e.e., %)
Novozym 435 Candida antarctica 50 99
Lipase ASAspergillus niger4580
Lipase GPenicillium camemberti4882
Lipase MMucor javanicus4685
RM IMRhizomucor miehei4988
TL IMThermomyces lanuginosus<5N/A
Lipase PSPseudomonas cepacia<5N/A
Data sourced from reference[3]. Reaction conditions: 0.2 mmol substrate, 20 mg lipase, phosphate buffer (0.1 M, pH 8.0), acetone co-solvent, room temperature.

Experimental Workflow Diagram

Enzymatic_Synthesis_Workflow Experimental Workflow for Enzymatic Synthesis cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis Substrate Dissolve Substrate in Co-solvent Reaction Combine Substrate Solution, Buffer, and Lipase Substrate->Reaction Buffer Prepare Phosphate Buffer Buffer->Reaction Incubation Stir at Controlled Temperature (e.g., 30°C) for 24h Reaction->Incubation Quench Stop Reaction & Adjust pH to 2.0 with 1 M HCl Incubation->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry Organic Phase (e.g., anhydrous MgSO4) Extraction->Drying Analysis Analyze Product by Chiral HPLC Drying->Analysis

Caption: Workflow for the lipase-catalyzed synthesis of chiral this compound.

Detailed Experimental Protocol

This protocol details the general procedure for the lipase-catalyzed hydrolysis of a substituted diethyl malonate to its corresponding chiral monoethyl ester.[3]

I. Materials and Reagents
  • Substrate: Diethyl 2-(benzyloxy)-2-isopropylmalonate

  • Enzyme: Immobilized Candida antarctica lipase B (Novozym 435)

  • Buffer: 0.1 M Phosphate buffer (prepared by adjusting the pH of a sodium phosphate solution)

  • Co-solvent: Dimethyl sulfoxide (DMSO) or Acetone

  • Acid: 1 M Hydrochloric acid (HCl) for pH adjustment

  • Extraction Solvent: Ethyl acetate

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vials or small flasks

  • Magnetic stirrer and stir bars

  • Temperature-controlled incubator or water bath

  • pH meter or pH strips

  • Standard laboratory glassware

II. Reaction Procedure
  • Substrate Preparation: In a reaction vial, dissolve the substrate, diethyl 2-(benzyloxy)-2-isopropylmalonate (0.2 mmol, 64.5 mg), in 0.3 mL of the chosen co-solvent (e.g., DMSO).[3]

  • Reaction Setup: To the substrate solution, add 0.7 mL of 0.1 M phosphate buffer. The optimal pH may vary; a pH of 7.0 has been shown to be effective.[3]

  • Enzyme Addition: Add 20 mg of Novozym 435 to the reaction mixture.[3]

  • Incubation: Seal the vial and place it in an incubator or on a stirrer plate with temperature control. Stir the mixture continuously at a set temperature (e.g., 30°C) for 24 hours.[3] The reaction progress can be monitored by taking aliquots over time and analyzing them by HPLC.

III. Product Work-up and Isolation
  • Stopping the Reaction: After 24 hours, stop the reaction by filtering to remove the immobilized enzyme. The enzyme can be washed with solvent, dried, and potentially reused.

  • Acidification: Adjust the pH of the filtrate to ~2.0 using 1 M HCl. This protonates the carboxylic acid group of the monoester, making it extractable into an organic solvent.[3]

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 2 mL).[3]

  • Drying: Combine the organic extracts and dry them over anhydrous magnesium sulfate.[3]

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to yield the crude chiral this compound derivative. Further purification can be performed by column chromatography if necessary.

IV. Analysis
  • Enantiomeric Excess (e.e.) Determination: The enantiomeric excess of the product is determined using chiral High-Performance Liquid Chromatography (HPLC).[3]

  • Conversion Rate: The conversion of the diester to the monoester can also be quantified from the HPLC chromatogram by comparing the peak areas of the substrate and product.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the key relationships influencing the success of the enzymatic resolution.

Logical_Relationships Key Factors in Enzymatic Resolution Enzyme Enzyme Selection (e.g., Novozym 435) Yield Yield Enzyme->Yield EE Enantioselectivity (e.e.) Enzyme->EE Substrate Substrate (Diethyl Malonate Derivative) Substrate->Yield Substrate->EE Conditions Reaction Conditions pH pH Conditions->pH Temp Temperature Conditions->Temp Solvent Co-Solvent Conditions->Solvent Time Time Conditions->Time Conditions->Yield Conditions->EE

Caption: Factors influencing the yield and enantioselectivity of the reaction.

The use of lipases, particularly Novozym 435, provides a highly efficient and selective method for the synthesis of chiral this compound derivatives. The protocol described offers a straightforward procedure under mild conditions, resulting in excellent enantiomeric excess (99%) and good yield (50%).[3] This biocatalytic approach is a valuable tool for researchers in organic synthesis and drug development, enabling access to important chiral building blocks through a sustainable process.

References

Troubleshooting & Optimization

Technical Support Center: Monoethyl Malonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of monoethyl malonate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main strategies for synthesizing this compound are the partial hydrolysis of diethyl malonate and the reaction of Meldrum's acid with ethanol. The partial hydrolysis of diethyl malonate is a common method that involves selectively saponifying one of the ester groups.[1][2] Another route involves the alcoholysis of an acyl Meldrum's acid, which can be prepared from malonic acid and acetone.[3]

Q2: What is the most common cause of low yields in this compound synthesis via partial hydrolysis?

A2: A primary cause of low yields is the formation of byproducts, particularly the complete hydrolysis to malonic acid or the formation of dipotassium malonate if a potassium base is used.[2] Another significant issue is the difficulty in separating the monoester from the diester and the diacid. To mitigate this, using an excess of diethyl malonate can help favor the mono-saponification.[2]

Q3: How can I minimize the formation of dipotassium malonate?

A3: The formation of dipotassium malonate as a byproduct can be minimized by carefully controlling the stoichiometry of the reactants. Using a molar ratio of diethyl malonate to potassium hydroxide of at least 1.5 is recommended.[2][4] Additionally, ensuring effective and intensive mixing during the addition of the base helps to prevent localized areas of high base concentration, which can lead to the formation of the di-salt.[2]

Q4: What is transesterification and how can it be prevented?

A4: Transesterification is a side reaction where the alkyl group of the ester is exchanged with the alkyl group of the alkoxide base.[5] For instance, using sodium methoxide with diethyl malonate can result in a mixture of diethyl, dimethyl, and mixed ethyl methyl malonates.[5] To prevent this, it is crucial to use an alkoxide base that matches the alkyl group of the ester (e.g., sodium ethoxide for diethyl malonate).[5][6]

Q5: Why are anhydrous conditions important in some steps of malonate synthesis?

A5: Anhydrous (dry) conditions are critical, particularly during the alkylation of malonate esters. Water can react with the strong base (e.g., sodium ethoxide) used to form the enolate, reducing its effectiveness and thereby lowering the yield of the desired alkylated product.[7][8] Solvents should be thoroughly dried before use.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Formation of significant amounts of dipotassium malonate.Use an excess of diethyl malonate relative to the potassium hydroxide (molar ratio ≥ 1.5). Ensure intensive and efficient mixing during the reaction.[2]
Incomplete reaction.Increase the reaction time or gently heat the mixture if the protocol allows. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[9]
Loss of product during workup and purification.Optimize the extraction and purification steps. For instance, traces of acid can cause decomposition of the ester during distillation; therefore, glassware should be washed with a sodium hydroxide solution before use.[10]
Presence of Di-alkylated Byproducts The mono-alkylated product reacts further with the alkylating agent.This is a common issue in malonic ester synthesis.[11] To favor mono-alkylation, use a slight excess of the malonic ester and add the alkylating agent slowly. Careful monitoring of the reaction is essential.
Complex Mixture of Products Transesterification has occurred due to a mismatch between the alkoxide base and the ester.Always use a base with an alkyl group that matches the ester (e.g., sodium ethoxide with diethyl malonate).[5][6] If a non-matching combination has been used, extensive chromatographic purification will be necessary.[5]
Inconsistent Yields Between Batches Impurities in reagents or solvents.Ensure all reagents are of high purity. Diethyl malonate should be distilled under reduced pressure before use to remove impurities.[8] Solvents must be anhydrous.[7]
Variations in reaction conditions.Strictly control reaction parameters such as temperature, reaction time, and stirring speed to ensure reproducibility.
Difficulty in Product Filtration Poor crystal quality of the potassium salt of this compound.The process of adding potassium hydroxide to an excess of diethyl malonate with intensive mixing has been shown to produce a product that is easier to filter.[2]

Experimental Protocols

Protocol 1: Synthesis of Potassium this compound via Partial Hydrolysis of Diethyl Malonate

This protocol is adapted from a process designed to produce high-purity potassium this compound with good filtration properties.[2]

Materials:

  • Diethyl malonate (DEM)

  • Potassium hydroxide (KOH)

  • Ethanol (98% pure)

Procedure:

  • In a stirred reactor, place 900 g (5.6 mol) of diethyl malonate.

  • Prepare a solution of 111.1 g (1.8 mol) of KOH (91% purity) in 500 g of 98% pure ethanol.

  • With intensive mixing (e.g., using a KPG agitator at 300 rpm), add the KOH solution to the diethyl malonate over approximately 2 hours, maintaining the temperature between 15-20°C.

  • After the addition is complete, filter the resulting suspension using a suction filter.

  • Wash the filter residue with ethanol.

  • Dry the product in vacuo.

Expected Yield: Approximately 85.5% of the theoretical yield, based on KOH, with a low content of dipotassium malonate (<0.5% by weight).[2]

Protocol 2: Preparation of this compound from its Potassium Salt

This protocol describes the acidification of potassium ethyl malonate to yield the free this compound.[10]

Materials:

  • Potassium ethyl malonate

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, charge 80 g (0.470 mole) of potassium ethyl malonate and 50 ml of water.

  • Cool the mixture to 5°C using an ice bath.

  • Over a 30-minute period, add 40 ml of concentrated hydrochloric acid, ensuring the temperature is maintained below 10°C.

  • Filter the mixture with suction to remove the precipitated potassium chloride, and wash the precipitate with 75 ml of ether.

  • Separate the aqueous layer of the filtrate and extract it three times with 50-ml portions of ether.

  • Combine all the ether solutions and dry them over anhydrous magnesium sulfate.

  • Remove the ether by distillation at atmospheric pressure, followed by reduced pressure to obtain the liquid residue of this compound.

Visualizing the Process

Reaction Pathway

Synthesis_Pathway DEM Diethyl Malonate KEM Potassium this compound DEM->KEM  Partial Saponification MalonicAcid Malonic Acid (Byproduct) DEM->MalonicAcid  Full Saponification (Side Reaction) KOH KOH / Ethanol MEM This compound KEM->MEM  Acidification HCl HCl (aq)

Caption: Synthesis pathway of this compound from diethyl malonate.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Prepare Reagents (DEM, KOH, Ethanol) Mix Charge Reactor with DEM Reagents->Mix Add Slowly Add KOH Solution (15-20°C, Intensive Mixing) Mix->Add Filter Filter Suspension Add->Filter Wash Wash with Ethanol Filter->Wash Dry Dry in vacuo Wash->Dry Acidify Acidify Potassium Salt Dry->Acidify Extract Extract with Ether Acidify->Extract Purify Dry and Evaporate Solvent Extract->Purify

Caption: General experimental workflow for this compound synthesis.

Troubleshooting Logic

Troubleshooting_Yield Start Low Yield Issue CheckByproducts Analyze Byproducts (e.g., GC-MS, NMR) Start->CheckByproducts DiSalt High Di-salt Content? CheckByproducts->DiSalt UnreactedSM High Unreacted Starting Material? CheckByproducts->UnreactedSM OtherPeaks Other Unexpected Peaks? CheckByproducts->OtherPeaks DiSalt->UnreactedSM No Sol_Stoichiometry Adjust DEM:KOH Ratio (>1.5) Improve Mixing DiSalt->Sol_Stoichiometry Yes UnreactedSM->OtherPeaks No Sol_ReactionTime Increase Reaction Time Optimize Temperature UnreactedSM->Sol_ReactionTime Yes Sol_Purity Check Reagent/Solvent Purity Ensure Anhydrous Conditions OtherPeaks->Sol_Purity Yes End Consult Further Literature OtherPeaks->End No

Caption: Decision tree for troubleshooting low yields in synthesis.

References

preventing side reactions in monoethyl malonate alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the monoethyl malonate alkylation reaction. Our aim is to help you prevent common side reactions and optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the alkylation of this compound.

Issue 1: Formation of a significant amount of dialkylated product

  • Question: My reaction is producing a substantial quantity of the dialkylated malonate, reducing the yield of my desired mono-alkylated product. How can I improve the selectivity for mono-alkylation?

  • Answer: The formation of a dialkylated product is a common side reaction because the mono-alkylated product still possesses an acidic proton. To favor mono-alkylation, consider the following strategies:

    • Stoichiometry Control: Use a slight excess of this compound relative to the alkylating agent and the base.[1] This ensures that the enolate of the starting material is present in higher concentration than the enolate of the mono-alkylated product.

    • Slow Addition of Alkylating Agent: Add the alkylating agent dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring its reaction with the more abundant starting material enolate.[2]

    • Choice of Base and Reaction Temperature: Use of a stoichiometric amount of a suitable base is crucial. Stronger bases like sodium hydride (NaH) in an aprotic solvent such as THF or DMF can ensure complete and irreversible deprotonation of the starting material before the addition of the alkylating agent.[3] Maintaining a lower reaction temperature during the addition of the alkylating agent can also enhance selectivity.[3]

Issue 2: Low yield due to a competing elimination reaction

  • Question: I am observing a low yield of the alkylated product, and I have identified an alkene byproduct derived from my alkylating agent. What is causing this and how can I prevent it?

  • Answer: The formation of an alkene is indicative of a competing E2 elimination reaction.[2] The basic conditions used to deprotonate the this compound can also promote the elimination of HX from the alkylating agent. This is particularly problematic with secondary and tertiary alkyl halides.[2]

    • Alkyl Halide Selection: Whenever possible, use primary or methyl alkyl halides, as they are less prone to elimination reactions.[2] Secondary halides often give poor yields, and tertiary halides are generally not suitable for this reaction.[2]

    • Reaction Temperature: Maintain the lowest temperature at which the alkylation reaction proceeds at a reasonable rate to disfavor the elimination pathway, which typically has a higher activation energy.

    • Base Selection: A sterically hindered, non-nucleophilic base might be considered, although this can sometimes slow down the desired alkylation.

Issue 3: Presence of hydrolyzed byproducts in the reaction mixture

  • Question: My final product is contaminated with carboxylic acids, suggesting hydrolysis of the ester group. How can I avoid this?

  • Answer: Hydrolysis of the ethyl ester can occur if water is present in the reaction mixture, either from solvents, reagents, or atmospheric moisture.

    • Anhydrous Conditions: Ensure that all glassware is thoroughly dried, and use anhydrous solvents. Handling the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent the introduction of moisture.

    • Work-up Procedure: During the work-up, minimize the contact time with aqueous acidic or basic solutions, especially at elevated temperatures, to prevent hydrolysis of the ester.

Issue 4: Formation of transesterification byproducts

  • Question: I am using an alkoxide base, but I'm observing byproducts that suggest a change in the ester group. What is happening?

  • Answer: Transesterification can occur if the alcohol corresponding to the alkoxide base is different from the alcohol of the ester. For this compound, if you are using an alkoxide base, it should be sodium ethoxide in ethanol. Using a different alkoxide, such as sodium methoxide in methanol, can lead to the formation of the corresponding methyl ester.[4] To avoid this, always match the alkoxide base to the ester's alcohol.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the mono-alkylation of this compound?

A1: The choice of base is critical. For selective mono-alkylation, sodium ethoxide in absolute ethanol is a commonly used and effective base.[3] It is important to use a base with the same alkyl group as the ester to prevent transesterification.[4] For reactions where complete and irreversible deprotonation is desired to minimize side reactions, stronger bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF can be employed.[3]

Q2: Can I use potassium carbonate as a base for this reaction?

A2: Yes, potassium carbonate can be used as a base, often in combination with a phase-transfer catalyst in a two-phase system.[5] This method can be effective for mono-alkylation and offers the advantage of using a less hazardous base than sodium metal or sodium hydride.[6][7]

Q3: What solvents are recommended for this alkylation?

A3: The choice of solvent often depends on the base being used. Protic solvents like absolute ethanol are typically used with sodium ethoxide.[3] Aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used with stronger bases like sodium hydride.[3]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By comparing the reaction mixture to the starting materials (this compound and the alkylating agent), you can determine the consumption of reactants and the formation of the product.

Q5: What is the best way to purify the mono-alkylated product?

A5: Purification of the mono-alkylated product often requires careful column chromatography to separate it from unreacted starting materials and any dialkylated byproduct, as their polarities can be quite similar.[2] Vacuum distillation can also be an option if the boiling points of the components are sufficiently different.[3]

Quantitative Data Summary

The following table summarizes the general conditions for controlling the alkylation of malonic esters to favor either mono- or di-alkylation. The principles are directly applicable to this compound.

ParameterConditions for Mono-alkylationConditions for Di-alkylation
Stoichiometry (Malonate:Base:Alkyl Halide) ~1.1 : 1 : 11 : >2 : >2 (stepwise addition)
Base Sodium Ethoxide (NaOEt), Sodium Hydride (NaH)Sodium Ethoxide (NaOEt), Sodium Hydride (NaH)
Solvent Ethanol, THF, DMFEthanol, THF, DMF
Temperature Room temperature for deprotonation, then gentle heatingStepwise heating after each alkylation
Alkylating Agent 1 equivalent1 equivalent of first alkyl halide, followed by 1 equivalent of the second

Experimental Protocols

Protocol 1: Selective Mono-alkylation of this compound using Sodium Ethoxide in Ethanol

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), add absolute ethanol. Carefully add sodium metal (1.0 equivalent) in small portions. Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add this compound (1.1 equivalents) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

  • Alkylation: Add the primary alkyl halide (1.0 equivalent) dropwise to the stirred solution. The reaction may be exothermic; maintain the temperature with a water bath if necessary. After the addition is complete, heat the mixture to a gentle reflux and monitor the reaction's progress using TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired mono-alkylated this compound.

Visualizations

Below are diagrams illustrating the key chemical pathways and logical relationships in this compound alkylation.

G Main Reaction Pathway for Mono-alkylation A This compound B Enolate A->B + Base - H+ C Mono-alkylated Product B->C + Alkyl Halide (R-X) - X-

Caption: Desired reaction pathway for the mono-alkylation of this compound.

G Competing Side Reactions cluster_0 Dialkylation cluster_1 Elimination A Mono-alkylated Product B Enolate of Mono-alkylated Product A->B + Base C Di-alkylated Product B->C + R-X D Alkyl Halide (R-X) E Alkene D->E + Base (E2)

Caption: Common side reactions: dialkylation and elimination.

G Troubleshooting Logic for Low Yield Start Low Yield of Mono-alkylated Product Check1 Check for Dialkylated Product (TLC, GC-MS, NMR) Start->Check1 Check2 Check for Alkene Byproduct (GC-MS, NMR) Start->Check2 Check3 Check for Unreacted Starting Material Start->Check3 Sol1 Optimize Stoichiometry (Excess Malonate) Slow Alkyl Halide Addition Check1->Sol1 Present Sol2 Use Primary Alkyl Halide Lower Reaction Temperature Check2->Sol2 Present Sol3 Ensure Anhydrous Conditions Use Stronger Base (e.g., NaH) Check3->Sol3 Present

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Purification of Monoethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of monoethyl malonate from common reaction byproducts such as diethyl malonate and malonic acid.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the purification of this compound.

Q1: My final product is contaminated with unreacted diethyl malonate. How can I remove it?

A1: The choice of method depends on the scale of your reaction and the thermal stability of any other components in your mixture.

  • Fractional Vacuum Distillation: This is the most effective method for separating this compound from diethyl malonate on a larger scale, provided your target compound is thermally stable. Due to their different boiling points, a careful fractional distillation under reduced pressure can yield pure this compound.[1]

  • Basic Aqueous Wash: For smaller scales or thermally sensitive compounds, a basic aqueous wash can be employed. Diethyl malonate has limited water solubility, but washing with a dilute basic solution, such as saturated sodium bicarbonate, can convert the acidic this compound into its water-soluble salt, allowing for separation.[1] Be cautious, as a strong base or prolonged exposure could lead to the hydrolysis of the desired ester product.[1]

  • Column Chromatography: This method is ideal for small-scale purifications, especially when the boiling points of the components are very close or when other impurities are present.[1] A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate this compound from diethyl malonate.[1][2]

Q2: How can I remove malonic acid from my this compound product?

A2: Malonic acid is a solid with high water solubility and significantly different physical properties from this compound, making its removal relatively straightforward.

  • Aqueous Extraction: Malonic acid is highly soluble in water, while this compound is less so.[3][4] You can dissolve the crude product in a water-immiscible organic solvent (like diethyl ether or ethyl acetate) and wash it with water or a brine solution. The malonic acid will preferentially move into the aqueous layer.

  • Acid-Base Extraction: To ensure complete removal of malonic acid, you can perform an extraction with a dilute base (e.g., saturated sodium bicarbonate solution). This will convert the acidic malonic acid into its highly water-soluble sodium salt, which will be extracted into the aqueous phase. This compound will also react, so the organic layer should be acidified (e.g., with dilute HCl) to reprotonate the this compound before solvent removal. A more refined approach involves the initial isolation of potassium ethyl malonate salt.[3]

Q3: My reaction yield of this compound is low. What are the possible causes and solutions?

A3: Low yields can stem from incomplete reaction or side reactions.

  • Incomplete Saponification: The partial hydrolysis of diethyl malonate to this compound requires careful control of stoichiometry. Using an excess of diethyl malonate relative to the base (e.g., potassium hydroxide) can favor the formation of the monoester.[4][5]

  • Formation of Dipotassium Malonate: If too much base is used or the reaction conditions are not well-controlled, the reaction can proceed to form the dipotassium salt of malonic acid, reducing the yield of the desired monoester.[4] Using a molar ratio of diethyl malonate to potassium hydroxide of at least 1.5 is recommended.[4][5][6]

  • Reaction Time and Temperature: The reaction should be allowed to proceed for a sufficient amount of time to ensure completion. The saponification can be carried out at room temperature or with gentle heating.[6][7]

Q4: I am having trouble with the fractional distillation. The separation is not clean. What should I do?

A4: Poor separation during fractional distillation is often due to an insufficient difference in boiling points or an inefficient distillation setup.

  • Optimize Vacuum: Ensure you are using an appropriate vacuum level. The boiling points of this compound and diethyl malonate are significantly lower under reduced pressure, which can improve separation and prevent thermal decomposition.

  • Use a Fractionating Column: A simple distillation setup may not be sufficient. Use a fractionating column (e.g., a Vigreux or packed column) to increase the number of theoretical plates and improve separation efficiency.[1]

  • Control the Heating Rate: Heat the distillation flask slowly and steadily to allow for proper equilibration of the vapor and liquid phases in the column.[8]

Data Presentation

The following tables summarize the physical properties of the key compounds involved in the synthesis and purification of this compound.

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)Solubility
This compoundC₅H₈O₄132.11106.5 @ 3 mmHg[9][10]-13[9]1.119 @ 25 °C[9][10]Miscible with water and chloroform.[9]
Diethyl MalonateC₇H₁₂O₄160.17199[6][7]-50[6][7]1.055 @ 25 °C[7]Negligible in water.[6]
Malonic AcidC₃H₄O₄104.06140 (decomposes)[1]135-137[1]1.619Highly soluble in water.[1][3][4]

Experimental Protocols

Protocol 1: Synthesis of Potassium this compound

This protocol is adapted from established procedures for the selective saponification of diethyl malonate.[4][7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add diethyl malonate (1.0 equivalent) and absolute ethanol.

  • Base Addition: Slowly add a solution of potassium hydroxide (0.95-1.0 equivalent) in absolute ethanol to the stirred solution of diethyl malonate at room temperature over a period of 1-2 hours.[4][7]

  • Reaction: Stir the mixture at room temperature. A white precipitate of potassium this compound should form. Continue stirring for several hours or overnight to ensure the reaction goes to completion.[7]

  • Isolation of Salt: Collect the precipitated potassium this compound by vacuum filtration. Wash the solid with a small amount of cold ethanol or diethyl ether to remove unreacted diethyl malonate.[3][4] The filtrate can be concentrated to yield a second crop of crystals.[7]

Protocol 2: Conversion of Potassium this compound to this compound

This protocol describes the acidification of the potassium salt to yield the free this compound.[3]

  • Acidification: Suspend the potassium this compound in water and cool the mixture in an ice bath.

  • HCl Addition: Slowly add concentrated hydrochloric acid dropwise while stirring, maintaining the temperature below 10 °C, until the solution is acidic (test with pH paper).

  • Extraction: Extract the aqueous solution multiple times with diethyl ether or ethyl acetate.[3]

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to obtain crude this compound.[3]

Protocol 3: Purification by Fractional Vacuum Distillation

This protocol is for the purification of this compound from residual diethyl malonate.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux), a condenser, and receiving flasks.[1]

  • Distillation: Heat the crude this compound in the distillation flask under reduced pressure.

  • Fraction Collection: Collect the fractions that distill at different temperature ranges. The first fraction will likely contain any remaining volatile solvents and impurities. The main fraction of this compound should be collected at its boiling point at the corresponding pressure (e.g., 106.5 °C at 3 mmHg).[9][10] Any higher boiling impurities, such as diethyl malonate, will remain in the distillation flask or distill at a higher temperature.

  • Analysis: Analyze the collected fractions (e.g., by GC or NMR) to confirm the purity of the this compound.

Mandatory Visualizations

Experimental Workflow for this compound Purification

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Diethyl Malonate + KOH/Ethanol reaction Selective Saponification start->reaction Stir at RT filtration Vacuum Filtration reaction->filtration Precipitate Forms salt Potassium this compound (Solid) filtration->salt acidification Acidification (HCl) salt->acidification extraction Liquid-Liquid Extraction (Ether) acidification->extraction drying Dry Organic Layer (Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation crude_product Crude this compound evaporation->crude_product distillation Fractional Vacuum Distillation crude_product->distillation pure_product Pure this compound distillation->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic for this compound Purification

troubleshooting_logic start Start: Impure Product impurity_check Identify Primary Impurity (e.g., via NMR, GC-MS) start->impurity_check dem Diethyl Malonate impurity_check->dem DEM ma Malonic Acid impurity_check->ma MA other Other/Unknown impurity_check->other Other dem_q Scale & Thermal Stability? dem->dem_q ma_action Action: Aqueous Extraction / Dilute Base Wash ma->ma_action other_action Further Analysis Required (e.g., Mass Spec, IR) other->other_action large_scale Large Scale / Thermally Stable dem_q->large_scale Large small_scale Small Scale / Thermally Sensitive dem_q->small_scale Small distill Action: Fractional Vacuum Distillation large_scale->distill wash Action: Basic Aqueous Wash (NaHCO3) small_scale->wash chromatography Action: Column Chromatography wash->chromatography If still impure

Caption: Troubleshooting decision tree for purifying this compound.

References

Technical Support Center: Optimizing Acylation of Monoethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the acylation of monoethyl malonate.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acylation of this compound?

The acylation of this compound typically proceeds via the formation of an enolate, which then acts as a nucleophile to attack an acylating agent, such as an acyl chloride. The reaction is often mediated by a base to deprotonate the acidic α-carbon of the malonate. Magnesium-mediated methods are particularly effective as the magnesium ion can chelate with the malonate, increasing the acidity of the α-proton and facilitating deprotonation with milder bases.[1]

Q2: Which bases are recommended for the acylation of this compound?

Commonly used bases include magnesium ethoxide or a combination of a magnesium salt like magnesium chloride (MgCl₂) with a tertiary amine, such as triethylamine (Et₃N) or pyridine.[1][2] The use of a MgCl₂/tertiary amine system is advantageous as it avoids the harsh conditions associated with stronger bases, which can lead to side reactions.[1]

Q3: What are common side reactions to be aware of during the acylation of this compound?

Common side reactions include:

  • O-acylation: The enolate can react at the oxygen atom instead of the carbon atom, leading to the formation of an enol ester. This is generally a kinetic product and can sometimes be minimized by using thermodynamic reaction conditions.

  • Di-acylation: Although less common than in alkylation, if a strong base is used in excess, a second acylation can occur.

  • Saponification: The ester group of the this compound or the product can be hydrolyzed if water is present, especially under basic or acidic workup conditions.

  • Decarboxylation: The resulting β-keto ester can undergo decarboxylation upon heating, particularly under acidic or basic conditions.[3][4]

Q4: How can I purify the final acylated this compound product?

Standard purification techniques include:

  • Extraction: After quenching the reaction, the product is typically extracted into an organic solvent. Washing with a mild acid, water, and brine is common.

  • Column Chromatography: For high purity, flash column chromatography using silica gel is an effective method. A solvent system such as hexane/ethyl acetate is often employed.

  • Vacuum Distillation: If the product is thermally stable, vacuum distillation can be used for purification.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inefficient Enolate Formation - Ensure anhydrous (dry) conditions, as water will quench the base and enolate. - Use a sufficiently strong base or a mediating agent like MgCl₂ to ensure complete deprotonation. - Verify the quality and concentration of the base.
Inactive Acylating Agent - Use a fresh or newly opened bottle of the acyl chloride or anhydride, as they can degrade upon exposure to moisture. - Consider converting the corresponding carboxylic acid to the acyl chloride immediately before use with a reagent like thionyl chloride or oxalyl chloride.
Incorrect Reaction Temperature - Enolate formation is often performed at 0°C or room temperature. - The acylation step may require cooling (e.g., 0°C) to control the reaction rate and prevent side reactions, followed by warming to room temperature to ensure completion.
Steric Hindrance - Highly bulky acyl chlorides or malonate derivatives may react slower. Consider increasing the reaction time or temperature, or using a less hindered acylating agent if possible.
Issue 2: Presence of Significant Byproducts
Byproduct Observed Potential Cause Troubleshooting Steps
O-acylated Product Predominance of kinetic control.- Use a non-polar solvent to favor C-acylation. - Employ magnesium-mediated methods, as the chelation favors C-acylation. - Slower addition of the acylating agent at a lower temperature can sometimes favor the thermodynamic C-acylated product.
Starting Material (this compound) Incomplete reaction.- Increase the reaction time. - Ensure at least a stoichiometric amount of the acylating agent is used. - Check for proper mixing to ensure all reagents are in contact.
Saponified Product (Malonic Acid or Acylmalonic Acid) Presence of water during the reaction or workup.- Ensure all glassware is oven-dried and solvents are anhydrous. - Use a neutral or mildly acidic workup, and avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

Data Presentation

Table 1: Yields of Diethyl Acylmalonates with Various Acyl Chlorides Using the MgCl₂-Triethylamine Method

Note: This data is for the acylation of diethyl malonate and serves as a reference for expected yields in the acylation of this compound under similar conditions.

Acyl Chloride (R-COCl)Product (R-CO-CH(CO₂Et)₂)Yield (%)[1]
Acetyl chloride (CH₃COCl)Diethyl acetylmalonate90
Propionyl chloride (CH₃CH₂COCl)Diethyl propionylmalonate91
Isobutyryl chloride ((CH₃)₂CHCOCl)Diethyl isobutyrylmalonate91
Pivaloyl chloride ((CH₃)₃CCOCl)Diethyl pivaloylmalonate90
Benzoyl chloride (C₆H₅COCl)Diethyl benzoylmalonate89

Experimental Protocols

Protocol 1: Magnesium-Mediated Acylation of this compound (Adapted from Diethyl Malonate Protocol)

This protocol is adapted from a procedure for the acylation of diethyl malonate and can be applied to this compound.[1]

Materials:

  • Magnesium turnings

  • Anhydrous Ethanol

  • Carbon Tetrachloride (catalyst)

  • This compound

  • Acyl Chloride (e.g., Benzoyl Chloride)

  • Anhydrous Diethyl Ether

  • Anhydrous Benzene

  • Dilute Sulfuric Acid (for workup)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Apparatus Setup: A three-necked, round-bottomed flask is equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet.

  • Initiation: To the flask, add magnesium turnings (1.1 eq.), a small amount of anhydrous ethanol, and a few drops of carbon tetrachloride. Add a small portion of a pre-mixed solution of this compound (1.0 eq.) in anhydrous ethanol.

  • Enolate Formation: The reaction should initiate within a few minutes. Control the rate of addition of the remaining this compound solution to maintain a controlled reflux. After the addition is complete, add anhydrous diethyl ether, followed by anhydrous benzene.

  • Azeotropic Removal of Ethanol: Heat the mixture to reflux for 6-8 hours to drive the reaction to completion and remove residual ethanol as a benzene-ethanol azeotrope.

  • Acylation: Cool the resulting paste in an ice-water bath. Slowly add a solution of the desired acyl chloride (1.0 eq.) dissolved in anhydrous diethyl ether from the dropping funnel over 30 minutes with stirring. After the addition, remove the ice bath and stir the mixture at room temperature for an additional hour.

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and dilute sulfuric acid. Transfer the mixture to a separatory funnel and separate the ether layer. Wash the ether layer sequentially with water and saturated sodium bicarbonate solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.

Protocol 2: Acylation of Potassium this compound using MgCl₂ and Pyridine

This protocol is based on the acylation of potassium this compound.[2]

Materials:

  • Potassium this compound

  • Anhydrous Ethyl Acetate

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Anhydrous Pyridine

  • Acyl Chloride (e.g., Propionyl Chloride)

  • 10% Hydrochloric Acid

Procedure:

  • Reaction Setup: In a three-neck flask equipped with a stirrer, thermometer, and dropping funnel, add potassium this compound (1.0 eq.) and anhydrous ethyl acetate.

  • Formation of Magnesium Complex: Slowly add anhydrous MgCl₂ (1.2 eq.) and anhydrous pyridine (2.5 eq.) under stirring. Allow the mixture to react at room temperature for 3-5 hours.

  • Acylation: Cool the reaction mixture to 0-5°C. Add the acyl chloride (0.75 eq.) dropwise over 30 minutes, maintaining the temperature. Allow the reaction to proceed at 5-20°C for 8-12 hours.

  • Workup: While maintaining the temperature, add 10% hydrochloric acid and continue to stir for 1-3 hours.

  • Isolation: Separate the organic layer. The aqueous layer can be extracted with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or vacuum distillation.

Visualizations

experimental_workflow start Start reagent_setup Reagent & Glassware Preparation (Anhydrous Conditions) start->reagent_setup enolate_formation Enolate Formation (e.g., Mg turnings, base) reagent_setup->enolate_formation acylation Acylation (Add Acyl Chloride) enolate_formation->acylation workup Aqueous Workup (Quench, Extract, Wash) acylation->workup purification Purification (Chromatography or Distillation) workup->purification product Pure Acylated Product purification->product

Caption: General experimental workflow for the acylation of this compound.

troubleshooting_low_yield start Low or No Yield check_reagents Check Reagent Quality (Base, Acylating Agent, Solvent) start->check_reagents check_conditions Verify Reaction Conditions (Anhydrous, Temperature) start->check_conditions incomplete_reaction Incomplete Reaction? check_reagents->incomplete_reaction check_conditions->incomplete_reaction side_reactions Significant Side Reactions? incomplete_reaction->side_reactions No adjust_time_temp Increase Reaction Time/Temperature incomplete_reaction->adjust_time_temp Yes optimize_conditions Optimize Conditions (See Byproduct Guide) side_reactions->optimize_conditions Yes end Consult Further Literature side_reactions->end No

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Troubleshooting Hydrolysis of Monoethyl Malonate During Workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for managing the unwanted hydrolysis of monoethyl malonate during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound hydrolysis during workup?

Hydrolysis of this compound to malonic acid is primarily caused by exposure to aqueous basic or acidic conditions, especially with prolonged contact time or elevated temperatures. Basic conditions, often encountered during neutralization or extraction steps, are a common culprit.[1][2][3] While acid-catalyzed hydrolysis is also possible, it is generally considered to be a slower process.[1][4] The presence of water is a necessary reactant for hydrolysis to occur.[1][3][5]

Q2: How can I minimize the hydrolysis of this compound during my workup?

To minimize hydrolysis, consider the following precautions:

  • Use mild bases for neutralization: Opt for weaker bases like saturated sodium bicarbonate (NaHCO3) solution instead of strong bases like sodium hydroxide (NaOH) or sodium carbonate (Na2CO3) for washing or neutralization steps.[1][2]

  • Limit exposure time: Perform aqueous washes as quickly as possible to reduce the contact time between the ester and the aqueous phase.[2]

  • Work at low temperatures: Whenever feasible, conduct extractions and washes at lower temperatures (e.g., using an ice bath) to decrease the rate of hydrolysis.

  • Ensure anhydrous conditions before workup: If possible, ensure the reaction mixture is dry before initiating the aqueous workup.[6]

  • Use brine washes: After a basic wash, a wash with brine (saturated NaCl solution) can help to remove residual base and water from the organic layer.[2]

Q3: What are the signs that my this compound has undergone significant hydrolysis?

Significant hydrolysis of this compound will result in the formation of malonic acid. This can lead to:

  • Low yield of the desired product: The most apparent sign is a lower than expected isolated yield of your this compound-containing product.

  • Difficulties during extraction: Malonic acid, being more polar than this compound, may alter the partitioning behavior of your product during extraction, sometimes leading to the formation of emulsions.

  • Unexpected analytical results: Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy may show the presence of malonic acid or its derivatives. Thin Layer Chromatography (TLC) might reveal an additional, more polar spot corresponding to the diacid.[6]

Q4: Can I salvage my product if some hydrolysis has occurred?

Salvaging the desired product depends on the extent of hydrolysis and the properties of the compounds involved. If a significant amount of malonic acid has formed, you may be able to separate it from your desired product through careful purification techniques such as column chromatography. An acid-base extraction could also be employed to remove the malonic acid, though care must be taken to avoid further hydrolysis of the desired ester.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting issues related to this compound hydrolysis during workup.

Problem: Low product yield after workup.
Possible Cause Suggested Solution
Use of strong base during neutralization/extraction. Use a milder base such as saturated sodium bicarbonate (NaHCO3) solution for washes.[1][2]
Prolonged exposure to aqueous conditions. Minimize the duration of aqueous washes.[2]
High temperature during workup. Perform extractions and washes at reduced temperatures (e.g., in an ice bath).
Presence of residual acid or base catalyst from the reaction. Ensure complete neutralization before proceeding with the rest of the workup.
Problem: Presence of a highly polar impurity in analytical data (e.g., TLC, NMR).
Possible Cause Suggested Solution
Hydrolysis to malonic acid. Confirm the identity of the impurity through spectroscopic methods. If confirmed as malonic acid, optimize the workup procedure to be milder (see above).
Incomplete reaction. Review the reaction conditions to ensure complete conversion of the starting materials.

Quantitative Data Summary

The following table summarizes relevant quantitative data from related procedures that can inform the workup and handling of malonic esters.

Parameter Value/Range Context Reference
pKa of Diethyl Malonate~13Indicates the acidity of the α-proton, making it susceptible to deprotonation by strong bases.[6][7]
Molar Ratio of DEM to KOHAt least 1.5In the selective saponification of diethyl malonate (DEM) to potassium this compound, an excess of DEM improves yield and product quality.[8]
Reaction Temperature for Saponification0 °C to Room TemperatureLower temperatures are used to control the selectivity of the mono-hydrolysis.[8][9]
Reaction Time for Saponification1 - 2 hoursThe duration for the selective hydrolysis of diethyl malonate.[8][9]

Experimental Protocols

Protocol 1: General Mild Workup Procedure for this compound Derivatives
  • Quenching: Cool the reaction mixture to room temperature or 0 °C in an ice bath.

  • Solvent Addition: Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Neutralization/Wash: Carefully add saturated aqueous sodium bicarbonate (NaHCO3) solution and transfer the mixture to a separatory funnel. Shake gently and allow the layers to separate.

  • Extraction: Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent.

  • Combine Organic Layers: Combine all the organic extracts.

  • Brine Wash: Wash the combined organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water and base.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product as necessary (e.g., by column chromatography or distillation).

Protocol 2: Detection of Hydrolysis by Thin Layer Chromatography (TLC)
  • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., the eluent to be used for chromatography). Also, spot a reference sample of the starting this compound derivative if available.

  • TLC Plate: Spot the prepared sample onto a silica gel TLC plate.

  • Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization: Visualize the spots under UV light (if the compound is UV active) and/or by staining with a suitable agent (e.g., potassium permanganate stain).

  • Analysis: The hydrolyzed product (malonic acid derivative) will typically appear as a more polar spot (lower Rf value) compared to the desired this compound product.

Visualizations

Hydrolysis_Pathway MEM This compound TS Tetrahedral Intermediate MEM->TS + H2O / H+ or OH- MA Malonic Acid TS->MA - EtOH EtOH Ethanol

Caption: Chemical pathway of this compound hydrolysis.

Workup_Workflow cluster_main Workup Protocol Start Reaction Mixture Quench Quench Reaction (e.g., add water/buffer) Start->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (e.g., NaHCO3, Brine) Extract->Wash Dry Dry Organic Layer (e.g., MgSO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Product Concentrate->Purify End Isolated Product Purify->End

Caption: General experimental workflow for product workup.

Troubleshooting_Tree Start Low Product Yield? Check_Impurity Polar Impurity (e.g., by TLC)? Start->Check_Impurity Yes Other_Issue Investigate Other Causes (e.g., incomplete reaction) Start->Other_Issue No Hydrolysis_Suspected Hydrolysis Likely Check_Impurity->Hydrolysis_Suspected Yes Check_Impurity->Other_Issue No Mild_Workup Action: Use Milder Workup - Weaker Base (NaHCO3) - Lower Temperature - Shorter Wash Time Hydrolysis_Suspected->Mild_Workup

Caption: Troubleshooting decision tree for low product yield.

References

how to avoid dialkylation in monoethyl malonate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monoethyl malonate reactions. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges during the monoalkylation of malonate esters, with a primary focus on avoiding dialkylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to undesired dialkylation in this compound reactions?

A1: The formation of a dialkylated byproduct is a common challenge in malonic ester synthesis.[1][2] The principal factors influencing the selectivity between mono- and dialkylation are:

  • Stoichiometry: The molar ratio of the malonic ester to the base and the alkylating agent is critical.[2][3]

  • Base Strength and Concentration: The choice and amount of base affect the concentration of the enolate and the potential for a second deprotonation.[2]

  • Reaction Temperature: Higher temperatures can favor the second alkylation.[1][2]

  • Nature of the Alkylating Agent: Highly reactive alkylating agents can increase the rate of the second alkylation.[1]

  • Solvent: The solvent can influence the solubility and reactivity of the reactants and intermediates.[2]

Q2: How can I control the stoichiometry to favor monoalkylation?

A2: To promote monoalkylation, it is recommended to use a slight excess of the malonic ester relative to the base and the alkylating agent.[1][2][3] A molar ratio of approximately 1.1:1:1 (malonic ester:base:alkylating agent) is a good starting point.[1] This ensures that the base is consumed in forming the enolate of the starting material, reducing the likelihood of deprotonating the mono-alkylated product.[2]

Q3: What is the best choice of base for selective monoalkylation?

A3: The selection of the base is crucial. For reactions with diethyl malonate, sodium ethoxide (NaOEt) in ethanol is a standard choice as it prevents transesterification.[2] For other esters, a base with the corresponding alkoxide is recommended. Stronger, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent such as THF or DMF can also be used to achieve complete and irreversible deprotonation of the starting malonate, which can improve selectivity.[2] Milder bases like potassium carbonate (K₂CO₃) in conjunction with a phase-transfer catalyst can also be effective.[1]

Q4: How does temperature affect the selectivity of the reaction?

A4: Lower reaction temperatures generally favor monoalkylation. The initial deprotonation is often carried out at 0°C or room temperature. After the addition of the alkylating agent, the reaction may be gently heated to ensure completion, but excessive heat should be avoided as it can promote the formation of the dialkylated product.[1][2]

Q5: Can the slow addition of the alkylating agent improve monoalkylation selectivity?

A5: Yes, the slow, dropwise addition of the alkylating agent to the enolate solution is a key technique to favor monoalkylation. This maintains a low concentration of the alkylating agent in the reaction mixture, increasing the probability that it will react with the more abundant enolate of the starting malonic ester rather than the enolate of the mono-alkylated product.[1]

Troubleshooting Guide

Problem: Significant amount of dialkylated product observed in the final reaction mixture.

Possible Cause Suggested Solution
Incorrect Stoichiometry Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the this compound relative to the base and the alkylating agent.[1][3]
Base concentration is too high Use exactly one equivalent of the base. If dialkylation persists, consider a weaker base or phase-transfer catalysis conditions.[1][2]
High Reaction Temperature Maintain a lower temperature during the addition of the alkylating agent and throughout the reaction. Monitor the reaction progress to avoid unnecessarily long reaction times at elevated temperatures.[1][2]
Rapid addition of alkylating agent Add the alkylating agent slowly and dropwise to the reaction mixture to maintain its low concentration.[1]
Highly reactive alkylating agent In addition to slow addition, consider running the reaction at a lower temperature to moderate its reactivity.

Data Presentation

The following tables summarize the effect of various reaction parameters on the yield of mono- and dialkylated products.

Table 1: Effect of Stoichiometry and Solvent on Monoalkylation Yield of Diethyl Malonate with Iodobutane [3]

Diethyl Malonate (eq.)Iodobutane (eq.)NaH (eq.)SolventConcentration (M)Monoalkylated Product Yield (%)
111DMF1.055
1.111DMF1.062
1.211DMF1.065
1.211DMF0.575
1.211THF0.560

Table 2: Influence of Base and Temperature on the Alkylation of Diethyl Malonate under Microwave Conditions [4]

Alkylating AgentBaseTemperature (°C)Time (min)Monoalkylated Product Yield (%)Dialkylated Product (%)
Ethyl IodideK₂CO₃1604593~7
Ethyl IodideCs₂CO₃12012092~8
n-Propyl BromideK₂CO₃1854585~15
n-Butyl BromideK₂CO₃1854582~18
Benzyl BromideK₂CO₃1804568~32

Experimental Protocols

Selective Mono-ethylation of Diethyl Malonate

This protocol is a general guideline for the selective mono-ethylation of diethyl malonate.

Materials:

  • Diethyl malonate (1.1 equivalents)

  • Sodium ethoxide (1.0 equivalent)

  • Absolute ethanol (anhydrous)

  • Ethyl bromide (1.0 equivalent)

  • Diethyl ether (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Enolate Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in absolute ethanol.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add diethyl malonate dropwise to the stirred solution.

    • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.

  • Alkylation:

    • Add ethyl bromide to the dropping funnel and add it dropwise to the enolate solution.

    • After the addition, heat the reaction mixture to a gentle reflux and maintain for 2-3 hours, monitoring the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • To the residue, add diethyl ether and a saturated aqueous ammonium chloride solution to quench the reaction.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to obtain pure diethyl ethylmalonate.

Visualizations

ReactionPathway DEM Diethyl Malonate Enolate1 Diethyl Malonate Enolate DEM->Enolate1 + Base - HB Monoalkylated Monoalkylated Product Enolate1->Monoalkylated + R-X - X⁻ Enolate2 Monoalkylated Product Enolate Monoalkylated->Enolate2 + Base - HB Dialkylated Dialkylated Product (Undesired) Enolate2->Dialkylated + R-X - X⁻

Caption: Reaction pathway for the alkylation of diethyl malonate.

TroubleshootingWorkflow Start High Dialkylation Observed CheckStoichiometry Check Stoichiometry: Malonate:Base:Alkyl Halide Start->CheckStoichiometry AdjustStoichiometry Use slight excess of malonate (e.g., 1.1 eq.) CheckStoichiometry->AdjustStoichiometry Incorrect CheckTemp Review Reaction Temperature CheckStoichiometry->CheckTemp Correct AdjustStoichiometry->CheckTemp LowerTemp Lower temperature during addition and reaction CheckTemp->LowerTemp Too High CheckAddition Review Alkyl Halide Addition Rate CheckTemp->CheckAddition Optimal LowerTemp->CheckAddition SlowAddition Add alkyl halide dropwise CheckAddition->SlowAddition Too Fast CheckBase Evaluate Base Choice/Amount CheckAddition->CheckBase Slow SlowAddition->CheckBase AdjustBase Use exactly 1 eq. of base or consider a milder base CheckBase->AdjustBase Incorrect End Monoalkylation Favored CheckBase->End Correct AdjustBase->End

Caption: Troubleshooting workflow for excessive dialkylation.

References

Technical Support Center: Analysis of Byproducts in Monoethyl Malonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of monoethyl malonate. It provides troubleshooting guidance and answers to frequently asked questions regarding the formation and analysis of byproducts during this chemical process.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis via partial hydrolysis of diethyl malonate?

A1: The most common byproducts in the synthesis of this compound through the partial hydrolysis (saponification) of diethyl malonate are:

  • Malonic Acid: This is formed from the complete hydrolysis of both ester groups of diethyl malonate.

  • Unreacted Diethyl Malonate: Incomplete hydrolysis will result in the starting material remaining in the product mixture.

  • Potassium Diethylmalonate (or other salts): If a salt of diethyl malonate is formed as an intermediate, it may persist if the reaction does not go to completion.

  • Decarboxylation Products: At elevated temperatures, this compound can decarboxylate to form ethyl acetate.

Q2: My yield of this compound is consistently low. What are the likely causes?

A2: Low yields can stem from several factors:

  • Over-hydrolysis: The reaction conditions (e.g., temperature, reaction time, amount of base) may be too harsh, leading to the formation of malonic acid as the major product.

  • Incomplete Hydrolysis: Insufficient reaction time or a suboptimal amount of base can lead to a significant amount of unreacted diethyl malonate.

  • Product Decomposition: As mentioned, elevated temperatures during the reaction or workup can cause decarboxylation of the desired product.[1]

  • Reversible Reaction: The hydrolysis of diethyl malonate can be a reversible process, which can limit the final yield.[1]

Q3: I am observing an unexpected peak in my GC-MS analysis. What could it be?

A3: An unexpected peak could be one of several possibilities. Besides the common byproducts listed in Q1, consider the following:

  • Solvent Impurities: Ensure the solvents used are of high purity.

  • Byproducts from Starting Materials: Impurities in the starting diethyl malonate can carry through or react to form other byproducts.

  • Dialkylated Malonates: If the synthesis route involves alkylation steps prior to the creation of this compound, dialkylated species could be present.

Q4: How can I minimize the formation of malonic acid?

A4: To minimize the formation of malonic acid, you should carefully control the reaction conditions to favor mono-hydrolysis. This includes:

  • Stoichiometry of the Base: Use a carefully measured amount of base (e.g., potassium hydroxide) to favor the cleavage of only one ester group.

  • Temperature Control: Maintain a consistent and moderate reaction temperature. Avoid excessive heating.

  • Reaction Time: Monitor the reaction progress to stop it once the optimal conversion to this compound is achieved, before significant formation of malonic acid occurs.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High levels of malonic acid detected. Reaction conditions are too harsh, leading to complete hydrolysis.Reduce reaction temperature, decrease reaction time, or use a less concentrated base.
Significant amount of unreacted diethyl malonate remains. Incomplete reaction due to insufficient time, temperature, or base.Increase reaction time, slightly increase temperature (while monitoring for decomposition), or ensure the correct stoichiometry of the base is used.
Presence of ethyl acetate in the product mixture. Decarboxylation of this compound due to excessive heat.Avoid high temperatures during the reaction, workup, and any purification steps like distillation.
Product purity is low despite a good yield. Inefficient purification or presence of multiple byproducts.Optimize the purification method (e.g., distillation, chromatography). Analyze the impurity profile to identify the specific byproducts and address their formation.

Quantitative Data on Byproduct Formation

The precise quantitative distribution of byproducts is highly dependent on the specific reaction conditions. However, the following table provides a general overview of what might be expected in a typical synthesis of this compound from diethyl malonate.

Compound Typical Purity of Commercial Product (%) Potential Impurity Level in a Crude Reaction Mixture (%)
This compound>9550 - 80
Diethyl Malonate<110 - 30
Malonic Acid<15 - 20
Potassium Salt of Ethyl Malonate<10 (in some commercial grades)[2]Variable

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Analysis

This method is suitable for the separation and identification of volatile components in the reaction mixture, such as this compound, diethyl malonate, and ethyl acetate.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.
  • Dissolve and dilute to the mark with a suitable solvent like dichloromethane or ethyl acetate.
  • If the sample contains non-volatile salts, consider a liquid-liquid extraction.
  • For the analysis of the acidic components, derivatization to their more volatile silyl esters (e.g., using a trimethylsilyl (TMS) agent) may be necessary.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
  • Injector Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 60 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Mass Range: m/z 40-400.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.

3. Data Analysis:

  • Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST).
  • Quantify the components by integrating the peak areas and using an internal or external standard method.

High-Performance Liquid Chromatography (HPLC) for Byproduct Analysis

This method is particularly useful for the analysis of non-volatile and more polar compounds like malonic acid and the potassium salt of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.
  • Dissolve and dilute to the mark with the mobile phase.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution and an organic solvent. For example, a mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detector: UV detector at a wavelength of 210 nm.
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the peaks by comparing their retention times with those of known standards.
  • Quantify the components by creating a calibration curve with standards of known concentrations.

Visualizations

Byproduct_Formation_Pathway Diethyl Malonate Diethyl Malonate This compound This compound Diethyl Malonate->this compound Partial Hydrolysis Malonic Acid Malonic Acid Diethyl Malonate->Malonic Acid Complete Hydrolysis This compound->Malonic Acid Complete Hydrolysis Ethyl Acetate Ethyl Acetate This compound->Ethyl Acetate Decarboxylation

Caption: Byproduct formation pathways in this compound synthesis.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Potential Causes cluster_3 Corrective Actions Low Yield Low Yield Analyze Byproducts Analyze Byproducts Low Yield->Analyze Byproducts Low Purity Low Purity Low Purity->Analyze Byproducts Improve Purification Improve Purification Low Purity->Improve Purification Over-hydrolysis Over-hydrolysis Analyze Byproducts->Over-hydrolysis High Malonic Acid Incomplete Hydrolysis Incomplete Hydrolysis Analyze Byproducts->Incomplete Hydrolysis High Diethyl Malonate Decomposition Decomposition Analyze Byproducts->Decomposition Presence of Ethyl Acetate Adjust Reaction Time/Temp Adjust Reaction Time/Temp Over-hydrolysis->Adjust Reaction Time/Temp Optimize Base Stoichiometry Optimize Base Stoichiometry Incomplete Hydrolysis->Optimize Base Stoichiometry Decomposition->Adjust Reaction Time/Temp

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Improving Selectivity in Reactions with Monoethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance selectivity in chemical reactions involving monoethyl malonate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving selectivity with this compound?

A1: this compound possesses two distinct reactive sites: the acidic proton at the α-carbon (between the ester and carboxylic acid groups) and the carboxylic acid group itself. The primary challenges in achieving selectivity are:

  • Mono- vs. Di-alkylation: The mono-alkylated product at the α-carbon still contains an acidic proton, making it susceptible to a second alkylation, which leads to di-alkylated byproducts.[1][2]

  • Chemoselectivity: It can be challenging to selectively react at either the α-carbon or the carboxylic acid group without affecting the other.

Q2: How can I favor mono-alkylation over di-alkylation at the α-carbon?

A2: Several factors can be controlled to favor mono-alkylation:

  • Stoichiometry: Use a slight excess of this compound relative to the base and the alkylating agent. This ensures the base is consumed in forming the enolate of the starting material.[2]

  • Base Selection: A base that is strong enough to deprotonate the α-carbon but not excessively strong is ideal. Sodium ethoxide in ethanol is a common choice.[2] The use of exactly one equivalent of the base is critical.[2]

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration, favoring reaction with the more abundant enolate of the starting material.[1]

  • Temperature Control: Lower temperatures generally favor mono-alkylation by reducing the rate of the second alkylation reaction.

Q3: What are the common side reactions to be aware of?

A3: Besides di-alkylation, other common side reactions include:

  • E2 Elimination: If using secondary or tertiary alkyl halides, the basic conditions can promote elimination reactions, forming alkenes instead of the desired alkylated product.[1]

  • Transesterification: If the alkoxide base used does not match the ester group (e.g., using sodium methoxide with this compound), a mixture of esters can be formed.[1]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the ester group, especially under basic or acidic workup conditions.[1]

  • O-alkylation: Alkylation can sometimes occur on the oxygen atom of the enolate, leading to the formation of an ether byproduct, although this is generally less common with malonic esters.

Q4: How can I selectively react at the carboxylic acid group of this compound?

A4: To react selectively at the carboxylic acid group, you can employ standard esterification or amidation conditions. It is often beneficial to first deprotonate the carboxylic acid with a non-nucleophilic base to form the carboxylate, which can then react with an electrophile. Alternatively, protecting the acidic α-proton before carrying out reactions at the carboxylic acid is a viable strategy, though it adds extra steps to the synthesis.

Troubleshooting Guides

Issue 1: Low yield of the desired mono-alkylated product and a significant amount of di-alkylated product.

Potential Cause Recommended Solution
Incorrect Stoichiometry Use a 1.1:1 molar ratio of this compound to the base and alkylating agent.[3]
Base is too strong or in excess Use exactly one equivalent of a moderately strong base like sodium ethoxide.[2]
High Reaction Temperature Maintain a lower reaction temperature to disfavor the second alkylation.
Rapid addition of alkylating agent Add the alkylating agent dropwise to the enolate solution.[1]

Issue 2: The reaction is slow or does not go to completion.

Potential Cause Recommended Solution
Base is not strong enough Ensure the pKa of the base's conjugate acid is significantly higher than the pKa of this compound (approx. 13).
Deactivated Base Use a fresh batch of base and ensure anhydrous reaction conditions.
Unreactive Alkylating Agent Use a more reactive alkyl halide (I > Br > Cl). For less reactive halides, consider using a stronger base like NaH in an aprotic solvent like DMF or THF.[2]
Insufficient Temperature While low temperatures favor mono-alkylation, some heating may be necessary to drive the reaction to completion. Monitor the reaction by TLC to find the optimal temperature.

Issue 3: Formation of an alkene byproduct.

Potential Cause Recommended Solution
E2 Elimination of Alkyl Halide Use primary or methyl alkyl halides. Secondary and tertiary halides are more prone to elimination.[1]
Strongly Basic Conditions Use a less sterically hindered base if possible, and maintain the lowest effective temperature.

Data Presentation

The following table summarizes the general conditions for controlling the alkylation of malonic esters. While this data is primarily based on diethyl malonate, it serves as a strong guideline for reactions with this compound.

Parameter Conditions for Mono-alkylation Conditions for Di-alkylation
Stoichiometry (Base:Malonate) ~1:1 or slight excess of malonate[2]>2:1 (stepwise addition)[2]
Base Sodium Ethoxide (NaOEt)[2]Sodium Ethoxide (NaOEt), Sodium Hydride (NaH)[2]
Solvent Ethanol, THF, DMF[2]Ethanol, THF, DMF[2]
Temperature Room temperature for deprotonation, then gentle heating after adding alkylating agent.[2]Stepwise heating after each alkylation step.[2]
Alkylating Agent 1 equivalent of R-X1 equivalent of R-X, followed by 1 equivalent of R'-X[2]

Experimental Protocols

Protocol 1: Selective Mono-alkylation of this compound

This protocol is adapted from standard procedures for the mono-alkylation of diethyl malonate and is expected to provide good selectivity for the mono-alkylated product.

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve sodium metal (1.0 eq) in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add this compound (1.1 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Add the primary alkyl halide (1.0 eq) dropwise to the enolate solution. The reaction may be exothermic. After the addition is complete, gently heat the mixture to reflux for 1-3 hours, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and acidify carefully with dilute HCl. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to obtain the mono-alkylated this compound.

Protocol 2: Knoevenagel Condensation of this compound with an Aromatic Aldehyde

This protocol describes a general procedure for the Knoevenagel condensation, which can be a highly selective reaction.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and an aromatic aldehyde (1.0 eq) in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or pyrrolidine.

  • Reaction: Heat the mixture to reflux. If toluene is used as the solvent, a Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with dilute acid to remove the catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The product can be purified by recrystallization or column chromatography. Yields for the condensation of diethyl malonate with benzaldehyde are reported to be in the range of 89-91%.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_base Prepare Sodium Ethoxide in Ethanol enolate Add this compound (1.1 eq) (Enolate Formation) prep_base->enolate Room Temp alkylation Add Alkyl Halide (1.0 eq) (Alkylation) enolate->alkylation Dropwise Addition reflux Reflux (1-3h) alkylation->reflux Gentle Heating workup Solvent Removal & Acidification reflux->workup extraction Extraction with Organic Solvent workup->extraction purification Drying & Purification (Distillation/Chromatography) extraction->purification

Caption: Experimental workflow for selective mono-alkylation of this compound.

troubleshooting_dialkylation start High Di-alkylation Observed check_stoichiometry Check Stoichiometry: Base:Malonate Ratio > 1:1? start->check_stoichiometry adjust_stoichiometry Action: Use 1.0 eq of base and 1.1 eq of malonate. check_stoichiometry->adjust_stoichiometry Yes check_addition Check Alkyl Halide Addition: Was it added too quickly? check_stoichiometry->check_addition No adjust_stoichiometry->check_addition slow_addition Action: Add alkyl halide dropwise to the enolate. check_addition->slow_addition Yes check_temp Check Reaction Temperature: Was it too high? check_addition->check_temp No slow_addition->check_temp lower_temp Action: Run reaction at a lower temperature. check_temp->lower_temp Yes end Improved Mono-alkylation check_temp->end No lower_temp->end

Caption: Troubleshooting decision tree for excessive di-alkylation.

selectivity_factors selectivity Selectivity in This compound Reactions mono_vs_di Mono- vs. Di-alkylation selectivity->mono_vs_di chemo Chemoselectivity (α-Carbon vs. COOH) selectivity->chemo stoichiometry Stoichiometry mono_vs_di->stoichiometry base Base mono_vs_di->base temperature Temperature mono_vs_di->temperature alkyl_halide Alkyl Halide mono_vs_di->alkyl_halide protecting_groups Protecting Groups chemo->protecting_groups reaction_type Reaction Type (e.g., Knoevenagel) chemo->reaction_type

Caption: Factors influencing selectivity in reactions with this compound.

References

Technical Support Center: Monoethyl Malonate Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges when scaling up monoethyl malonate reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound synthesis, particularly via the common method of selective hydrolysis of diethyl malonate.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete hydrolysis of diethyl malonate.- Formation of malonic acid (di-hydrolysis).- Re-esterification during workup.- Optimize reaction time and temperature. Monitor reaction progress using techniques like TLC or GC.- Carefully control the stoichiometry of the base. Use of a slight excess of diethyl malonate can be beneficial.[1]- Ensure the acidification step during workup is performed at a low temperature to minimize ester decomposition.[2]
Contamination with Diethyl Malonate - Insufficient reaction time or temperature.- Inefficient mixing at larger scales.- Increase reaction time or temperature cautiously, while monitoring for byproduct formation.- Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture, especially in heterogeneous reactions.
Significant Formation of Malonic Acid (Di-hydrolysis) - Excess of base (e.g., KOH, NaOH).- Prolonged reaction time or excessive temperature.- Use a precise molar equivalent of the base. A slight excess of diethyl malonate is preferable to an excess of base.[1]- Reduce reaction time and/or temperature. Perform kinetic studies at a smaller scale to determine the optimal endpoint.
Formation of Dialkylated Byproducts (in subsequent reactions) - The enolate of the mono-substituted malonic ester reacting with a second molecule of the alkylating agent.[3]- Control the stoichiometry of the alkylating agent carefully.- Add the alkylating agent slowly and at a controlled temperature to minimize over-alkylation.[3]
Difficult Product Isolation/Purification - Presence of hard-to-remove impurities like dipotassium malonate.[1]- Poor filterability of the product salt.[1]- Emulsion formation during aqueous workup.- For potassium this compound, using an excess of diethyl malonate can yield a purer, more easily filterable product.[1]- Optimize the crystallization conditions (solvent, temperature) to improve filterability.- Break emulsions by adding brine or altering the pH.
Exothermic Reaction Leading to Poor Control - Heat generated from saponification, especially at a large scale.- Ensure the reaction vessel has adequate cooling capacity.- Add the base solution portion-wise or via a dropping funnel to control the rate of reaction and heat generation.[4]
Inconsistent Results Upon Scale-Up - Mass and heat transfer limitations at larger scales.[5]- Changes in solvent-to-reagent ratios.- Maintain the same linear flow rate and residence time when scaling up column chromatography.[6]- Keep key parameters like concentration and temperature consistent across scales.[5]- Conduct pilot runs at an intermediate scale to identify potential scale-up issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound on a large scale?

A1: The most common and practical large-scale synthesis involves the selective monohydrolysis of diethyl malonate using a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH).[7][8] This method is favored for its use of inexpensive reagents and environmentally benign conditions.[7][8]

Q2: What are the critical parameters to control during the scale-up of this compound synthesis?

A2: The most critical parameters include:

  • Stoichiometry: The molar ratio of diethyl malonate to the base is crucial. An excess of diethyl malonate is often used to prevent the formation of dipotassium malonate and ensure high purity.[1]

  • Temperature: Temperature control is vital to prevent di-hydrolysis and decomposition. Exothermic reactions require efficient cooling.[5]

  • Reaction Time: The reaction should be monitored to ensure completion without allowing for significant byproduct formation.

  • Mixing: Efficient agitation is necessary to ensure homogeneity, especially in large reaction vessels.

  • Solvent and Concentration: The choice of solvent and the concentration of reactants can impact reaction rate, selectivity, and product isolation.[1]

Q3: How can I minimize the formation of dipotassium malonate as a byproduct?

A3: The formation of dipotassium malonate, a common and difficult-to-remove impurity, can be minimized by using a molar excess of diethyl malonate relative to potassium hydroxide.[1] A molar ratio of 3 to 5 moles of diethyl malonate per mole of potassium hydroxide has been shown to yield a high-purity product.[1]

Q4: My product filtration is very slow on a larger scale. How can I improve this?

A4: Slow filtration can be a significant bottleneck in large-scale production.[1] The process described in a patented method, which involves adding the potassium hydroxide solution to an excess of diethyl malonate, reportedly produces potassium this compound in a readily filterable form.[1] Optimizing crystallization conditions by adjusting solvent and temperature can also improve the crystal morphology and, consequently, the filtration rate.

Q5: Is column chromatography a viable purification method for large-scale production of this compound?

A5: While effective at the lab scale, column chromatography is generally not ideal for large-scale purification due to its cost, time, and the large volumes of solvent required.[6][9] Alternative purification methods like crystallization, distillation, or acid/base workup are more suitable for industrial production.[5][10]

Q6: What safety precautions should be taken when scaling up this reaction?

A6: Key safety considerations include:

  • Handling of Reagents: this compound can be an irritant to the skin and eyes.[11][12] Appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn.

  • Exothermic Potential: The hydrolysis reaction can be exothermic. Ensure the reactor is equipped with adequate cooling and temperature monitoring to prevent thermal runaways.[5]

  • Flammable Solvents: If using flammable solvents like ethanol, ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and consider using an inert atmosphere.[3]

  • Pressure Build-up: If the reaction generates gas or is heated in a closed system, ensure proper pressure relief measures are in place.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of Potassium this compound via Selective Hydrolysis

This protocol is adapted from a patented industrial process.[1]

Materials:

  • Diethyl malonate (DEM)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Inert, low-boiling entrainer (e.g., an aliphatic or aromatic hydrocarbon)

Equipment:

  • Large, jacketed glass reactor with overhead stirrer, dropping funnel, condenser, and temperature probe.

  • Vacuum filter, filter press, or centrifuge.

  • Drying oven.

Procedure:

  • Charge the reactor with diethyl malonate. The molar ratio of diethyl malonate to potassium hydroxide should be between 3:1 and 5:1.

  • Prepare a solution of potassium hydroxide in ethanol.

  • With vigorous stirring, add the ethanolic potassium hydroxide solution to the diethyl malonate in the reactor over a period of 30 minutes to 4 hours. Maintain the reaction temperature at room temperature.

  • The product, potassium this compound, will precipitate as a crystalline solid, forming a suspension.

  • After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion.

  • (Optional) An inert, low-boiling entrainer can be added to facilitate the removal of ethanol.

  • Isolate the solid product by filtration using a vacuum filter, filter press, or centrifuge.

  • Wash the filter cake with a low-boiling solvent, such as an alcohol, to remove any adhering excess diethyl malonate.

  • Dry the purified potassium this compound under vacuum.

Expected Outcome: This process is designed to produce high-purity potassium this compound (with dipotassium malonate content ≤ 1% by weight) in high yields (≥ 90%).[1]

Visualizations

Synthesis_Pathway cluster_reagents cluster_workup DEM Diethyl Malonate MEM This compound (as Potassium Salt) DEM->MEM Selective Monohydrolysis Final_Product This compound MEM->Final_Product Protonation KOH KOH (1 eq) in Ethanol H2O H₂O Workup Acidic Workup Troubleshooting_Workflow start Problem Encountered During Scale-Up low_yield Low Yield? start->low_yield high_impurities High Impurities? low_yield->high_impurities No check_reaction_params Check Reaction Time, Temp & Stoichiometry low_yield->check_reaction_params Yes slow_filtration Slow Filtration? high_impurities->slow_filtration No check_base Verify Base Equivalents (Avoid Excess) high_impurities->check_base Yes optimize_crystallization Optimize Crystallization (Solvent, Temp) slow_filtration->optimize_crystallization Yes end Problem Resolved slow_filtration->end No check_reaction_params->end check_dem_excess Use Excess DEM? check_base->check_dem_excess implement_dem_excess Implement Excess DEM (e.g., 3-5 eq) check_dem_excess->implement_dem_excess No check_dem_excess->end Yes implement_dem_excess->end optimize_crystallization->end

References

Technical Support Center: Refining Purification Methods for Monoethyl Malonate Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification methods for monoethyl malonate and its salt forms.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound products.

Q1: My final this compound product is a salt (e.g., potassium this compound) and shows low purity. What are the likely impurities and how can I remove them?

A1: A primary impurity in the synthesis of potassium this compound via selective saponification of diethyl malonate is dipotassium malonate (DKM) .[1][2] The presence of DKM is often due to non-selective saponification.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Molar Ratio: Use an excess of diethyl malonate (DEM) relative to potassium hydroxide (KOH). A molar ratio of DEM to KOH of at least 1.5 is recommended to favor the formation of the mono-salt.[1][2]

    • Intensive Mixing: Ensure efficient mixing during the addition of KOH to the DEM solution. Poor mixing can lead to localized high concentrations of KOH, promoting the formation of DKM.[1][2]

  • Purification of the Salt:

    • Washing/Extraction: The solid potassium this compound can be washed with a low-boiling alcohol, such as ethanol, to remove adhering excess diethyl malonate.[1]

    • Filtration: Due to its crystalline nature, the potassium salt can be separated by filtration. Ensure the filtration is done efficiently to remove the mother liquor which may contain dissolved impurities.[3]

Q2: I have converted the potassium salt to the free acid (this compound), but the yield is low after purification. What are the potential causes and solutions?

A2: Low yield after converting the potassium salt to the free acid can arise from several factors during the workup and purification stages.

Troubleshooting Steps:

  • Incomplete Acidification: Ensure complete protonation of the carboxylate by maintaining a low pH (e.g., by using concentrated HCl) while keeping the temperature low (below 10°C) to prevent ester hydrolysis.[3]

  • Inefficient Extraction: this compound is soluble in organic solvents like ether.[4] Use multiple extractions (e.g., three portions of ether) to ensure complete removal of the product from the aqueous layer.[3]

  • Loss during Solvent Removal: When removing the extraction solvent (e.g., ether) by distillation, be cautious as this compound has a relatively low boiling point under vacuum.[3] It is advisable to first remove the bulk of the solvent at atmospheric pressure and then the remainder under reduced pressure at a moderate temperature (e.g., 50°C/1 mm).[3]

  • Distillation Issues: During vacuum distillation of the final product, ensure the vacuum is stable and the collection fraction temperature is accurate to avoid loss of product.

Q3: My purified this compound (free acid) appears contaminated with diethyl malonate. How can I remove this?

A3: Diethyl malonate is a common starting material and can be carried through the process if not completely removed.

Troubleshooting Steps:

  • Fractional Distillation: A carefully performed fractional vacuum distillation is an effective method to separate this compound from the higher-boiling diethyl malonate.[5] Monitor the boiling point and refractive index of the collected fractions to ensure separation.

  • Chromatography: While distillation is more common, column chromatography can also be used for separation if distillation proves ineffective.[6]

Q4: The reaction to produce this compound seems to have stalled or has a low conversion rate. What could be the issue?

A4: Low conversion in the saponification of diethyl malonate can be due to the quality of reagents or reaction conditions.

Troubleshooting Steps:

  • Reagent Quality: Ensure the potassium hydroxide used is of high purity (e.g., 85% minimum assay) and the ethanol is absolute or of low water content.[2][3] Water can affect the reaction.

  • Reaction Time and Temperature: After the addition of the base, continue stirring for a sufficient period (e.g., an additional hour) to ensure the reaction goes to completion.[1] The reaction is typically carried out at temperatures between 0°C and 30°C.[2]

Data Presentation: Purification Parameters

The following tables summarize key quantitative data for the purification of this compound and its potassium salt.

Table 1: Reaction Conditions and Purity of Potassium this compound (KEM)

ParameterValueOutcomeReference
Molar Ratio (DEM:KOH) >1.5DKM content < 1%[1]
2.1DKM content > 5% (with poor mixing)[1]
Mixing Speed 300 rpmDKM content 0.3%[2]
50 rpmDKM content > 5%[1]
Yield (KEM) 75-82%-[3]
~95% (with recycling)-[1]

Table 2: Physical Properties for Purification of this compound

PropertyValueSignificance in PurificationReference
Boiling Point 106.5 °C / 3 mmHgKey parameter for vacuum distillation.[7]
98-100 °C / 22 mmHgKey parameter for vacuum distillation.[3]
Density 1.119 g/mL at 25 °CUseful for phase separation during extraction.[7]
Solubility Soluble in ethanol and ether; limited in water.Dictates the choice of solvents for extraction and washing.[4]

Experimental Protocols

Protocol 1: Purification of Potassium this compound by Filtration and Washing

This protocol is adapted from the synthesis via selective saponification of diethyl malonate.[1][2]

  • Reaction: Prepare potassium this compound by adding an ethanolic solution of potassium hydroxide to an excess of diethyl malonate with vigorous stirring at 15-20°C.

  • Filtration: After the reaction is complete, filter the resulting suspension using a suction filter.

  • Washing: Wash the filter cake with ethanol to remove unreacted diethyl malonate and other soluble impurities.

  • Drying: Dry the purified potassium this compound in a vacuum oven.

Protocol 2: Conversion of Potassium this compound to this compound and Purification by Extraction and Distillation

This protocol is based on the procedure from Organic Syntheses.[3]

  • Acidification: Dissolve potassium ethyl malonate in water and cool the mixture to 5°C in an ice bath. Slowly add concentrated hydrochloric acid while maintaining the temperature below 10°C.

  • Filtration: Filter the mixture with suction to remove the precipitated potassium chloride. Wash the precipitate with ether.

  • Extraction: Separate the aqueous layer of the filtrate and extract it three times with ether.

  • Drying: Combine all the ether solutions and dry them over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the bulk of the ether by distillation at atmospheric pressure. Remove the remaining solvent under reduced pressure at a temperature not exceeding 50°C.

  • Vacuum Distillation: Purify the liquid residue of this compound by vacuum distillation, collecting the fraction at the appropriate boiling point (e.g., 98–100°/22 mm).[3]

Visualizations

Purification_Workflow cluster_0 Synthesis & Salt Purification cluster_1 Free Acid Purification start Diethyl Malonate + KOH (in Ethanol) reaction Selective Saponification start->reaction filtration Filtration reaction->filtration washing Washing with Ethanol filtration->washing kem Pure Potassium This compound washing->kem acidification Acidification (HCl) kem->acidification Proceed to Free Acid extraction Ether Extraction acidification->extraction drying Drying (MgSO4) extraction->drying solvent_removal Solvent Removal drying->solvent_removal distillation Vacuum Distillation solvent_removal->distillation mem Pure Monoethyl Malonate distillation->mem

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic start Start: Impure This compound Product q1 Is the product a salt (e.g., KEM)? start->q1 a1 Primary impurity is likely dipotassium malonate (DKM). q1->a1 Yes q2 Is the product the free acid? q1->q2 No s1 Solutions: - Optimize DEM:KOH ratio (>1.5) - Ensure intensive mixing - Wash salt with ethanol a1->s1 end Pure Product s1->end a2 Impurities can be unreacted diethyl malonate or residual salts. q2->a2 Yes s2 Solutions: - Fractional vacuum distillation - Efficient extraction - Column chromatography a2->s2 s2->end

Caption: Troubleshooting logic for this compound purification.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for Quantifying Monoethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the quantification of monoethyl malonate, a significant compound in various biochemical and pharmaceutical contexts.[1] We will delve into the performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data to aid in the selection of the most suitable method for your research needs.

At a Glance: Performance Comparison

The selection of an analytical technique for this compound quantification is a critical decision that impacts data quality, sensitivity, and throughput. The following table summarizes the key performance metrics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound and related compounds.

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS (with Derivatization)
Limit of Detection (LOD) 0.002–0.521 µg/mL[2]Low ng/mL to pg/mL[3]~4.8 fmol (approximately 0.6 pg)[4]
Limit of Quantification (LOQ) 0.007–1.737 µg/mL[2]Low ng/mL[3]TBD
Linearity (R²) >0.99[2]>0.995[5]>0.999[4]
Precision (%RSD) 0.4%–7.4%[2]<15%[3]Inter-assay: 4.4%, Intra-assay: 3.2%[4]
Accuracy (% Recovery) 85.7%–110.5%[2]85-115%[3]~96.0%[4]
Sample Throughput ModerateLower (due to derivatization)[3]Higher (amenable to automation)[3]
Matrix Effects Less proneLess proneMore prone to ion suppression/enhancement[3]
Compound Volatility Not a primary concernRequires derivatization for non-volatile compounds[3]No derivatization required for polar compounds[3]

Note: Some data presented is for malonic acid or diethyl malonate, which are structurally and chemically similar to this compound and serve as a reasonable proxy in the absence of direct comparative studies.

Experimental Workflows and Methodologies

A critical aspect of selecting an analytical technique is understanding the experimental workflow. The following diagram illustrates a general workflow for the quantification of this compound, highlighting the key differences between the methods.

Quantification of this compound Workflow General Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_lcmsms LC-MS/MS cluster_data Data Analysis Sample Biological or Pharmaceutical Sample Extraction Extraction of this compound Sample->Extraction Derivatization_GC Derivatization (e.g., Silylation) for GC-MS Extraction->Derivatization_GC Derivatization_LCMS Derivatization (Optional, for enhanced sensitivity) for LC-MS/MS Extraction->Derivatization_LCMS HPLC HPLC Separation Extraction->HPLC LC LC Separation Extraction->LC GC GC Separation Derivatization_GC->GC Derivatization_LCMS->LC UV_Detection UV Detection HPLC->UV_Detection Quantification Quantification against Calibration Curve UV_Detection->Quantification MS_Detection_GC Mass Spectrometry (MS) Detection GC->MS_Detection_GC MS_Detection_GC->Quantification MSMS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC->MSMS_Detection MSMS_Detection->Quantification

A generalized experimental workflow for the quantification of this compound.

Detailed Experimental Protocols

Below are detailed methodologies for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in samples with relatively high concentrations.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a 90:10 (v/v) ratio of aqueous to organic phase.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 210 nm.

  • Sample Preparation:

    • For liquid samples, dilute with the mobile phase to a concentration within the calibration range.

    • For solid samples, perform a solid-liquid extraction with a suitable solvent, followed by filtration and dilution.

  • Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase, bracketing the expected sample concentrations.

  • Quantification: Generate a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and is suitable for complex matrices, though it requires derivatization to increase the volatility of this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program: A temperature gradient is typically employed, for example, an initial temperature of 60°C held for 2 minutes, followed by a ramp to 280°C at 10°C/min, and a final hold for 5 minutes.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized this compound.

  • Sample Preparation (including derivatization):

    • Extract this compound from the sample matrix using a suitable organic solvent (e.g., ethyl acetate).

    • Dry the extract over anhydrous sodium sulfate.

    • Evaporate the solvent and reconstitute in a derivatization-compatible solvent.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat to form the trimethylsilyl (TMS) derivative.

  • Standard Preparation: Prepare calibration standards of this compound and derivatize them in the same manner as the samples. An internal standard (e.g., a deuterated analog) should be used.

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the standards. Calculate the concentration in the samples using this curve.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and specificity, making it ideal for trace-level quantification in complex biological matrices. Derivatization can be employed to further enhance sensitivity.

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 or HILIC column suitable for polar compounds.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization.

  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.6 mL/min.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for the underivatized acid, or positive ion mode for certain derivatives.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for this compound (or its derivative) and an internal standard are monitored.

  • Sample Preparation (with optional derivatization):

    • For direct analysis, perform a protein precipitation (for biological fluids) or a simple dilution.

    • For enhanced sensitivity, a derivatization step can be included. For example, derivatization with 3-nitrophenylhydrazine (3NPH) allows for sensitive detection in positive ion mode.[7] The derivatization protocol for malonic acid can be adapted, involving reaction with 3NPH in the presence of a coupling agent.

  • Standard Preparation: Prepare a set of calibration standards and an internal standard (ideally, a stable isotope-labeled version of this compound) in a matrix that mimics the samples.

  • Quantification: Construct a calibration curve based on the peak area ratios of the analyte to the internal standard versus the concentration of the standards.[4]

Conclusion

The choice of analytical technique for the quantification of this compound is contingent on the specific requirements of the study.

  • HPLC-UV is a cost-effective method suitable for routine analysis of samples with relatively high concentrations of this compound where high sensitivity is not a prerequisite.[2]

  • GC-MS provides excellent selectivity and is a robust technique, particularly for complex matrices. However, the mandatory derivatization step can increase sample preparation time and introduce variability.[3][5]

  • LC-MS/MS stands out for its superior sensitivity and specificity, making it the method of choice for trace-level quantification in complex biological and pharmaceutical samples.[3] While it can be more susceptible to matrix effects, the use of a stable isotope-labeled internal standard can mitigate this issue. The option for direct analysis without derivatization also allows for higher sample throughput.[3]

For researchers in drug development and clinical studies where high sensitivity and accuracy are paramount, LC-MS/MS is the recommended technique. For quality control in manufacturing processes where concentrations are higher, HPLC-UV may be sufficient. GC-MS remains a valuable tool, especially when dealing with complex sample matrices where its selectivity is advantageous.

References

A Comparative Guide to Purity Validation of Monoethyl Malonate: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. Monoethyl malonate, a key building block in the synthesis of numerous pharmaceuticals, requires accurate purity assessment to guarantee the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two prevalent analytical techniques for determining the purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We present detailed experimental protocols and comparative data to assist in selecting the most suitable method for your analytical needs.

Introduction to Purity Analysis of this compound

This compound (MEM) is susceptible to impurities stemming from its synthesis and storage. Common impurities include unreacted starting materials like diethyl malonate and malonic acid, as well as byproducts such as the potassium salt of ethyl malonate.[1][2] The presence of these impurities can significantly impact reaction yields, impurity profiles of subsequent steps, and the overall safety and efficacy of the final drug product. Therefore, a validated, sensitive, and specific analytical method is crucial for the quality control of this compound.

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the mass analysis of a mass spectrometer, providing high sensitivity and specificity for volatile and semi-volatile compounds.[3] HPLC, on the other hand, is a versatile separation technique that can be applied to a wider range of compounds, including those that are non-volatile or thermally labile. The choice between these two methods depends on various factors, including the nature of the impurities, the required sensitivity, and the available instrumentation.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a GC-MS method for the quantification of this compound and its potential impurities. Derivatization is often employed for polar analytes like this compound to improve their volatility and chromatographic behavior.

1. Sample Preparation (Derivatization with BSTFA):

  • Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial.

  • Add 500 µL of a suitable solvent (e.g., Dichloromethane).

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.[3]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

3. Data Analysis:

  • Identify the peaks of silylated this compound and impurities by their retention times and mass spectra.

  • Quantify the purity by calculating the area percentage of the this compound peak relative to the total peak area.

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes an HPLC method with UV detection for the purity assessment of this compound. This method has the advantage of not requiring derivatization.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B.

    • 5-20 min: 5% to 95% B.

    • 20-25 min: 95% B.

    • 25-26 min: 95% to 5% B.

    • 26-30 min: 5% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

3. Data Analysis:

  • Identify the peaks of this compound and impurities based on their retention times.

  • Determine the purity by calculating the area percentage of the this compound peak relative to the total peak area of all peaks.

Comparative Data

The following table summarizes hypothetical yet realistic data from the analysis of a batch of this compound using both GC-MS and HPLC methods.

ParameterGC-MS ResultHPLC Result
Purity of this compound (%) 99.5299.48
Diethyl Malonate (%) 0.250.28
Malonic Acid (%) 0.180.20
Unidentified Impurity 1 (%) 0.05 (at RT 8.2 min)0.04 (at RT 6.5 min)
Total Impurities (%) 0.480.52
Limit of Detection (LOD) ~0.005%~0.01%
Limit of Quantitation (LOQ) ~0.015%~0.03%

Method Comparison

FeatureGC-MSHPLC
Specificity Very High (Mass spectral data provides structural information)High (Based on retention time and UV spectrum)
Sensitivity Very High (Typically lower LOD and LOQ)High (Generally sufficient for purity analysis)
Sample Throughput Lower (Longer run times and sample preparation)Higher (Faster run times)
Compound Volatility Requires volatile or derivatized analytesSuitable for a wide range of volatilities
Instrumentation Cost HigherLower
Method Development Can be more complex due to derivatizationGenerally more straightforward
Robustness Good, but derivatization can introduce variabilityExcellent

Visualizing the Workflow and Comparison

To better illustrate the processes and the decision-making logic, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Add BSTFA & Heat dissolve->derivatize cool Cool to RT derivatize->cool inject Inject Sample cool->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect integrate Peak Integration detect->integrate identify Library Search & Spectral Interpretation integrate->identify quantify Purity Calculation (% Area) identify->quantify report Generate Report quantify->report

Caption: Experimental workflow for GC-MS analysis of this compound.

Method_Comparison cluster_attributes Analytical Requirements cluster_methods Recommended Method req1 High Specificity Needed? gcms GC-MS req1->gcms Yes hplc HPLC req1->hplc No req2 Trace Impurity Analysis? req2->gcms Yes req2->hplc No req3 High Throughput Needed? req3->gcms No req3->hplc Yes req4 Thermally Labile Impurities? req4->gcms No req4->hplc Yes

Caption: Decision logic for selecting an analytical method.

Conclusion

Both GC-MS and HPLC are powerful and reliable techniques for the purity validation of this compound. GC-MS offers superior specificity and sensitivity, making it ideal for identifying and quantifying trace-level impurities, especially when structural elucidation is required. However, the requirement for derivatization can add complexity and time to the analytical workflow.

HPLC provides a robust and high-throughput alternative that is well-suited for routine quality control. While its sensitivity and specificity may be slightly lower than GC-MS, it is often more than adequate for most purity assessments and avoids the potential complications of derivatization.

The choice between GC-MS and HPLC should be guided by the specific requirements of the analysis. For in-depth impurity profiling and investigations, GC-MS is the preferred method. For routine quality control where speed and robustness are paramount, HPLC is an excellent choice. This guide provides the foundational information to make an informed decision and to implement a suitable analytical method for ensuring the quality of this compound in research and drug development.

References

A Comparative Guide to Catalysts for Monoethyl Malonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of monoethyl malonate, a crucial building block in the production of pharmaceuticals and other fine chemicals, can be achieved through various catalytic routes. The choice of catalyst is a critical parameter influencing reaction efficiency, selectivity, and overall process sustainability. This guide provides an objective comparison of common catalytic strategies for this compound synthesis, supported by experimental data and detailed protocols to inform methodology selection and optimization.

Performance Comparison of Catalytic Systems

The selection of an appropriate catalyst is paramount for the successful and efficient synthesis of this compound. This section offers a quantitative comparison of three primary catalytic approaches: traditional homogeneous catalysis via selective saponification, heterogeneous catalysis using a solid acid, and enzymatic catalysis. The data presented below summarizes key performance indicators for each method, enabling a direct comparison of their efficacy.

Catalyst SystemStarting MaterialCatalystKey Reaction ConditionsYield (%)SelectivityKey AdvantagesKey Disadvantages
Homogeneous Catalysis Diethyl MalonatePotassium Hydroxide (KOH)0.8–1.2 equiv. aq. KOH, THF or Acetonitrile co-solvent, 0°C~82 (large scale)[1]High for monoesterHigh yield, well-established methodDifficult catalyst separation, potential for over-hydrolysis to dicarboxylic acid
Heterogeneous Catalysis Malonic AcidBoric AcidStoichiometric ethanol in acetonitrile, 60°C, 24h50-80[2][3]Good for monoesterEasy catalyst recovery and reuse, milder conditions than strong mineral acidsLonger reaction times, may require optimization for high yields
Enzymatic Catalysis Diethyl Malonate derivativeImmobilized Lipase B from Candida antarctica (Novozym 435)Phosphate buffer, co-solvent (e.g., acetone)Not reported for simple this compound, but high for derivativesHigh enantioselectivity for chiral derivativesMild reaction conditions, high selectivity (including enantioselectivity)Higher catalyst cost, potentially slower reaction rates

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of published research. Below are protocols for the key reactions involving the synthesis of this compound.

Selective Saponification of Diethyl Malonate using Potassium Hydroxide (Homogeneous Catalysis)

This method relies on the controlled hydrolysis of one of the two ester groups of diethyl malonate.

Materials:

  • Diethyl malonate

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF) or Acetonitrile

  • Water

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve diethyl malonate in a mixture of THF (or acetonitrile) and water.

  • Cool the reaction mixture to 0°C in an ice-water bath.

  • Slowly add 0.8 to 1.2 equivalents of an aqueous solution of potassium hydroxide (KOH) dropwise while maintaining the temperature at 0°C and stirring vigorously.[4][5]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3.

  • Extract the product with an organic solvent such as diethyl ether.

  • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation under reduced pressure.

Monoesterification of Malonic Acid using Boric Acid (Heterogeneous Catalysis)

This procedure utilizes a solid acid catalyst for the direct esterification of malonic acid with ethanol.

Materials:

  • Malonic acid

  • Ethanol

  • Boric acid

  • Acetonitrile

  • Saturated sodium bicarbonate solution (for workup)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure A (Excess Alcohol):

  • Dissolve malonic acid in an excess of ethanol.

  • Add a catalytic amount of boric acid (e.g., 5 mol%).

  • Stir the mixture at a moderately elevated temperature (e.g., 60°C) for 24 hours.[2][3]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate to yield the product.

Procedure B (Stoichiometric Alcohol):

  • Suspend malonic acid and a stoichiometric amount of ethanol in acetonitrile.

  • Add boric acid (e.g., 5 mol%).

  • Stir the mixture at 60°C for 24 hours.[2][3]

  • Follow the workup procedure described in Procedure A.

Enzymatic Hydrolysis of a Diethyl Malonate Derivative using Novozym 435

This protocol is for a related substrate but illustrates the general principles for the enzymatic synthesis of this compound.

Materials:

  • Prochiral diethyl malonate derivative

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Co-solvent (e.g., acetone)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the diethyl malonate derivative in a minimal amount of a co-solvent like acetone.

  • Add this solution to a phosphate buffer containing the immobilized lipase (e.g., 20 mg of Novozym 435).

  • Stir the mixture continuously at a controlled temperature (e.g., room temperature to 60°C) for 24 hours.

  • After the reaction, adjust the pH to 2.0 with 1 M HCl.

  • Extract the mixture with ethyl acetate.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and analyze the product.

Visualizing the Process

To better understand the experimental design and the factors influencing the choice of catalyst, the following diagrams have been generated.

Experimental_Workflow General Experimental Workflow for Catalyst Comparison cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactant_Preparation Prepare Reactants (Malonic Acid or Diethyl Malonate, Ethanol) Catalyst_Selection Select Catalyst (KOH, Boric Acid, Lipase) Reaction_Setup Set up Reaction (Solvent, Temperature, Time) Catalyst_Selection->Reaction_Setup Monitoring Monitor Progress (TLC, GC, HPLC) Reaction_Setup->Monitoring Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Purification Purification (Distillation, Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization Performance_Evaluation Evaluate Performance (Yield, Selectivity, Conversion) Characterization->Performance_Evaluation

Caption: General experimental workflow for comparing catalysts in this compound synthesis.

Catalyst_Selection_Factors Factors Influencing Catalyst Selection Choice_of_Catalyst Optimal Catalyst for this compound Synthesis Yield Desired Yield Yield->Choice_of_Catalyst Selectivity Required Selectivity (Monoester vs. Diester) Selectivity->Choice_of_Catalyst Cost Catalyst & Process Cost Cost->Choice_of_Catalyst Sustainability Environmental Impact (Green Chemistry) Sustainability->Choice_of_Catalyst Scalability Industrial Scalability Scalability->Choice_of_Catalyst Downstream_Processing Ease of Purification Downstream_Processing->Choice_of_Catalyst

Caption: Key factors guiding the selection of a catalyst for this compound synthesis.

References

A Comparative Guide to Monoethyl Malonate and Meldrum's Acid in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between monoethyl malonate and Meldrum's acid as a synthetic building block is a critical decision that can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of their performance in key chemical transformations, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic applications.

At a Glance: Key Physicochemical and Reactivity Differences

This compound and Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) are both valuable C3 synthons, primarily utilized for their reactive methylene group situated between two carbonyl functionalities. However, their structural differences give rise to distinct chemical properties, most notably their acidity and thermal stability, which in turn dictate their reactivity and handling requirements.

Meldrum's acid exhibits significantly higher acidity at the C5 methylene position (pKa ≈ 4.97) compared to the α-protons of this compound (pKa of the methylene protons is comparable to diethyl malonate, ≈ 13).[1][2][3] This heightened acidity allows for deprotonation under much milder basic conditions, often obviating the need for strong bases like sodium ethoxide that are typically required for malonic esters.[4] Conversely, Meldrum's acid is thermally labile and can decompose upon heating to generate highly reactive ketene intermediates, a property that can be either advantageous or detrimental depending on the desired transformation.[5]

PropertyThis compoundMeldrum's Acid
Molecular Formula C₅H₈O₄C₆H₈O₄
Molecular Weight 132.11 g/mol 144.13 g/mol
pKa (Methylene H) ~13 (estimated)~4.97
pKa (Carboxylic Acid H) ~3.55N/A
Form LiquidCrystalline Solid
Thermal Stability Relatively StableDecomposes upon heating

Performance in Key Synthetic Transformations

The differing properties of this compound and Meldrum's acid translate to distinct advantages and disadvantages in common synthetic reactions such as Knoevenagel condensations and alkylations.

Knoevenagel Condensation

The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration, is a cornerstone of carbon-carbon bond formation. In this arena, Meldrum's acid often demonstrates superior performance in terms of reaction rate and yield, largely attributable to the high acidity of its methylene protons.

In the synthesis of coumarin-3-carboxylic acid from salicylaldehyde, substituting diethyl malonate (a close analog of this compound) with Meldrum's acid allowed the reaction to be completed in just 30 minutes at 90°C in water, a significant improvement over the 2 hours of reflux required with the malonic ester.[1] Studies on the synthesis of various coumarin derivatives have consistently highlighted that reactions involving Meldrum's acid often proceed with higher yields and in shorter reaction times compared to those using diethyl malonate.[6][7][8]

Experimental Protocol: Knoevenagel Condensation for Coumarin Synthesis

A representative protocol for the synthesis of coumarin-3-carboxylic acid using Meldrum's acid involves the following steps:

  • Salicylaldehyde and Meldrum's acid are mixed in water.

  • The mixture is heated, often without the need for a strong base as a catalyst.

  • The product precipitates from the reaction mixture and can be isolated by simple filtration.

This streamlined, often catalyst-free, procedure in an environmentally benign solvent like water underscores a significant advantage of using Meldrum's acid in Knoevenagel condensations.[6]

Knoevenagel_Condensation cluster_Meldrums_Acid Meldrum's Acid Pathway cluster_Monoethyl_Malonate This compound Pathway MA Meldrum's Acid MA_Product Knoevenagel Adduct (High Yield, Short Time) MA->MA_Product Mild Base or Catalyst-Free Aldehyde1 Aldehyde/Ketone Aldehyde1->MA_Product MEM This compound MEM_Product Knoevenagel Adduct MEM->MEM_Product Strong Base (e.g., NaOEt) Aldehyde2 Aldehyde/Ketone Aldehyde2->MEM_Product

Alkylation Reactions

The alkylation of the α-carbon is another fundamental application for both reagents. While direct comparative studies with quantitative yields under identical conditions are scarce, the principles of reactivity suggest different considerations for each.

The high acidity of Meldrum's acid allows for the use of weaker bases for deprotonation, which can be advantageous in the presence of base-sensitive functional groups. However, the resulting alkylated Meldrum's acid derivatives can be susceptible to ring-opening reactions.[9]

This compound, requiring a stronger base for deprotonation, follows the well-established malonic ester synthesis pathway.[10] This typically involves reaction with a base like sodium ethoxide to form the enolate, followed by nucleophilic attack on an alkyl halide. A potential complication is dialkylation, which can be controlled by careful stoichiometry.[11]

Experimental Protocol: Alkylation of Malonates

A general procedure for the mono-alkylation of a malonic ester like diethyl malonate (analogous to this compound) involves:

  • Preparation of sodium ethoxide by dissolving sodium metal in absolute ethanol.

  • Dropwise addition of the malonic ester to the ethoxide solution to form the enolate.

  • Addition of the alkyl halide, followed by heating to reflux.

  • Work-up involves removal of the solvent, addition of water, and extraction with an organic solvent.[12]

Alkylation_Workflow Start Start: This compound or Meldrum's Acid Deprotonation Deprotonation (Base Selection is Key) Start->Deprotonation Enolate Enolate Formation Deprotonation->Enolate Alkylation Alkylation (SN2 with Alkyl Halide) Enolate->Alkylation Product Alkylated Product Alkylation->Product Decarboxylation Hydrolysis & Decarboxylation Product->Decarboxylation Final_Product Substituted Acetic Acid Decarboxylation->Final_Product

Decarboxylation and Subsequent Transformations

A key step in the malonic ester synthesis is the hydrolysis of the ester groups followed by decarboxylation to yield a substituted carboxylic acid.[3] For derivatives of this compound, this typically requires heating with aqueous acid.[10]

Derivatives of Meldrum's acid can also be converted to carboxylic acids. The ring can be opened, and the resulting dicarboxylic acid can be decarboxylated, often under milder conditions than those required for malonic esters. For instance, heating a Meldrum's acid derivative in a mixture of formic acid and a secondary or tertiary amine can lead to ring opening and decarboxylation.[13] Furthermore, the thermal decomposition of acylated Meldrum's acid derivatives in the presence of an alcohol can directly yield β-keto esters.[8]

Synthesis of Barbiturates and Other Heterocycles

Both this compound and Meldrum's acid are precursors for the synthesis of various heterocyclic compounds. In the synthesis of barbiturates, which are derivatives of barbituric acid, a disubstituted malonic ester is typically condensed with urea.[14][15] While diethyl malonate is commonly cited, this compound can be used to generate the necessary substituted malonic ester intermediate.

Meldrum's acid and its derivatives are also versatile reagents for synthesizing heterocycles.[4] The ability to generate ketene intermediates upon pyrolysis opens up unique pathways for cycloaddition and acylation reactions.[5]

Reagent_Selection_Logic Start Synthetic Goal High_Acidity High Acidity Required? (Mild Base Conditions) Start->High_Acidity Thermal_Stability Thermal Stability Needed? High_Acidity->Thermal_Stability No Meldrums_Acid Choose Meldrum's Acid High_Acidity->Meldrums_Acid Yes Thermal_Stability->Meldrums_Acid No (Ketene formation desired) Monoethyl_Malonate Choose this compound Thermal_Stability->Monoethyl_Malonate Yes

Conclusion

The choice between this compound and Meldrum's acid is dictated by the specific requirements of the chemical transformation.

Meldrum's acid is the superior choice when:

  • High acidity is required to facilitate reactions under mild basic or even neutral conditions.

  • Rapid reaction rates and high yields are paramount, particularly in Knoevenagel-type condensations.

  • The generation of a ketene intermediate via pyrolysis is a desired step in the synthetic route.

This compound is a more suitable option when:

  • Thermal stability is a concern, and the reaction requires elevated temperatures without the risk of decomposition.

  • The well-established and predictable reactivity of a classical malonic ester is preferred.

  • The synthesis involves conditions where the cyclic structure of Meldrum's acid might be prone to undesired side reactions.

By carefully considering these factors and the supporting experimental data, researchers can make an informed decision to optimize their synthetic strategies and achieve their desired molecular targets with greater efficiency.

References

Characterization of Monoethyl Malonate Derivatives: A Comparative Guide to NMR and IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of monoethyl malonate and its derivatives using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Understanding the distinct spectral characteristics of these compounds is crucial for reaction monitoring, structural elucidation, and quality control in synthetic and medicinal chemistry. Due to a greater availability of systematic spectral data for diethyl malonate derivatives, this guide will use them as a comparative analogue to this compound, highlighting the key spectral correlations and expected variations.

Spectroscopic Data Comparison

The following tables summarize the characteristic ¹H NMR, ¹³C NMR, and IR spectral data for this compound and a selection of its α-substituted analogues (represented by their diethyl esters). These derivatives showcase how substitution at the α-carbon influences the spectral properties.

¹H NMR Spectral Data

The ¹H NMR spectra of this compound derivatives are characterized by signals from the ethyl ester group and the protons on the malonate backbone. Substitution at the α-carbon significantly impacts the chemical shift and multiplicity of the α-proton.

Compound NameStructureα-H Chemical Shift (δ, ppm)-OCH₂- (ester) Chemical Shift (δ, ppm)-CH₃ (ester) Chemical Shift (δ, ppm)Other Characteristic Peaks (δ, ppm)
This compound HOOC-CH₂-COOCH₂CH₃3.28 (s, 2H)[1]4.17 (q, 2H)[1]1.25 (t, 3H)[1]~11-12 (br s, 1H, COOH)
Diethyl Malonate (Analogue)CH₃CH₂OOC-CH₂-COOCH₂CH₃3.36 (s, 2H)4.19 (q, 4H)1.28 (t, 6H)
Diethyl Methylmalonate (Analogue)CH₃CH₂OOC-CH(CH₃)-COOCH₂CH₃3.23 (q, 1H)4.17 (q, 4H)1.25 (t, 6H)1.15 (d, 3H, α-CH₃)
Diethyl Ethylmalonate (Analogue)CH₃CH₂OOC-CH(CH₂CH₃)-COOCH₂CH₃3.12 (t, 1H)4.15 (q, 4H)1.23 (t, 6H)1.95 (quint, 2H, α-CH₂CH₃), 0.89 (t, 3H, α-CH₂CH₃)
¹³C NMR Spectral Data

The ¹³C NMR spectra provide valuable information about the carbon framework of the this compound derivatives. The chemical shifts of the carbonyl carbons and the α-carbon are particularly diagnostic.

Compound NameStructureC=O (ester) Chemical Shift (δ, ppm)C=O (acid) Chemical Shift (δ, ppm)α-C Chemical Shift (δ, ppm)-OCH₂- (ester) Chemical Shift (δ, ppm)-CH₃ (ester) Chemical Shift (δ, ppm)Other Characteristic Peaks (δ, ppm)
This compound HOOC-CH₂-COOCH₂CH₃~170~175~41~61~14
Diethyl Malonate (Analogue)CH₃CH₂OOC-CH₂-COOCH₂CH₃167.1-41.561.414.1
Diethyl Methylmalonate (Analogue)CH₃CH₂OOC-CH(CH₃)-COOCH₂CH₃169.8-49.261.314.016.5 (α-CH₃)
Diethyl Ethylmalonate (Analogue)CH₃CH₂OOC-CH(CH₂CH₃)-COOCH₂CH₃169.5-56.861.213.924.5 (α-CH₂), 12.0 (α-CH₂CH₃)
IR Spectral Data

The IR spectra of this compound and its derivatives are dominated by strong absorption bands from the carbonyl groups. The presence of both a carboxylic acid and an ester in this compound leads to two distinct C=O stretching frequencies.

Compound NameStructureC=O (ester) Stretch (cm⁻¹)C=O (acid) Stretch (cm⁻¹)O-H (acid) Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
This compound HOOC-CH₂-COOCH₂CH₃~1735~17102500-3300 (broad)~1200-1300
Diethyl Malonate (Analogue)CH₃CH₂OOC-CH₂-COOCH₂CH₃~1734, 1752--~1150-1250
Diethyl Methylmalonate (Analogue)CH₃CH₂OOC-CH(CH₃)-COOCH₂CH₃~1730--~1150-1250
Diethyl Ethylmalonate (Analogue)CH₃CH₂OOC-CH(CH₂CH₃)-COOCH₂CH₃~1728--~1150-1250

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound derivatives are provided below.

General Synthesis of α-Substituted this compound Derivatives

A common method for synthesizing α-substituted this compound derivatives involves the alkylation of a malonic ester enolate.

1. Enolate Formation:

  • Sodium metal is dissolved in absolute ethanol under an inert atmosphere to prepare sodium ethoxide.

  • Diethyl malonate is added dropwise to the cooled sodium ethoxide solution to form the sodium salt of the diethyl malonate enolate.

2. Alkylation:

  • The desired alkyl halide is added to the enolate solution.

  • The reaction mixture is heated to reflux, and the progress is monitored by thin-layer chromatography (TLC).

3. Work-up:

  • After the reaction is complete, ethanol is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., diethyl ether).

  • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

4. Selective Saponification:

  • The resulting diethyl ester is then selectively saponified using one equivalent of a base (e.g., potassium hydroxide in ethanol) to yield the this compound derivative.

5. Purification:

  • The crude product is purified by an appropriate method, such as acidification followed by extraction and distillation or chromatography, to yield the pure α-substituted this compound.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified this compound derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • For ¹H NMR, a standard pulse sequence is used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) or the residual solvent peak.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used. Chemical shifts are reported in ppm relative to TMS or the solvent peak.

IR Spectroscopy
  • Sample Preparation: A thin film of the liquid sample is placed between two sodium chloride or potassium bromide plates. For solid samples, a KBr pellet is prepared by grinding the sample with KBr powder and pressing it into a disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples.

  • Instrumentation: IR spectra are recorded on a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically scanned from 4000 to 400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Workflow for Characterization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a this compound derivative.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start This compound enolate Enolate Formation start->enolate alkylation Alkylation with R-X enolate->alkylation workup Work-up & Purification alkylation->workup product Substituted Monoethyl Malonate Derivative workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ir->data_analysis

Caption: Workflow for synthesis and characterization.

References

comparative analysis of different synthetic routes to monoethyl malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Monoethyl malonate, a valuable reagent in organic synthesis, serves as a crucial building block for a variety of pharmaceuticals and other complex molecules. Its synthesis can be approached through several distinct routes, each presenting unique advantages and disadvantages in terms of yield, purity, cost, and environmental impact. This guide provides an objective comparison of the most common synthetic methodologies for this compound, supported by experimental data to aid researchers in selecting the most suitable route for their specific needs.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is primarily achieved through three main strategies: the selective hydrolysis of diethyl malonate, the direct esterification of malonic acid, and the enzymatic hydrolysis of diethyl malonate. The following table summarizes the key quantitative data for each of these routes.

Synthetic Route Starting Material(s) Key Reagents Reaction Time Temperature (°C) Yield (%) Purity Key Advantages Key Disadvantages
Selective Hydrolysis (One-Step) Diethyl malonateKOH, EthanolOvernightRoom Temp. -> Reflux92%HighHigh yield, readily available starting materialRequires careful control to prevent di-hydrolysis
Selective Hydrolysis (Two-Step) Diethyl malonate1. KOH, Ethanol2. HCl1. Overnight2. 40 min1. Room Temp. -> Reflux2. 01. 75-82% (salt)2. 99% (acid)Very HighIsolation of stable intermediate, high final purityLonger overall process, additional reagents
Direct Esterification Malonic acid, EthanolPyridine, Methanesulfonyl chloride1 hour048%Not specifiedOne-step from malonic acidModerate yield, use of noxious reagents
Enzymatic Hydrolysis Diethyl malonateLipase (e.g., Alip2)Not specifiedRoom Temp.Complete conversionHighMild conditions, high selectivity, environmentally friendlyEnzyme cost and stability can be a factor

Experimental Protocols

Selective Hydrolysis of Diethyl Malonate (One-Step)

This method relies on the careful saponification of one of the two ester groups of diethyl malonate.

Procedure: To a solution of diethyl malonate (100 g, 0.625 mol) in anhydrous ethanol (400 ml) in a 2-liter round-bottom flask equipped with a magnetic stirrer, a solution of potassium hydroxide (35 g, 0.624 mol) in anhydrous ethanol (400 ml) is added dropwise at room temperature. The reaction mixture is stirred overnight. Subsequently, the mixture is heated to reflux and then allowed to cool slowly to room temperature. The precipitated product, potassium ethyl malonate, is collected by vacuum filtration. The filtrate can be concentrated to obtain a second crop of crystals. The combined product is then acidified to yield this compound. For the one-step synthesis yielding the potassium salt, a total yield of 97.7 g (92%) has been reported.[1]

Selective Hydrolysis of Diethyl Malonate (Two-Step)

This variation involves the isolation of the potassium salt of this compound before acidification.

Step 1: Synthesis of Potassium Ethyl Malonate A 2-liter three-necked flask is charged with diethyl malonate (100 g, 0.625 mole) and absolute ethanol (400 ml). A solution of potassium hydroxide (35 g) in absolute ethanol (400 ml) is added dropwise with stirring over one hour at room temperature. The mixture is stirred for an additional two hours and then left to stand overnight. The mixture is heated to boiling and filtered hot. The filtrate is cooled in an ice bath to complete the precipitation of potassium ethyl malonate. The salt is collected by filtration, washed with ether, and dried. The reported yield is 80–87 g (75–82%).

Step 2: Acidification to this compound Potassium ethyl malonate (25.0 g, 0.15 mol) is suspended in water (15.6 ml) and cooled in an ice bath. Concentrated hydrochloric acid (12.5 ml) is added dropwise over 30 minutes. The mixture is stirred for an additional 10 minutes. The precipitate is filtered and washed with ether. The aqueous phase of the filtrate is extracted with ether. The combined ethereal solutions are dried and evaporated to afford this compound as an oil. The reported yield is 19.2 g (99%).[2]

Direct Esterification of Malonic Acid

This route involves the direct reaction of malonic acid with ethanol in the presence of an activating agent.

Procedure: To a solution of malonic acid (5.2 g, 50 mmol) in tetrahydrofuran (40 ml), pyridine (9.1 g, 115 mmol) and ethanol (5.9 ml, 102 mmol) are added and stirred, followed by cooling to 0°C. To this mixture, methanesulfonyl chloride (6.59 g, 57.5 mmol) is added over 20 minutes and stirred for one hour. Methylene chloride (30 ml) and water (10 ml) are then added, and the pH of the mixture is adjusted to 10-11 with a 30% aqueous solution of sodium hydroxide. The aqueous layer is separated and washed with methylene chloride. The aqueous layer is then acidified with concentrated hydrochloric acid to a pH of 1 and extracted with ethyl acetate. The combined organic layers are dried and concentrated to give this compound. A yield of 48% has been reported for this method.[3]

Enzymatic Hydrolysis of Diethyl Malonate

This method utilizes the high selectivity of enzymes to hydrolyze only one of the ester groups.

Procedure: While a detailed protocol for the synthesis of unsubstituted this compound is not extensively documented in the provided results, studies on similar substrates provide a general approach. A lipase, such as one from Blastobotrys raffinosifermentans (Alip2), can be used. In a typical procedure, diethyl malonate would be incubated with the lipase in a buffered aqueous solution, potentially with a co-solvent to improve substrate solubility. The reaction is carried out at room temperature with stirring. One study reported that diethyl malonate was completely hydrolyzed to its corresponding monoester at room temperature using the Alip2 lipase.[1] The product would then be extracted from the reaction mixture after acidification.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow for each of the described synthetic routes.

selective_hydrolysis cluster_0 One-Step Selective Hydrolysis Diethyl Malonate Diethyl Malonate Reaction Mixture Reaction Mixture Diethyl Malonate->Reaction Mixture KOH, Ethanol Potassium Ethyl Malonate Potassium Ethyl Malonate Reaction Mixture->Potassium Ethyl Malonate Stirring, Reflux, Cooling This compound This compound Potassium Ethyl Malonate->this compound Acidification

Caption: One-Step Selective Hydrolysis Workflow.

two_step_hydrolysis cluster_1 Two-Step Selective Hydrolysis Diethyl Malonate Diethyl Malonate Reaction Step 1 Reaction Step 1 Diethyl Malonate->Reaction Step 1 KOH, Ethanol Isolate Potassium Ethyl Malonate Isolate Potassium Ethyl Malonate Reaction Step 1->Isolate Potassium Ethyl Malonate Filtration Reaction Step 2 Reaction Step 2 Isolate Potassium Ethyl Malonate->Reaction Step 2 HCl This compound This compound Reaction Step 2->this compound Extraction

Caption: Two-Step Selective Hydrolysis Workflow.

direct_esterification cluster_2 Direct Esterification Malonic Acid Malonic Acid Reaction Reaction Malonic Acid->Reaction Ethanol, Pyridine, Methanesulfonyl Chloride Workup Workup Reaction->Workup pH adjustment Ethanol Ethanol Ethanol->Reaction This compound This compound Workup->this compound Extraction enzymatic_hydrolysis cluster_3 Enzymatic Hydrolysis Diethyl Malonate Diethyl Malonate Enzymatic Reaction Enzymatic Reaction Diethyl Malonate->Enzymatic Reaction Lipase, Buffer Product Mixture Product Mixture Enzymatic Reaction->Product Mixture Incubation This compound This compound Product Mixture->this compound Acidification, Extraction

References

A Comparative Guide to the Cross-Reactivity of Monoethyl Malonate with Various Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential cross-reactivity of monoethyl malonate (MEM) with various functional groups. Understanding these interactions is critical in drug development and immunological studies, where MEM can act as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule such as a protein. This guide synthesizes information on conjugation chemistries and immunological cross-reactivity to provide a framework for predicting and understanding these interactions. While direct, comprehensive experimental data on the cross-reactivity of MEM with a wide array of functional groups is not extensively available in published literature, this guide leverages established principles of bioconjugation and immunochemistry to provide a robust predictive analysis.

Introduction to this compound and Cross-Reactivity

This compound (MEM) is a small organic molecule with the linear formula HOOCCH₂COOC₂H₅.[1] It contains both a carboxylic acid and an ester functional group. In the context of immunology, small molecules like MEM are not immunogenic on their own. However, when covalently coupled to a larger carrier protein, they can become immunogenic, leading to the production of antibodies that can recognize the hapten.

Cross-reactivity in this context refers to the ability of these antibodies to bind to molecules other than the original hapten-carrier conjugate. This can occur if other molecules share structural similarities with the hapten, leading to potential off-target effects or inaccuracies in immunoassays. This guide focuses on the chemical reactions that can lead to the formation of MEM conjugates with different functional groups present on proteins or other biomolecules, which is the basis for potential immunological cross-reactivity.

Data Presentation: Predicted Reactivity of Activated this compound

For MEM to react with functional groups on proteins, its carboxylic acid group must first be activated. A common method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][3][4] This reaction forms a semi-stable NHS ester of MEM (MEM-NHS), which is then reactive towards nucleophilic functional groups.

The following table summarizes the predicted reactivity of MEM-NHS with common functional groups found in biomolecules. The reactivity is categorized based on general principles of organic and bioconjugation chemistry.

Functional GroupPresent in Amino Acid(s)General Reactivity with MEM-NHSResulting LinkageKey Considerations
Primary Amine (-NH₂) Lysine, N-terminusHigh Stable Amide BondThis is the most common target for EDC/NHS chemistry. The reaction is efficient at physiological pH (7-8).
Sulfhydryl (-SH) CysteineModerate to High Stable Thioether Bond (with maleimide activation) or less stable thioester (direct reaction)While MEM-NHS can react with thiols, specific maleimide activation of the carrier or hapten is more efficient and selective for sulfhydryl groups.[5] Direct reaction with NHS esters can occur but is less common than with amines.
Phenolic Hydroxyl (-OH) TyrosineLow Unstable Ester BondReactivity is generally low and requires specific conditions (e.g., high pH) to deprotonate the hydroxyl group. The resulting ester linkage is prone to hydrolysis.
Aliphatic Hydroxyl (-OH) Serine, ThreonineVery Low Unstable Ester BondSignificantly less reactive than phenolic hydroxyls and generally not a target for conjugation under physiological conditions.
Imidazole HistidineLow Unstable Acyl-imidazole intermediateCan react at higher pH, but the resulting bond is unstable and can act as an acyl transfer agent.
Guanidinium ArginineNegligible -The guanidinium group is a very weak nucleophile and does not react with NHS esters under normal bioconjugation conditions.
Indole TryptophanNegligible -The indole ring is not nucleophilic enough to react with NHS esters.

Experimental Protocols

Detailed methodologies are crucial for reproducible cross-reactivity studies. Below are protocols for key experiments in assessing the conjugation and potential cross-reactivity of MEM.

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the formation of the amine-reactive MEM-NHS ester.

Materials:

  • This compound (MEM)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Procedure:

  • Dissolve MEM in Activation Buffer to a final concentration of 10-100 mM.

  • Add a 1.5 to 2-fold molar excess of both EDC and NHS (or Sulfo-NHS) to the MEM solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature to allow for the formation of the MEM-NHS ester.

  • The activated MEM-NHS is now ready for immediate use in conjugation reactions. For best results, the pH of the reaction mixture should be raised to 7.2-7.5 by adding the activated hapten to a protein solution in a suitable reaction buffer like PBS.[3]

Protocol 2: Conjugation of Activated MEM to a Carrier Protein

This protocol details the coupling of MEM-NHS to a carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).

Materials:

  • Activated MEM-NHS solution (from Protocol 1)

  • Carrier protein (e.g., BSA, KLH) dissolved in Reaction Buffer (PBS, pH 7.2-7.5) at a concentration of 5-10 mg/mL.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Desalting column or dialysis cassette (10 kDa MWCO).

Procedure:

  • Slowly add the activated MEM-NHS solution to the carrier protein solution. The molar ratio of hapten to protein can be varied to achieve different conjugation densities, typically ranging from 10:1 to 50:1.

  • Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to react with any unreacted MEM-NHS. Incubate for 15-30 minutes.

  • Remove excess, unreacted hapten and byproducts by passing the conjugate solution through a desalting column or by dialysis against PBS.

  • The concentration of the resulting MEM-protein conjugate can be determined using a standard protein assay (e.g., BCA assay). The hapten-to-protein ratio can be estimated using MALDI-TOF mass spectrometry.

Protocol 3: Competitive ELISA for Cross-Reactivity Assessment

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the cross-reactivity of anti-MEM antibodies with other structurally similar compounds.

Materials:

  • MEM-protein conjugate (for coating)

  • Anti-MEM polyclonal or monoclonal antibodies

  • Test compounds (potential cross-reactants)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)

  • ELISA plates, plate reader, and appropriate buffers and substrates.

Procedure:

  • Coat the wells of an ELISA plate with the MEM-protein conjugate at an optimal concentration (e.g., 1-5 µg/mL) in a coating buffer and incubate overnight at 4°C.

  • Wash the plate and block non-specific binding sites with a suitable blocking buffer.

  • Prepare a series of dilutions of the test compounds and a standard curve of free MEM.

  • In a separate plate or tube, pre-incubate a fixed, limiting concentration of the anti-MEM primary antibody with the different concentrations of the test compounds or the MEM standard.

  • Transfer the antibody-inhibitor mixtures to the coated and blocked ELISA plate and incubate.

  • Wash the plate to remove unbound antibodies.

  • Add the enzyme-conjugated secondary antibody and incubate.

  • Wash the plate and add the substrate. Stop the reaction and measure the absorbance at the appropriate wavelength.

  • The percentage of cross-reactivity can be calculated using the following formula: % Cross-Reactivity = (Concentration of MEM at 50% inhibition / Concentration of test compound at 50% inhibition) x 100.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the conjugation of this compound and the workflow for assessing cross-reactivity.

MEM_Activation_and_Conjugation cluster_activation Activation of MEM cluster_conjugation Conjugation to Protein MEM This compound (MEM) (HOOC-CH₂-COOEt) MEM_NHS MEM-NHS Ester (Amine-Reactive) MEM->MEM_NHS + EDC, NHS EDC EDC NHS NHS Protein Carrier Protein (with -NH₂ groups) MEM_Protein MEM-Protein Conjugate MEM_NHS->MEM_Protein Protein->MEM_Protein + MEM-NHS

Caption: Workflow for the activation of this compound and its conjugation to a carrier protein.

Cross_Reactivity_Workflow cluster_preparation Assay Preparation cluster_incubation Competitive Binding cluster_detection Signal Detection cluster_analysis Data Analysis A Coat ELISA plate with MEM-Protein Conjugate B Block non-specific sites A->B E Add mixture to coated plate B->E C Prepare dilutions of Test Compound and MEM Standard D Pre-incubate Anti-MEM Antibody with Test Compound or Standard C->D D->E F Wash plate E->F G Add Enzyme-conjugated Secondary Antibody F->G H Wash plate G->H I Add Substrate and Measure Signal H->I J Generate Inhibition Curves I->J K Calculate IC50 values J->K L Determine % Cross-Reactivity K->L

References

Safety Operating Guide

A Guide to the Safe Disposal of Monoethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of monoethyl malonate, a common reagent in organic synthesis. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel.

Key Safety and Hazard Information

This compound is classified as a hazardous substance, primarily causing skin and serious eye irritation.[1][2][3] In some forms, it may also cause respiratory irritation.[2][3][4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

PropertyDataReference
Physical State Liquid or Solid (Crystal - Powder)[1][4]
Boiling Point 106.5 °C at 3 mmHg[4]
Melting Point 200 °C (decomposes) for Potassium Salt, 47-50 °C for this compound[1][3]
Density 1.119 g/mL at 25 °C[4]
Flash Point 113 °C (235.4 °F) - closed cup[4]
Solubility Soluble in organic solvents (e.g., ethanol, ether), limited water solubility.[5]
Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2), STOT SE 3 (Respiratory Irritation)[2][3][4]

Proper Disposal Protocol

The disposal of this compound must comply with all federal, state, and local regulations for hazardous waste.[1][2] The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States.[6][7] States may have their own, often more stringent, regulations.[8][9][10]

Step 1: Waste Identification and Collection

  • Collect waste this compound and any contaminated materials (e.g., disposable labware, contaminated absorbent) in a dedicated, properly labeled, and sealed hazardous waste container.

  • The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is generally suitable.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Step 2: Labeling and Storage

  • Label the waste container clearly with "Hazardous Waste" and the full chemical name, "this compound."

  • Indicate the hazards associated with the waste (e.g., "Irritant").

  • Store the sealed container in a designated hazardous waste accumulation area, which should be a cool, dry, and well-ventilated location away from incompatible materials such as strong oxidizing agents.[2]

Step 3: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide them with the Safety Data Sheet (SDS) for this compound.

  • Disposal will likely involve incineration in a chemical incinerator equipped with an afterburner and scrubber system.[1]

start Waste this compound Generated collect Collect in a Dedicated, Labeled Container start->collect label Clearly Label Container: 'Hazardous Waste' 'this compound' 'Irritant' collect->label store Store in Designated Hazardous Waste Area label->store contact_ehs Contact EHS or Licensed Contractor store->contact_ehs transport Licensed Transporter Picks Up Waste contact_ehs->transport disposal Final Disposal (e.g., Incineration) transport->disposal

Figure 1. Decision workflow for the proper disposal of this compound.

Spill Cleanup Procedure

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination. The following procedure is for minor spills that can be safely managed by trained laboratory personnel. For major spills, evacuate the area and contact emergency services.[11]

Step 1: Immediate Response and Assessment

  • Alert Personnel: Immediately notify others in the vicinity of the spill.[12]

  • Assess the Spill: Determine the extent of the spill and the associated hazards. Review the SDS for specific handling precautions.

  • Evacuate if Necessary: If the spill is large, in a poorly ventilated area, or involves other hazardous materials, evacuate the area and call for emergency assistance.

Step 2: Don Personal Protective Equipment (PPE)

  • Before attempting to clean the spill, put on the appropriate PPE:

    • Chemical-resistant gloves (e.g., nitrile).[1]

    • Safety goggles and a face shield.[1]

    • A lab coat or other protective clothing.[1]

    • In case of dust or aerosol generation, a dust respirator may be necessary.[1]

Step 3: Containment and Cleanup

  • Ventilate the Area: Ensure the area is well-ventilated.[11]

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to dike the spill and prevent it from spreading.[11][12][13] For solid spills, carefully sweep the material to avoid creating dust.[1]

  • Absorb the Spill: Apply the absorbent material over the entire spill, working from the outside in.[12][14] Allow the material to fully absorb the this compound.

  • Collect the Waste: Using spark-proof tools (e.g., plastic scoop or dustpan), carefully collect the absorbed material.[14][15]

  • Package the Waste: Place the collected waste into a labeled, leak-proof container for hazardous waste.[11][12]

Step 4: Decontamination and Follow-up

  • Clean the Area: Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[13][14]

  • Dispose of Waste: Dispose of all contaminated materials, including PPE, as hazardous waste following the disposal protocol outlined above.[13]

  • Report the Incident: Report the spill to your supervisor or EHS department, as required by your institution's policies.

  • Restock Supplies: Replenish any spill kit materials used during the cleanup.[12]

spill Spill Occurs alert Alert Personnel & Assess Spill spill->alert don_ppe Don Appropriate PPE (Gloves, Goggles, etc.) alert->don_ppe contain Contain the Spill with Absorbent Material don_ppe->contain absorb Absorb the Spilled This compound contain->absorb collect Collect Contaminated Material absorb->collect package Package in Labeled Hazardous Waste Container collect->package decontaminate Decontaminate the Spill Area package->decontaminate dispose Dispose of All Waste as Hazardous decontaminate->dispose report Report Incident & Restock Supplies dispose->report

Figure 2. Experimental workflow for cleaning up a minor this compound spill.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Monoethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Monoethyl malonate, including detailed operational and disposal plans. By adhering to these procedural steps, you can mitigate risks and ensure the integrity of your work.

This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause skin and eye irritation and may also lead to respiratory irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols and handling procedures is crucial for minimizing exposure and ensuring a safe working environment.

Essential Safety and Handling Protocols

1. Personal Protective Equipment (PPE):

A multi-layered approach to personal protection is necessary when working with this compound. The following table summarizes the recommended PPE:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[4]To prevent skin contact and irritation.[1][2]
Eye Protection Safety glasses with side shields or goggles. A face shield may be required in situations with a splash hazard.[1][2]To protect against splashes and eye irritation.[1][2]
Respiratory Protection A NIOSH-approved respirator (e.g., dust mask type N95, or a multi-purpose combination respirator cartridge) should be used, especially when generating dust or aerosols.[5]To prevent inhalation and respiratory tract irritation.[3]
Skin and Body Protection A lab coat or other protective clothing should be worn.[1]To prevent contamination of personal clothing and skin.

2. Handling Procedures:

Safe handling of this compound involves a combination of engineering controls and good laboratory practices.

  • Ventilation: Always handle this compound in a well-ventilated area.[1] The use of a chemical fume hood or a local exhaust system is strongly recommended to minimize the inhalation of vapors or dust.[1]

  • Avoiding Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[1][6] Do not eat, drink, or smoke in the laboratory.

3. Storage:

Proper storage is critical to maintain the stability of this compound and prevent accidents.

  • Containers: Keep containers tightly closed when not in use.[1]

  • Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • Special Conditions: Some sources recommend storing under an inert gas, as the substance can be sensitive to moisture and heat.[5][6]

Emergency and Disposal Plans

1. First Aid Measures:

In the event of accidental exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing and wash it before reuse.[1][6][7] If skin irritation occurs, seek medical attention.[1]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[1] If eye irritation persists, seek medical attention.[1]
Inhalation Move the exposed person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

2. Disposal Plan:

The disposal of this compound and its containers must be carried out in accordance with all applicable federal, state, and local regulations.[1]

  • Chemical Waste: Unused or waste this compound should be collected in a designated, labeled, and sealed container for chemical waste.

  • Disposal Method: One recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] Always consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent and disposed of as hazardous waste. Do not reuse empty containers.

Physical and Chemical Properties

The following table summarizes key quantitative data for this compound:

PropertyValue
Molecular Formula C5H8O4[3][8]
Molecular Weight 132.12 g/mol [3][6]
Appearance Colorless to pale yellow liquid or solid (crystal - powder).[1][8]
Melting Point -13 °C to 200 °C (decomposes) (Note: Varies significantly between sources, may depend on the specific form, e.g., potassium salt).[1][5][6]
Boiling Point 106.5 °C at 3 mmHg.
Density Approximately 1.119 g/mL at 25 °C.
Flash Point 113 °C (235.4 °F) - closed cup.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate Personal Protective Equipment (PPE) A->B C Work in a Well-Ventilated Area (Fume Hood) B->C D Handle with Care to Avoid Contact and Spills C->D E Securely Close Container and Store Properly D->E F Wash Hands and Exposed Skin Thoroughly E->F G Segregate Waste into Labeled, Sealed Containers F->G H Dispose of According to Institutional and Regulatory Guidelines G->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.